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1-(4-Hydroxyphenyl)-1H-pyrrole-2,5-dione

Cat. No.: B1660198
CAS No.: 7300-91-6
M. Wt: 189.17 g/mol
InChI Key: BLLFPKZTBLMEFG-UHFFFAOYSA-N
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Description

1-(4-Hydroxyphenyl)-1H-pyrrole-2,5-dione, also known as N-(4-Hydroxyphenyl)maleimide or 4-Maleimidophenol, is a high-purity chemical building block with the molecular formula C₁₀H₇NO₃ and a molecular weight of 189.17 g/mol . This compound is supplied as a white to yellow or orange powder or crystal and has a melting point of 186°C to 190°C . Handling and Specifications Researchers should note that this air-sensitive compound requires storage under inert gas at room temperature, preferably in a cool, dark place . It is classified as causing skin and serious eye irritation . The product is specified with a minimum purity of 98.0% (by GC), and its structure is confirmed by NMR analysis . Research Context While the specific research applications for this compound are not detailed in the available sources, its structure features a maleimide group, which is highly reactive toward thiols, and a phenolic hydroxyl group. This makes it a versatile intermediate (or "building block") in organic synthesis and bioconjugation chemistry, potentially used for creating more complex molecules for various scientific investigations . As with all products of this nature, this compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7NO3 B1660198 1-(4-Hydroxyphenyl)-1H-pyrrole-2,5-dione CAS No. 7300-91-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-hydroxyphenyl)pyrrole-2,5-dione
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InChI

InChI=1S/C10H7NO3/c12-8-3-1-7(2-4-8)11-9(13)5-6-10(11)14/h1-6,12H
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InChI Key

BLLFPKZTBLMEFG-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC(=CC=C1N2C(=O)C=CC2=O)O
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Molecular Formula

C10H7NO3
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Related CAS

25989-83-7
Record name 1H-Pyrrole-2,5-dione, 1-(4-hydroxyphenyl)-, homopolymer
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DSSTOX Substance ID

DTXSID90223286
Record name 1-(4-Hydroxyphenyl)-1H-pyrrole-2,5-dione
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Molecular Weight

189.17 g/mol
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CAS No.

7300-91-6
Record name N-(4-Hydroxyphenyl)maleimide
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Foundational & Exploratory

Introduction: The Versatile N-(4-Hydroxyphenyl)maleimide Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 1-(4-Hydroxyphenyl)-1H-pyrrole-2,5-dione

This compound, more commonly known as N-(4-hydroxyphenyl)maleimide (N-HPM), is a bifunctional organic compound of significant interest to researchers in materials science, medicinal chemistry, and organic synthesis.[1][2] Its structure uniquely combines a reactive maleimide ring with a nucleophilic phenolic hydroxyl group. The maleimide moiety is well-known for its ability to undergo Michael addition reactions, particularly with thiols, making it an invaluable tool for bioconjugation and polymer chemistry.[1][3] The hydroxyphenyl group provides a handle for further functionalization and can influence the molecule's physical properties, such as solubility and hydrogen bonding capacity.[1]

This guide provides a comprehensive overview of the synthesis of N-HPM, grounded in established chemical principles. It is designed for researchers and drug development professionals, offering not just procedural steps but also the underlying rationale to empower effective and reliable synthesis in the laboratory. We will explore the core reaction mechanism, detail two distinct and validated synthesis protocols, and discuss the critical aspects of purification and characterization.

Core Synthesis Mechanism: A Two-Step Approach

The synthesis of N-(4-hydroxyphenyl)maleimide is fundamentally a two-step process starting from 4-aminophenol and maleic anhydride. This process involves the formation of an intermediate maleamic acid, followed by a dehydration-induced cyclization to form the final imide ring.

  • Step 1: Nucleophilic Acyl Substitution (Amidation) The reaction is initiated by the nucleophilic attack of the amino group of 4-aminophenol on one of the carbonyl carbons of the maleic anhydride ring. The anhydride ring opens to form the thermodynamically stable N-(4-hydroxyphenyl)maleamic acid intermediate. This reaction is typically rapid and can be performed at or below room temperature in a suitable solvent like dimethylformamide (DMF).[4]

  • Step 2: Dehydrative Cyclization (Imidization) The crucial second step involves the removal of a water molecule from the maleamic acid intermediate to facilitate the closure of the five-membered imide ring. This intramolecular condensation requires a dehydrating agent and often a catalyst to proceed efficiently. The choice of cyclization agent is the primary point of variation between different reported protocols. Common methods employ either a chemical dehydrating agent like acetic anhydride with a base catalyst or a stronger system like phosphorus pentoxide (P₂O₅).[5][6]

The overall reaction pathway is illustrated below.

G cluster_0 Step 1: Amidation cluster_1 Step 2: Imidization Reactant1 4-Aminophenol Intermediate N-(4-hydroxyphenyl)maleamic acid Reactant1->Intermediate Nucleophilic Attack Reactant2 Maleic Anhydride Reactant2->Intermediate Product This compound Intermediate->Product Dehydration & Ring Closure DehydratingAgent Dehydrating Agent (e.g., Acetic Anhydride or P₂O₅)

Caption: General reaction scheme for the two-step synthesis of N-(4-hydroxyphenyl)maleimide.

Experimental Protocols

Two distinct, well-documented protocols are presented below. The choice between them may depend on available reagents, desired scale, and sensitivity of the reaction to specific conditions.

Protocol 1: Acetic Anhydride and Sodium Acetate Method

This method is a classic approach that uses acetic anhydride as the dehydrating agent and sodium acetate as a catalyst for the cyclization step. It is a robust procedure with readily available reagents.[6]

Step-by-Step Methodology:

  • Dissolution of Reactants: In a flask equipped with a magnetic stirrer and under a dry nitrogen atmosphere, dissolve 4-aminophenol in dimethylformamide (DMF).

  • Formation of Maleamic Acid: Slowly add a solution of maleic anhydride in DMF to the 4-aminophenol solution. The addition should be controlled to keep the reaction temperature below 70°C. Stir the resulting mixture for 15-20 minutes at room temperature.

  • Cyclization: To the solution containing the maleamic acid intermediate, add acetic anhydride followed by sodium acetate.

  • Reaction Heating: Heat the mixture to approximately 50°C and maintain this temperature with stirring for 1.5 to 2 hours. A yellow precipitate of the product should form during this time.

  • Isolation and Purification: Cool the reaction mixture to room temperature. Filter the precipitate and wash it thoroughly with deionized water to remove any remaining DMF, acetic acid, and salts.

  • Drying: Dry the final product in a vacuum oven at 40-60°C overnight.

Quantitative Data (Protocol 1)

ReagentMolar Eq.Molecular Weight ( g/mol )Example Amount
4-Aminophenol1.0109.1354.56 g (0.5 mol)
Maleic Anhydride1.098.0649.03 g (0.5 mol)
Acetic Anhydride2.0+102.09122.51 g (1.2 mol)
Sodium Acetate0.2+82.039.84 g (0.12 mol)
DMFSolvent-Sufficient for dissolution

Note: A molar excess of acetic anhydride and sodium acetate is used to drive the reaction to completion.[6]

Protocol 2: Phosphorus Pentoxide (P₂O₅) Catalyzed Method

This protocol utilizes a potent dehydrating system composed of phosphorus pentoxide (P₂O₅) and sulfuric acid in DMF. This method can lead to high yields and may be preferable for certain applications.[5][7]

Step-by-Step Methodology:

  • Preparation of Solutions: Prepare two separate solutions: (A) Dissolve 4-aminophenol in 50 mL of DMF. (B) Dissolve maleic anhydride in 50 mL of DMF.

  • Formation of Maleamic Acid: Add solution (B) dropwise to solution (A) while stirring. Stir the combined solution (C) for 2 hours in a water bath maintained at 20°C.

  • Preparation of Dehydrating Agent: In a separate flask, carefully prepare the dehydrating mixture by dissolving P₂O₅ in a solution of concentrated H₂SO₄ and DMF. This step is exothermic and should be handled with caution.

  • Cyclization: Add the P₂O₅ mixture dropwise to solution (C). Heat the final reaction mixture to 70°C and stir for 2 hours.

  • Precipitation and Isolation: Cool the reaction mixture in an ice bath and then pour it into a larger volume of cold water. A precipitate will form.

  • Washing and Purification: Filter the precipitate, wash it thoroughly with distilled water, and then recrystallize from a suitable solvent such as 2-propanol.

  • Drying: Dry the purified product in a vacuum oven at 65°C for 24 hours.

Quantitative Data (Protocol 2)

ReagentMolar Eq.Molecular Weight ( g/mol )Example Amount
4-Aminophenol1.0109.1316.37 g (0.15 mol)
Maleic Anhydride1.098.0614.71 g (0.15 mol)
P₂O₅-141.9412.0 g
H₂SO₄ (conc.)Catalyst98.0810 mL
DMFSolvent-~170 mL total

Product Characterization and Quality Control

Proper characterization is essential to confirm the identity and purity of the synthesized N-(4-hydroxyphenyl)maleimide.

Physical and Spectroscopic Data

The final product is typically a yellow solid.[1][5] The following data are indicative of a successful synthesis.

PropertyExpected Value/ObservationReference
Appearance Yellow solid/powder[5]
Melting Point 182–184 °C[5]
FT-IR (KBr, cm⁻¹) ~3481 (O-H), ~3108 (alkene C-H), ~1705 (imide C=O), ~1601 (aromatic C=C), ~828 (maleimide C-H)[5]
¹H-NMR (CD₃OD, δ ppm) 6.78–7.48 (aromatic protons), 6.90–7.15 (maleimide alkene protons)[5]
¹³C-NMR (CD₃OD, δ ppm) ~170.8 (C=O), ~157.4, ~134.4 (maleimide C=C), ~128.2, ~112.0 (aromatic C=C)[5]
A Critical Note on NMR Solvents and Product Stability

A crucial aspect of quality control for N-HPM is the choice of NMR solvent. While deuterated methanol (CD₃OD) has been used, subsequent investigations have revealed that the maleimide ring can undergo partial hydrolysis or ring-opening in this protic solvent.[8] This leads to the formation of the (Z)-maleamic acid intermediate, which can complicate spectral interpretation and give a false impression of an impure sample.[8][9]

For accurate NMR analysis, it is highly recommended to use an aprotic solvent such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), in which the maleimide ring is more stable. This insight is critical for ensuring the trustworthiness of characterization data.

Safety and Handling

  • 4-Aminophenol: Toxic and a skin irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.[10]

  • Maleic Anhydride & Acetic Anhydride: Corrosive and can cause severe irritation to the respiratory tract and skin. Work in a well-ventilated fume hood and wear appropriate PPE.[10]

  • P₂O₅ & H₂SO₄: Highly corrosive and react violently with water. Handle with extreme care in a fume hood.

Conclusion

The synthesis of this compound is a well-established and reliable process that provides access to a valuable chemical building block. By understanding the underlying two-step mechanism of amidation followed by dehydrative cyclization, researchers can select from multiple robust protocols to achieve high yields of the desired product. Careful attention to the choice of reagents, reaction conditions, and, critically, the methods used for characterization will ensure the synthesis of high-purity N-HPM suitable for demanding applications in research and development.

References

An In-depth Technical Guide to the Chemical Properties and Applications of N-(4-Hydroxyphenyl)maleimide (HPM)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Bifunctional Reagent

N-(4-Hydroxyphenyl)maleimide (HPM) is a heterocyclic organic compound that has garnered significant attention in the fields of bioconjugation, polymer chemistry, and drug development. Its unique bifunctional nature, possessing both a reactive maleimide ring and a nucleophilic phenolic group, allows for a diverse range of chemical modifications and applications. The maleimide moiety is renowned for its highly selective and efficient reaction with thiols, forming stable thioether bonds, a cornerstone of modern bioconjugation techniques. Simultaneously, the hydroxyl group on the phenyl ring can participate in various reactions, including esterification and etherification, and influences the molecule's solubility and electronic properties. This guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of HPM, offering researchers and drug development professionals the foundational knowledge required for its effective utilization.

Physicochemical Properties of N-(4-Hydroxyphenyl)maleimide

A thorough understanding of the physicochemical properties of HPM is paramount for its successful application in experimental design. These properties dictate its solubility, stability, and reactivity in various solvent systems and reaction conditions.

PropertyValueSource(s)
Molecular Formula C₁₀H₇NO₃[1][2]
Molecular Weight 189.17 g/mol [1][2]
Appearance White to light yellow or orange solid/powder[1]
Melting Point 182-184 °C[3]
Solubility Soluble in DMSO and acetone; limited solubility in water.[1]
CAS Number 7300-91-6[1]
Spectroscopic Characterization

Spectroscopic data is crucial for the unambiguous identification and purity assessment of HPM.

¹H NMR (400 MHz, DMSO-d₆):

  • δ 9.64 (s, 1H): Phenolic hydroxyl proton (-OH).

  • δ 7.13 (s, 2H): Maleimide vinyl protons (-CH=CH-).

  • δ 7.09 (d, J=8.8 Hz, 2H): Aromatic protons ortho to the maleimide group.

  • δ 6.83 (d, J=8.8 Hz, 2H): Aromatic protons ortho to the hydroxyl group.

¹³C NMR (100 MHz, DMSO-d₆):

  • δ 170.4: Maleimide carbonyl carbons (C=O).

  • δ 157.1: Aromatic carbon attached to the hydroxyl group (C-OH).

  • δ 134.5: Maleimide vinyl carbons (-CH=CH-).

  • δ 128.5: Aromatic carbons ortho to the maleimide group.

  • δ 123.5: Aromatic carbon attached to the nitrogen.

  • δ 115.9: Aromatic carbons ortho to the hydroxyl group.

Synthesis of N-(4-Hydroxyphenyl)maleimide

HPM is typically synthesized through a two-step process involving the reaction of p-aminophenol with maleic anhydride to form the corresponding maleamic acid, followed by a cyclodehydration reaction to yield the maleimide.

Diagram of HPM Synthesis

G cluster_step1 Step 1: Amidation cluster_step2 Step 2: Cyclodehydration p_aminophenol p-Aminophenol maleamic_acid N-(4-Hydroxyphenyl)maleamic Acid p_aminophenol->maleamic_acid maleic_anhydride Maleic Anhydride maleic_anhydride->maleamic_acid hpm N-(4-Hydroxyphenyl)maleimide (HPM) maleamic_acid->hpm reagents1 DMF reagents2 Acetic Anhydride, Sodium Acetate or P₂O₅/H₂SO₄

Caption: Synthetic pathway for N-(4-Hydroxyphenyl)maleimide.

Experimental Protocol: Synthesis of HPM

This protocol is based on a commonly employed method for the synthesis of N-aryl maleimides.[3]

Materials:

  • p-Aminophenol

  • Maleic Anhydride

  • N,N-Dimethylformamide (DMF)

  • Diphosphorus pentoxide (P₂O₅)

  • Sulfuric acid (H₂SO₄)

  • Ice

  • Distilled water

  • 2-Propanol

Procedure:

  • Dissolve p-aminophenol (0.15 mol) in 50 mL of DMF (Solution A).

  • Dissolve maleic anhydride (0.15 mol) in 50 mL of DMF (Solution B).

  • Add Solution B dropwise to Solution A with stirring at 20 °C and continue stirring for 2 hours to form the maleamic acid intermediate.

  • In a separate flask, dissolve P₂O₅ (12 g) in a mixture of H₂SO₄ (10 mL) and DMF (70 mL).

  • Add the P₂O₅/H₂SO₄/DMF mixture dropwise to the maleamic acid solution.

  • Heat the reaction mixture to 70 °C and stir for 2 hours.

  • Cool the reaction mixture in an ice bath and then pour it into cold water to precipitate the product.

  • Filter the precipitate, wash thoroughly with distilled water.

  • Recrystallize the crude product from 2-propanol and dry under vacuum.

Key Chemical Reactions and Mechanisms

The utility of HPM stems from its reactivity, primarily the Michael addition reaction of the maleimide group with thiols.

The Thiol-Maleimide Michael Addition

This reaction is a cornerstone of bioconjugation, enabling the site-specific modification of proteins and peptides at cysteine residues.[4] The reaction proceeds via the nucleophilic attack of a thiolate anion on one of the electron-deficient carbons of the maleimide's carbon-carbon double bond, forming a stable thioether linkage.[4]

Mechanism of Thiol-Maleimide Reaction

G HPM N-(4-Hydroxyphenyl)maleimide Intermediate Thioether Intermediate HPM->Intermediate Thiol Thiol (R-SH) Thiolate Thiolate (R-S⁻) Thiol->Thiolate Deprotonation (pH 6.5-7.5) Thiolate->Intermediate Nucleophilic Attack Product Stable Thioether Adduct Intermediate->Product Protonation

Caption: Mechanism of the thiol-maleimide Michael addition.

Causality Behind Experimental Choices:

  • pH (6.5 - 7.5): This pH range is a critical parameter. It is a compromise to ensure a sufficient concentration of the nucleophilic thiolate anion for a reasonable reaction rate, while minimizing side reactions such as the hydrolysis of the maleimide ring and the reaction with primary amines (e.g., lysine residues) which becomes more prevalent at pH > 8.0.

  • Temperature (4 - 25 °C): The reaction is typically performed at room temperature for a few hours or at 4 °C overnight. Lower temperatures can help to minimize hydrolysis of the maleimide group, which is a competing side reaction.

  • Stoichiometry: A molar excess of the maleimide reagent is often used to drive the reaction to completion, especially when labeling precious biomolecules.

Trustworthiness and Self-Validating Systems:

The progress of the conjugation reaction can be monitored by analytical techniques such as HPLC or mass spectrometry to confirm the formation of the desired conjugate and the consumption of the starting materials. Quenching the reaction with a small molecule thiol like β-mercaptoethanol or dithiothreitol can be used to consume any unreacted HPM.

Stability of the Thioether Adduct and Retro-Michael Reaction

While the thioether bond formed is generally considered stable, it can undergo a retro-Michael reaction, particularly in the presence of other thiols, leading to the potential for payload exchange in biological systems.[5] The stability of the adduct is influenced by the N-substituent on the maleimide; N-aryl maleimides, like HPM, tend to form more stable adducts compared to N-alkyl maleimides due to the electron-withdrawing nature of the aryl group, which can accelerate the hydrolysis of the thiosuccinimide ring to a more stable, ring-opened form.[6]

Applications in Research and Drug Development

Bioconjugation and Antibody-Drug Conjugates (ADCs)

The high selectivity of the thiol-maleimide reaction makes HPM an invaluable tool for the site-specific labeling of proteins and peptides. This is particularly relevant in the development of Antibody-Drug Conjugates (ADCs), where a cytotoxic drug is attached to a monoclonal antibody that targets a specific cancer cell antigen.[7][8] The linker, often incorporating a maleimide moiety, plays a crucial role in the stability and efficacy of the ADC. The phenolic group of HPM offers a potential site for further modification, allowing for the attachment of solubility modifiers or other functional groups.

Experimental Workflow: Conjugation of HPM to a Cysteine-Containing Peptide

G start Start prep_peptide Prepare Peptide Solution (pH 6.5-7.5 buffer) start->prep_peptide prep_hpm Prepare HPM Stock Solution (DMSO or DMF) start->prep_hpm react Combine and React (Room temp, 1-2h or 4°C, overnight) prep_peptide->react prep_hpm->react quench Quench Reaction (e.g., with β-mercaptoethanol) react->quench purify Purify Conjugate (e.g., SEC or RP-HPLC) quench->purify analyze Analyze Conjugate (Mass Spec, HPLC) purify->analyze end End analyze->end

Caption: Workflow for peptide-HPM conjugation.

Polymer Chemistry

HPM can undergo free-radical polymerization through its maleimide double bond to form poly(N-(4-hydroxyphenyl)maleimide).[9] The resulting polymers possess high thermal stability. The phenolic hydroxyl groups along the polymer backbone provide sites for further functionalization, allowing for the creation of novel materials with tailored properties for applications in areas such as electronics and biomedicine. However, the free phenolic group can sometimes inhibit or retard free-radical polymerization, and protection of the hydroxyl group may be necessary to achieve high molecular weight polymers.[9]

Experimental Protocol: Free-Radical Polymerization of HPM

Materials:

  • N-(4-Hydroxyphenyl)maleimide (HPM)

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN) as a free-radical initiator

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Methanol

Procedure:

  • Dissolve HPM and AIBN (typically 1-2 mol% relative to the monomer) in anhydrous DMF in a reaction vessel.

  • De-gas the solution by several freeze-pump-thaw cycles to remove oxygen, which can inhibit polymerization.

  • Heat the reaction mixture to a temperature appropriate for AIBN decomposition (typically 60-80 °C) under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the polymerization to proceed for a set time (e.g., 24 hours).

  • Cool the reaction mixture and precipitate the polymer by pouring the solution into a non-solvent, such as methanol.

  • Filter the polymer, wash with fresh methanol, and dry under vacuum.

  • Characterize the polymer by techniques such as Gel Permeation Chromatography (GPC) to determine molecular weight and polydispersity, and by NMR and IR spectroscopy to confirm its structure.

Conclusion

N-(4-Hydroxyphenyl)maleimide is a versatile and powerful reagent for researchers, scientists, and drug development professionals. Its well-defined chemical properties, particularly the selective reactivity of the maleimide group towards thiols, have established it as a staple in bioconjugation. The presence of the phenolic hydroxyl group further expands its utility, offering a handle for secondary modifications and influencing its material properties. A comprehensive understanding of its synthesis, reactivity, and the nuances of its application, as outlined in this guide, is essential for harnessing the full potential of this valuable bifunctional molecule in the creation of advanced therapeutics and novel materials.

References

1-(4-Hydroxyphenyl)-1H-pyrrole-2,5-dione mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the

Mechanism of Action of 1-(4-Hydroxyphenyl)-1H-pyrrole-2,5-dione

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist
Abstract

This technical guide provides a comprehensive analysis of the potential mechanism of action for the compound this compound. While direct experimental evidence for this specific molecule is limited, this paper synthesizes the current understanding of structurally related 1H-pyrrole-2,5-dione derivatives to propose a well-grounded hypothesis of its biological activities. The primary focus is on its potential as an anti-inflammatory agent through the selective inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade. A secondary potential mechanism, the inhibition of cholesterol absorption, is also explored. This guide offers detailed experimental protocols to rigorously test these hypotheses, presents comparative data from analogous compounds, and provides visual representations of the implicated signaling pathways to facilitate a deeper understanding for researchers in drug discovery and development.

Introduction: The Therapeutic Potential of the 1H-Pyrrole-2,5-dione Scaffold

The 1H-pyrrole-2,5-dione core, also known as the maleimide group, is a versatile pharmacophore present in a variety of biologically active compounds. Its unique chemical structure allows for diverse substitutions, leading to a broad spectrum of pharmacological activities.[1] Derivatives of this scaffold have been investigated for their anti-inflammatory, analgesic, anti-tumor, and antimicrobial properties. The electrophilic nature of the maleimide ring can facilitate covalent interactions with biological targets, while the N-phenyl substituent provides a site for modifications that can fine-tune potency, selectivity, and pharmacokinetic properties.[2]

This compound, the subject of this guide, features a hydroxyl group on the phenyl ring, which can significantly influence its biological interactions, including its potential for hydrogen bonding within enzyme active sites. This guide will extrapolate from the known mechanisms of similar compounds to build a robust hypothesis for the action of this compound and provide the necessary tools for its experimental validation.

Hypothesized Primary Mechanism of Action: Selective COX-2 Inhibition

The most prominent and well-documented biological activity of several 1H-pyrrole-2,5-dione derivatives is their anti-inflammatory effect, which is primarily attributed to the inhibition of the cyclooxygenase-2 (COX-2) enzyme.[1] COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the conversion of arachidonic acid to prostaglandins, key mediators of pain, fever, and inflammation.[3] Selective inhibition of COX-2 over the constitutively expressed COX-1 isoform is a key strategy in the development of anti-inflammatory drugs with a reduced risk of gastrointestinal side effects.[4]

2.1. The COX-2 Signaling Pathway

Inflammatory stimuli, such as lipopolysaccharide (LPS), lead to the activation of various intracellular signaling cascades, including the NF-κB and MAPK pathways, which converge to promote the transcription of the COX-2 gene.[5][6] The resulting COX-2 enzyme then catalyzes the synthesis of prostaglandin H2 (PGH2), which is further converted to various pro-inflammatory prostaglandins, most notably prostaglandin E2 (PGE2).[3]

2.2. Evidence from Structurally Related Compounds

Several studies on N-phenylmaleimide and other 1H-pyrrole-2,5-dione derivatives have demonstrated their potent and selective COX-2 inhibitory activity. For instance, certain derivatives have shown IC50 values for COX-2 in the nanomolar to low micromolar range, with significant selectivity over COX-1.[1] Molecular docking studies have further supported these findings, suggesting that the pyrrole-2,5-dione scaffold can fit into the active site of the COX-2 enzyme, with substituents on the phenyl ring forming key interactions with amino acid residues.[7][8]

CompoundCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
4-(4-(4-chlorophenyl)-1-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)benzenesulfonamide0.006>1>168[1]
1-(4-fluorophenyl)-2-methyl-5-(4-(methylsulfonyl)phenyl)-3-(2-(propylthio)ethyl)-1H-pyrrole0.011Not reportedNot reported[1]
4-(3-Chloro-4-((3-fluorophenyl)amino)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzenesulfonamide~0.5 (at 49.31% inhibition)Not reportedNot reported[1]
Pyrrole-cinnamate hybrid 50.55Not reportedNot reported[9]
Pyrrole-cinnamate hybrid 67.0Not reportedNot reported[9]
Benzimidazole-oxadiazole derivative 5l8.2>100>12.1[10]
Hypothesized Secondary Mechanism of Action: Cholesterol Absorption Inhibition

A growing body of evidence suggests that some 1H-pyrrole-2,5-dione derivatives may also act as cholesterol absorption inhibitors.[11][12] This activity is thought to be mediated through the inhibition of key proteins involved in the transport of cholesterol across the intestinal wall, such as the Niemann-Pick C1-Like 1 (NPC1L1) protein.[12]

3.1. The Cholesterol Absorption Pathway

Dietary and biliary cholesterol are emulsified by bile acids in the small intestine to form micelles. These micelles deliver cholesterol to the brush border membrane of enterocytes, where it is taken up, primarily through the NPC1L1 transporter.[13][14] Once inside the enterocyte, cholesterol can be esterified by ACAT2 and packaged into chylomicrons for transport into the lymphatic system and eventually the bloodstream. A portion of the absorbed cholesterol is also effluxed back into the intestinal lumen by the ABCG5/G8 transporters.[13][14]

3.2. Evidence from Structurally Related Compounds

Studies have shown that certain 1H-pyrrole-2,5-dione derivatives can inhibit cholesterol uptake in Caco-2 cells, a common in vitro model for the intestinal barrier.[12] One of the most active inhibitors from a synthesized series demonstrated stronger in vitro cholesterol absorption activity than the known drug ezetimibe.[11] Further investigation revealed that this compound could also inhibit lipid accumulation in macrophages and reduce the secretion of inflammatory markers, suggesting a dual role in atherosclerosis.[11]

Experimental Protocols for Mechanistic Validation

To validate the hypothesized mechanisms of action for this compound, a series of well-established in vitro assays are recommended.

4.1. COX-1 and COX-2 Inhibition Assay

This assay determines the compound's ability to inhibit the enzymatic activity of COX-1 and COX-2.

  • Principle: The assay measures the peroxidase activity of the COX enzymes. The conversion of arachidonic acid to PGG2 by the cyclooxygenase activity of COX is followed by the reduction of PGG2 to PGH2 by the peroxidase activity. This peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

  • Step-by-Step Protocol:

    • Prepare a reaction mixture containing reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0), heme, and the test compound at various concentrations.

    • Add purified ovine COX-1 or human recombinant COX-2 enzyme to the reaction mixture and incubate for a defined period (e.g., 10 minutes) at 37°C to allow for inhibitor binding.

    • Initiate the reaction by adding arachidonic acid.

    • Immediately add a colorimetric substrate (e.g., TMPD).

    • Measure the absorbance at 590 nm over time using a plate reader.

    • Calculate the rate of reaction and determine the percent inhibition for each concentration of the test compound.

    • Plot the percent inhibition against the compound concentration to determine the IC50 value.

4.2. Prostaglandin E2 (PGE2) Production Assay in Macrophages

This cell-based assay measures the downstream effect of COX-2 inhibition.

  • Principle: Macrophage cells (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS) to induce the expression of COX-2 and the subsequent production of PGE2. The amount of PGE2 released into the cell culture supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).

  • Step-by-Step Protocol:

    • Seed RAW 264.7 cells in a multi-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce inflammation and PGE2 production.

    • Collect the cell culture supernatant.

    • Quantify the concentration of PGE2 in the supernatant using a commercial PGE2 ELISA kit, following the manufacturer's instructions.

    • Determine the IC50 value for the inhibition of PGE2 production.

4.3. In Vitro Cholesterol Absorption Assay

This assay evaluates the compound's ability to inhibit cholesterol uptake in an intestinal cell model.

  • Principle: Caco-2 cells, a human colon adenocarcinoma cell line, are used as an in vitro model of the intestinal barrier. These cells are grown to form a polarized monolayer that mimics the absorptive enterocytes of the small intestine. The uptake of a fluorescently labeled cholesterol analog is measured in the presence and absence of the test compound.

  • Step-by-Step Protocol:

    • Seed Caco-2 cells on a multi-well plate and culture them until they form a confluent monolayer.

    • Wash the cells with a suitable buffer.

    • Add a micellar solution containing a fluorescent cholesterol analog (e.g., NBD-cholesterol) and various concentrations of this compound to the cells.

    • Incubate for a defined period (e.g., 2 hours) to allow for cholesterol uptake.

    • Wash the cells to remove any unincorporated fluorescent cholesterol.

    • Lyse the cells and measure the intracellular fluorescence using a fluorescence plate reader.

    • Calculate the percent inhibition of cholesterol uptake and determine the IC50 value.

4.4. Target Identification using Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm the direct binding of a compound to its target protein in a cellular environment.

  • Principle: The binding of a ligand to its target protein generally increases the thermal stability of the protein. In CETSA, cells are treated with the compound, heated to various temperatures, and then lysed. The amount of soluble target protein remaining at each temperature is quantified, typically by Western blotting. A shift in the melting curve of the target protein in the presence of the compound indicates direct binding.

  • Step-by-Step Protocol:

    • Treat cultured cells with this compound or a vehicle control.

    • Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).

    • Lyse the cells by freeze-thawing.

    • Separate the soluble protein fraction from the precipitated proteins by centrifugation.

    • Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody specific for the hypothesized target (e.g., COX-2 or NPC1L1).

    • Quantify the band intensities and plot them against the temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound confirms target engagement.

Conclusion and Future Directions

Based on the extensive evidence from structurally related compounds, this compound holds significant promise as a bioactive molecule, with a strong likelihood of acting as a selective COX-2 inhibitor and a potential cholesterol absorption inhibitor. The experimental protocols detailed in this guide provide a clear and robust framework for definitively elucidating its mechanism of action.

Future research should focus on conducting these in vitro assays to confirm the hypothesized mechanisms and to determine the potency and selectivity of this compound. Positive results from these studies would warrant further investigation into its in vivo efficacy in animal models of inflammation and hypercholesterolemia. Furthermore, advanced techniques such as X-ray co-crystallography could be employed to visualize the binding of the compound to its target enzymes at an atomic level, providing invaluable insights for the rational design of next-generation therapeutics based on the 1H-pyrrole-2,5-dione scaffold. The synthesis and evaluation of derivatives with modifications to the hydroxyphenyl ring could also lead to the discovery of compounds with improved pharmacological profiles.

References

An In-depth Technical Guide to the Solubility of N-(4-Hydroxyphenyl)maleimide in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Overview of N-(4-Hydroxyphenyl)maleimide (HPM)

N-(4-Hydroxyphenyl)maleimide (HPM), registered under CAS Number 7300-91-6, is a pivotal bifunctional organic compound with a molecular weight of approximately 189.17 g/mol and the chemical formula C₁₀H₇NO₃[1][2][3]. Its structure is characterized by two key functional moieties: a reactive maleimide ring and a phenolic hydroxyl group attached to a phenyl ring[1]. The maleimide group is an excellent Michael acceptor, enabling highly selective covalent bond formation with thiols, a cornerstone of modern bioconjugation[4][5]. Concurrently, the hydroxyl group can participate in hydrogen bonding, significantly influencing the molecule's physical properties, such as solubility and reactivity[1].

Significance in Research and Development

The unique architecture of HPM makes it a valuable building block in diverse scientific fields. In drug development and proteomics, the maleimide function is extensively used for labeling proteins and creating antibody-drug conjugates (ADCs)[4][6]. In materials science and polymer chemistry, HPM serves as a monomer for the synthesis of thermally stable polyimides and functional polymers[1][7].

A comprehensive understanding of HPM's solubility is not merely academic; it is a critical prerequisite for its practical application. The choice of solvent dictates reaction conditions, purification strategies, formulation development, and the ultimate performance of the final product. This guide provides a foundational understanding of the principles governing HPM's solubility, offers a predictive profile, and details a robust experimental protocol for its quantitative determination.

Theoretical Principles of Solubility

The "Like Dissolves Like" Paradigm

The principle of "like dissolves like" is the most effective heuristic for predicting solubility. It posits that a solute will dissolve best in a solvent that has a similar polarity[8][9]. The dissolution process is energetically favored when the new interactions formed between solute and solvent molecules are comparable to or stronger than the intermolecular forces within the pure solute and pure solvent.

Molecular Structure Analysis of N-(4-Hydroxyphenyl)maleimide

HPM possesses an amphiphilic character, meaning its structure contains both polar and nonpolar regions. This duality is the key to its solubility profile.

  • Polar Features :

    • Phenolic Hydroxyl Group (-OH) : This group is a potent hydrogen bond donor and acceptor, promoting strong interactions with polar protic solvents.

    • Imide Carbonyl Groups (C=O) : The two carbonyl groups in the maleimide ring are polar and can act as hydrogen bond acceptors.

  • Nonpolar Features :

    • Phenyl Ring : The aromatic ring is hydrophobic and interacts favorably with nonpolar solvents through van der Waals forces.

    • Maleimide Alkene Group (C=C) : This double bond contributes to the nonpolar character of the maleimide ring.

This combination suggests that HPM will exhibit the highest solubility in solvents that can effectively solvate both its polar and nonpolar domains, pointing towards polar aprotic solvents as primary candidates.

G cluster_HPM N-(4-Hydroxyphenyl)maleimide (HPM) Structure cluster_Solvents Solvent Classes cluster_Prediction Solubility Prediction HPM HPM Molecule Polar Polar Moieties (-OH, C=O) HPM->Polar Nonpolar Nonpolar Moieties (Phenyl Ring, C=C) HPM->Nonpolar PA Polar Aprotic (e.g., DMSO, DMF) Polar->PA Strong Dipole-Dipole & H-Bond Acceptance PP Polar Protic (e.g., Methanol) Polar->PP H-Bonding Competition NP Nonpolar (e.g., Toluene) Polar->NP Poor Interaction Nonpolar->PA Favorable van der Waals Interactions Nonpolar->NP Dominant Interaction High High Solubility PA->High Moderate Moderate Solubility PP->Moderate Low Low Solubility NP->Low

Fig. 1: Logical workflow for predicting HPM solubility.
Classification of Organic Solvents

  • Polar Protic Solvents (e.g., water, methanol, ethanol) : These solvents contain O-H or N-H bonds and can act as both hydrogen bond donors and acceptors.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, acetone, THF) : These solvents possess significant dipole moments but lack O-H or N-H bonds, making them incapable of donating hydrogen bonds. They are excellent at dissolving polar solutes.

  • Nonpolar Solvents (e.g., hexane, toluene, dichloromethane) : These solvents have low dielectric constants and interact primarily through weak van der Waals forces.

Predicted and Reported Solubility Profile

Qualitative Assessment

Published literature and chemical supplier data indicate that N-(4-Hydroxyphenyl)maleimide is soluble in polar aprotic organic solvents such as dimethyl sulfoxide (DMSO) and acetone[1]. Polymerization studies frequently employ N,N-dimethylformamide (DMF) as the reaction medium, which implies good solubility of the HPM monomer in this solvent[7]. Conversely, its solubility in water is reported to be limited[1]. The presence of the free phenolic group restricts its solubility in non-polar solvents; studies have shown that protecting this hydroxyl group enhances solubility in solvents like benzene[7].

Quantitative Data
Predictive Solubility Analysis

Based on the theoretical principles outlined in Section 2.0, a predictive solubility profile for HPM has been compiled.

Table 1: Predicted Solubility of N-(4-Hydroxyphenyl)maleimide in Common Organic Solvents

Organic Solvent Chemical Class Predicted Solubility Rationale
Dimethyl Sulfoxide (DMSO) Polar Aprotic High Excellent H-bond acceptor and can solvate both polar and nonpolar regions effectively. Reported as a good solvent[1].
N,N-Dimethylformamide (DMF) Polar Aprotic High Similar to DMSO, its polarity and structure are well-suited to dissolve HPM. Used in polymerization reactions[7].
Acetone Polar Aprotic High A good H-bond acceptor that can dissolve moderately polar compounds. Reported as a good solvent[1].
Tetrahydrofuran (THF) Polar Aprotic Moderate to High Less polar than DMSO/DMF but can still engage in dipole-dipole interactions and solvate the molecule.
Acetonitrile Polar Aprotic Moderate Its polarity should allow for partial dissolution, but it is a weaker H-bond acceptor than other polar aprotic solvents.
Methanol / Ethanol Polar Protic Moderate to Low Can form H-bonds with HPM's hydroxyl group, but self-association of the solvent can compete with solute solvation.
Dichloromethane (DCM) Nonpolar Low Limited polarity is insufficient to overcome the strong intermolecular forces (H-bonding) within solid HPM.
Toluene Nonpolar Very Low Aromatic interactions are possible, but the solvent cannot solvate the polar hydroxyl and imide groups.

| Hexane | Nonpolar | Very Low | Aliphatic nonpolar nature is incompatible with the polar functional groups of HPM. |

Experimental Determination of Solubility

Rationale for Method Selection

The isothermal shake-flask method is the gold-standard technique for accurately determining the equilibrium solubility of a compound in a solvent[8]. It is reliable and yields thermodynamically relevant data. The core principle is to create a saturated solution at a constant temperature, separate the saturated liquid phase from the excess solid, and then determine the concentration of the solute in the liquid. This protocol is a self-validating system because the continued presence of excess solid solute ensures that equilibrium has been reached and the solution is truly saturated.

Detailed Protocol: Isothermal Shake-Flask Method

Materials and Equipment:

  • N-(4-Hydroxyphenyl)maleimide (solid, high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Scintillation vials or flasks with airtight caps

  • Thermostatic shaker or incubator with agitation

  • Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Vortex mixer

G start Start prep Step 1: Preparation Add excess HPM to a known volume of solvent in a vial. start->prep equil Step 2: Equilibration Seal vial and place in a thermostatic shaker (e.g., 25°C, 24-48h). prep->equil settle Step 3: Settling Allow excess solid to settle while maintaining temperature. equil->settle sample Step 4: Sampling Withdraw supernatant using a syringe and immediately filter into a clean vial. settle->sample dilute Step 5: Dilution Accurately dilute the filtered saturated solution with the same solvent. sample->dilute analyze Step 6: Analysis Determine the concentration of the diluted sample via HPLC or UV-Vis spectroscopy. dilute->analyze calc Step 7: Calculation Calculate original concentration, factoring in the dilution. analyze->calc end End (Solubility Data) calc->end

References

Spectral data for 1-(4-Hydroxyphenyl)-1H-pyrrole-2,5-dione (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a detailed analysis of the spectral characteristics of 1-(4-Hydroxyphenyl)-1H-pyrrole-2,5-dione, a key heterocyclic compound with significant potential in material science and as a pharmaceutical intermediate.[1][2] Given the scarcity of validated, publicly available experimental spectra for this specific molecule, this guide integrates predicted spectral data with established principles of spectroscopic analysis and comparative data from closely related analogs. This approach offers a robust framework for researchers, scientists, and drug development professionals to understand and interpret the spectral features of this compound.

Molecular Structure and Overview

This compound, also known as N-(4-Hydroxyphenyl)maleimide, possesses a molecular formula of C₁₀H₇NO₃ and a molecular weight of 189.17 g/mol .[3] Its structure is characterized by a central maleimide ring attached to a p-hydroxyphenyl group. This combination of a reactive Michael acceptor (the maleimide double bond) and a phenolic hydroxyl group makes it a valuable building block in polymer chemistry and bioconjugation.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. Due to conflicting reports in the literature regarding the experimental NMR data of this compound, this section will focus on predicted chemical shifts and a discussion of the expected spectral patterns based on the molecular structure.[4][5]

¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to show distinct signals corresponding to the protons on the maleimide ring and the hydroxyphenyl group.

Predicted ¹H NMR Data:

Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityIntegration
Maleimide (=CH)~ 7.0Singlet2H
Phenyl (CH)~ 6.9Doublet2H
Phenyl (CH)~ 7.2Doublet2H
Phenolic (OH)Variable (broad singlet)Singlet1H

Expertise & Experience Insight: The singlet for the maleimide protons arises from their chemical and magnetic equivalence. The protons on the phenyl ring are expected to appear as two doublets, characteristic of a 1,4-disubstituted benzene ring, with ortho-coupling. The chemical shift of the phenolic proton is highly dependent on the solvent and concentration and will likely appear as a broad singlet that can be exchanged with D₂O.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.

Predicted ¹³C NMR Data:

Carbon AssignmentPredicted Chemical Shift (ppm)
Maleimide (C=O)~ 170
Maleimide (=CH)~ 135
Phenyl (C-OH)~ 158
Phenyl (C-N)~ 125
Phenyl (CH)~ 129
Phenyl (CH)~ 116

Trustworthiness through Self-Validating Systems: The number of distinct signals in the ¹³C NMR spectrum should correspond to the number of unique carbon environments in the molecule. For this compound, we expect to see six signals, as the symmetry of the p-substituted phenyl ring and the maleimide ring results in pairs of equivalent carbons.

Experimental NMR Data of an Analog: N-(4-Methylphenyl)maleimide

To provide a reference point, the experimental ¹H and ¹³C NMR data for the closely related N-(4-Methylphenyl)maleimide are presented below.[6]

¹H-NMR (CD₃OD):

  • 7.17–7.57 ppm (aromatic protons)

  • 6.98–7.21 ppm (maleimide protons)

  • 2.35 ppm (methyl protons)

¹³C-NMR (CD₃OD):

  • 164.99 ppm (C=O)

  • 134.48 ppm (maleimide =CH)

  • 128.11, 126.36, 125.81, 120.71 ppm (aromatic carbons)

  • 19.96 ppm (methyl carbon)

This data aligns with the expected chemical shift regions for the functional groups present and serves as a useful comparison for the predicted data of the target molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups within a molecule. The IR spectrum of this compound is expected to be dominated by absorptions from the hydroxyl group, the carbon-carbon double bond, and the carbonyl groups of the maleimide ring.

Expected IR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)Intensity
O-H (Phenol)3400-3200Broad, Strong
C-H (Aromatic)3100-3000Medium
C=O (Imide)~1770 and ~1700Strong
C=C (Aromatic)1600-1450Medium
C=C (Maleimide)~1620Medium
C-N (Imide)1300-1100Medium

Causality Behind Experimental Choices: The two distinct C=O stretching bands are characteristic of an imide functional group, arising from symmetric and asymmetric stretching vibrations. The broadness of the O-H stretch is due to hydrogen bonding.

IR_Spectrum_Interpretation

Caption: Plausible fragmentation pathways for this compound in MS.

Experimental Protocols

The following are generalized, best-practice protocols for acquiring the spectral data discussed in this guide.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

IR Spectroscopy Protocol
  • Sample Preparation (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹, with a resolution of 4 cm⁻¹. Average 16-32 scans to improve the signal-to-noise ratio.

Mass Spectrometry Protocol (EI)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

  • Ionization: Ionize the sample using a standard electron energy of 70 eV.

  • Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).

Conclusion

This technical guide provides a comprehensive overview of the expected spectral characteristics of this compound. By combining predicted data with fundamental spectroscopic principles and comparative analysis of related compounds, researchers can confidently approach the characterization of this and similar molecules. The methodologies and interpretations presented herein are designed to uphold scientific integrity and provide a solid foundation for future research and development endeavors.

References

An In-Depth Technical Guide on the Thermal Stability of Poly(N-(hydroxyphenyl) maleimides)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Poly(N-(hydroxyphenyl) maleimides) (PNHPMI) represent a significant class of high-performance polymers, renowned for their exceptional thermal stability. This characteristic makes them indispensable in demanding applications across the aerospace, automotive, and electronics industries where materials must withstand extreme temperatures without compromising structural integrity.[1][2] This guide provides a comprehensive technical overview of the factors governing the thermal stability of PNHPMI. We will delve into their synthesis, the analytical techniques used to characterize their thermal properties, the mechanisms of their degradation, and the critical relationship between their chemical structure and thermal performance. This document is intended for researchers, scientists, and engineers working on the development and application of advanced, heat-resistant polymeric materials.

Introduction to Poly(N-(hydroxyphenyl) maleimides)

Polyimides, as a class, are distinguished by the presence of the imide functional group in their repeating unit. This structure, characterized by two carbonyl groups bonded to a nitrogen atom, imparts exceptional rigidity and resistance to high temperatures.[3] PNHPMI are a specific subclass of polyimides that feature a hydroxyl (-OH) group attached to a phenyl ring, which is itself bonded to the nitrogen of the maleimide ring.

The general structure of PNHPMI is shown below:

The inherent thermal resistance of the polyimide backbone, combined with the reactive potential of the phenolic hydroxyl group, makes PNHPMI materials of great scientific and industrial interest. However, the synthesis of high molecular weight PNHPMI can be challenging, as the free phenolic group can interfere with standard free-radical polymerization, often leading to polymers with low molecular weights and suboptimal properties.[4]

Synthesis of High Molecular Weight PNHPMI

The production of PNHPMI monomers and their subsequent polymerization is a multi-step process requiring careful control to achieve high molecular weight polymers with superior thermal properties.

Monomer Synthesis

The synthesis of N-(hydroxyphenyl) maleimide monomers is typically a two-step process:[4]

  • Amic Acid Formation: An aminophenol (e.g., 2-aminophenol, 3-aminophenol, or 4-aminophenol) is reacted with maleic anhydride. This nucleophilic addition reaction opens the anhydride ring to form the corresponding N-(hydroxyphenyl) maleamic acid. This step generally proceeds in high yield.[4]

  • Imidization (Cyclodehydration): The maleamic acid intermediate is then chemically or thermally treated to induce cyclodehydration. This reaction removes a molecule of water and forms the stable five-membered imide ring, yielding the desired N-(hydroxyphenyl) maleimide monomer.[4]

Polymerization and the Role of Protecting Groups

Direct polymerization of N-(hydroxyphenyl) maleimide monomers often results in low molecular weight polymers. This is attributed to the phenolic hydroxyl group, which can interfere with the free-radical polymerization process through chain transfer or termination reactions.[4]

To overcome this challenge, a common strategy is to "protect" the hydroxyl group with a thermally labile protecting group, such as a tetrahydropyranyl (THP) ether.[4] The protected monomer can then be polymerized to a high molecular weight. The protecting group is subsequently removed by heating, regenerating the hydroxyl group and yielding the final high-performance poly(N-(hydroxyphenyl) maleimide).[4]

Below is a diagram illustrating the synthesis and polymerization workflow.

Synthesis_Workflow cluster_monomer Monomer Synthesis cluster_polymerization Polymerization Strategy Aminophenol Aminophenol AmicAcid N-(hydroxyphenyl) maleamic acid Aminophenol->AmicAcid + Maleic Anhydride MaleicAnhydride Maleic Anhydride Monomer N-(hydroxyphenyl) maleimide (HPMI) AmicAcid->Monomer Cyclodehydration ProtectedMonomer THP-Protected HPMI Monomer->ProtectedMonomer Protection Step (THP) Polymerization Free Radical Polymerization ProtectedMonomer->Polymerization ProtectedPolymer Protected PNHPMI Polymerization->ProtectedPolymer Deprotection Thermal Deprotection ProtectedPolymer->Deprotection FinalPolymer High MW PNHPMI Deprotection->FinalPolymer

Caption: Workflow for the synthesis of high molecular weight PNHPMI.

Methodologies for Thermal Stability Analysis

The thermal stability of PNHPMI is primarily evaluated using two complementary analytical techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[5] It provides critical data on the decomposition profile of a polymer.

  • Key Parameters from TGA:

    • Onset Decomposition Temperature (T₅ or T₁₀): The temperature at which the polymer loses 5% or 10% of its initial mass. This is a primary indicator of the initiation of thermal degradation.

    • Temperature of Maximum Degradation Rate (T_max): The temperature at which the rate of mass loss is highest, corresponding to the peak of the derivative TGA (DTG) curve.

    • Char Yield: The percentage of residual mass remaining at the end of the analysis at a high temperature (e.g., 800 °C). A higher char yield is often associated with better flame retardancy and thermal stability.

  • Sample Preparation: Accurately weigh 5-10 mg of the dry PNHPMI powder into a ceramic or platinum TGA pan.

  • Instrument Setup: Place the sample pan in the TGA furnace.

  • Atmosphere: Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent thermo-oxidative degradation.[1]

  • Temperature Program:

    • Equilibrate the sample at a starting temperature (e.g., 30 °C).

    • Ramp the temperature at a constant heating rate, typically 10 °C/min or 20 °C/min, up to a final temperature of 800-1000 °C.[1][4]

  • Data Analysis: Plot the percentage of weight loss versus temperature. Calculate T₅, T₁₀, T_max (from the first derivative), and the final char yield.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[5] It is used to detect thermal transitions where heat is either absorbed (endothermic) or released (exothermic).

  • Key Parameter from DSC:

    • Glass Transition Temperature (T_g): The temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[6] The T_g defines the upper service temperature limit for many applications, as the material's mechanical properties change significantly above this temperature.[6][7]

  • Sample Preparation: Accurately weigh 5-10 mg of the dry PNHPMI powder into an aluminum DSC pan and hermetically seal it.

  • Instrument Setup: Place the sample pan and an empty, sealed reference pan into the DSC cell.

  • Atmosphere: Purge the DSC cell with an inert gas like nitrogen (50 mL/min).

  • Temperature Program (Heat-Cool-Heat Cycle):

    • First Heat: Ramp the temperature from ambient to a temperature well above the expected T_g (e.g., 350 °C) at a heating rate of 10-20 °C/min. This step erases the thermal history of the sample.

    • Cool: Cool the sample back down to the starting temperature at a controlled rate (e.g., 10 °C/min).

    • Second Heat: Ramp the temperature again at the same heating rate. The T_g is determined from the inflection point in the heat flow curve during this second heating scan.

  • Data Analysis: Analyze the heat flow curve from the second heating scan to determine the T_g.

Thermal_Analysis_Workflow cluster_tga Thermogravimetric Analysis (TGA) cluster_dsc Differential Scanning Calorimetry (DSC) PNHPMI PNHPMI Sample TGA_Instrument TGA Instrument (N2 Atmosphere) PNHPMI->TGA_Instrument DSC_Instrument DSC Instrument (N2 Atmosphere) PNHPMI->DSC_Instrument TGA_Data Weight Loss vs. Temp Curve TGA_Instrument->TGA_Data TGA_Params Determine: T₅, T₁₀, T_max Char Yield TGA_Data->TGA_Params Stability Thermal Stability Profile TGA_Params->Stability DSC_Data Heat Flow vs. Temp Curve DSC_Instrument->DSC_Data DSC_Params Determine: Glass Transition (T_g) DSC_Data->DSC_Params DSC_Params->Stability

Caption: Experimental workflow for thermal characterization of PNHPMI.

Mechanisms of Thermal Degradation

The exceptional thermal stability of polyimides stems from their highly aromatic structures and the strength of the imide ring. Degradation at high temperatures is a complex process involving the scission of chemical bonds.

  • Initial Degradation: The initial stages of degradation in polyimides typically involve the cleavage of the imide ring, which can lead to the evolution of carbon monoxide (CO) and carbon dioxide (CO₂).

  • Backbone Scission: At higher temperatures, scission of the polymer backbone occurs, including the rupture of ether linkages or other connecting groups between the aromatic rings.

  • Role of the Hydroxyl Group: The phenolic hydroxyl group in PNHPMI can influence the degradation mechanism. At elevated temperatures, it may participate in cross-linking reactions, forming a more stable, char-like structure. This can increase the char yield and overall thermal stability.

  • Influence of Substituent Position: The position of the hydroxyl group on the phenyl ring (ortho, meta, or para) can affect polymer properties. For instance, ortho-substituents can sometimes lead to lower molecular weight polymers during synthesis, which may in turn affect the bulk thermal stability.[4] Intermolecular hydrogen bonding involving the hydroxyl groups can also influence chain packing and rigidity, thereby affecting the T_g.

Degradation_Mechanism cluster_products Degradation Products Polymer PNHPMI Polymer Chain Imide_Scission Imide Ring Scission Polymer->Imide_Scission Initial Stage Backbone_Scission Backbone Scission Polymer->Backbone_Scission Advanced Stage Crosslinking Cross-linking via -OH groups Polymer->Crosslinking Side Reaction Heat High Temperature (>400°C) CO CO CO2 CO₂ H2O H₂O Char Stable Char Residue Imide_Scission->CO Imide_Scission->CO2 Crosslinking->Char

References

An In-Depth Technical Guide to 1-(4-Hydroxyphenyl)-1H-pyrrole-2,5-dione

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-(4-Hydroxyphenyl)-1H-pyrrole-2,5-dione, also known as N-(4-Hydroxyphenyl)maleimide, is a bifunctional organic compound of significant interest in chemical biology, materials science, and drug development.[1] Its structure marries a reactive maleimide ring with a phenolic group, bestowing it with unique properties for bioconjugation, polymer synthesis, and as a scaffold for novel therapeutics.[1][2] This guide provides a comprehensive overview of its core physicochemical properties, including its molecular weight, synthesis and characterization protocols, and key applications, with a focus on the underlying chemical principles that drive its utility.

Core Physicochemical Properties

The foundational characteristics of a molecule are critical to its application. The properties of this compound are summarized below. The molecular weight, derived from its chemical formula, is a cornerstone of all stoichiometric calculations in synthesis and conjugation protocols.

PropertyValueSource(s)
Molecular Formula C₁₀H₇NO₃[3][4][5][6][7]
Molecular Weight 189.17 g/mol [3][4][6][7][8]
Exact Mass 189.0426 g/mol [4][6]
CAS Number 7300-91-6[3][4][5]
Appearance White to light yellow solid/powder[1]
Melting Point 154-155 °C[9]
Solubility Soluble in DMSO and acetone; limited in water[1][4]
pKa (predicted) 9.30 ± 0.26[4]

Synthesis and Characterization

The synthesis of N-substituted maleimides, including the title compound, is typically a robust two-step process.[10][11] This procedure is widely adopted due to its efficiency and the availability of starting materials.

General Synthesis Pathway

The synthesis involves the acylation of an aniline derivative (p-aminophenol) with maleic anhydride to form an intermediate maleamic acid, followed by a cyclodehydration step to yield the final N-substituted maleimide.[11][12]

SynthesisWorkflow cluster_step1 Step 1: Maleamic Acid Formation cluster_step2 Step 2: Cyclodehydration MA Maleic Anhydride Reaction1 Acylation (Stir at RT) MA->Reaction1 PAP p-Aminophenol PAP->Reaction1 Solvent1 Diethyl Ether (or similar solvent) Solvent1->Reaction1 MAA N-(4-hydroxyphenyl)maleamic acid Reaction1->MAA Precipitation Reaction2 Ring Closure (Heat) MAA->Reaction2 Product 1-(4-Hydroxyphenyl)-1H- pyrrole-2,5-dione Reaction2->Product Purification DehydratingAgent Acetic Anhydride & Sodium Acetate (catalyst) DehydratingAgent->Reaction2

Fig 1. General two-step synthesis of this compound.

Causality Behind Experimental Choices:

  • Step 1: The reaction is typically performed in a non-polar solvent like diethyl ether, where the starting materials are soluble but the resulting maleamic acid product is not, causing it to precipitate for easy isolation.[11]

  • Step 2: Acetic anhydride is a common and effective dehydrating agent for this cyclization.[11] The addition of a mild base catalyst like sodium acetate facilitates the ring closure. Heat provides the necessary activation energy for the dehydration to occur.

Analytical Characterization

Confirmation of the final product's identity and purity is paramount. A multi-technique approach is standard:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides definitive structural information by mapping the chemical environment of hydrogen and carbon atoms. The characteristic peaks for the vinyl protons on the maleimide ring and the aromatic protons of the phenyl group are key identifiers.[13]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound by measuring its mass-to-charge ratio, which should correspond to the calculated value of 189.17 g/mol .

  • Infrared (IR) Spectroscopy: Identifies functional groups. Key stretches include the O-H bond of the phenol, C=O bonds of the imide, and C=C bonds of both the maleimide and aromatic rings.[13]

Core Applications: The Chemistry of Bioconjugation

The primary utility of this compound in drug development and research stems from the high reactivity and specificity of its maleimide group toward thiol (sulfhydryl) groups.[11][14]

The Thiol-Maleimide Michael Addition

This reaction is a cornerstone of bioconjugation, used to link molecules to proteins, peptides, and other biomolecules site-selectively at cysteine residues.[11][15][16] It is considered a "click chemistry" reaction due to its efficiency, selectivity, and mild reaction conditions.[15][16][17]

The mechanism is a Michael addition, where the nucleophilic thiolate anion attacks one of the electron-deficient carbons of the maleimide's double bond, forming a stable covalent thioether bond.[15][16][18]

Fig 2. Schematic of the Thiol-Maleimide Michael Addition reaction.

Trustworthiness Through Self-Validation: Reaction Parameters The success of the thiol-maleimide conjugation is highly dependent on reaction conditions, which must be carefully controlled to ensure specificity and yield.

  • pH Control (Crucial): The reaction is most efficient and selective in the pH range of 6.5-7.5.[17][18]

    • Below pH 6.5: The concentration of the reactive thiolate anion (R-S⁻) is too low, slowing the reaction rate.

    • Above pH 7.5: The maleimide ring becomes susceptible to hydrolysis into an unreactive maleamic acid.[18] Furthermore, competitive side reactions with other nucleophiles, such as the amine groups on lysine residues, become more prevalent.[18] The reaction with thiols is approximately 1,000 times faster than with amines at neutral pH, ensuring high chemoselectivity.[17][18]

  • Stability: While the resulting thioether bond is generally stable, it can undergo a retro-Michael reaction, particularly in the presence of other thiols.[19] Recent advances have focused on developing maleimide derivatives that undergo subsequent intramolecular reactions to form even more stable, non-reversible linkages.[19]

Applications in Drug Development
  • Antibody-Drug Conjugates (ADCs): Maleimide chemistry is widely used to attach potent cytotoxic drugs to monoclonal antibodies, enabling targeted delivery to cancer cells.[14][19][20]

  • PEGylation: The attachment of polyethylene glycol (PEG) chains to therapeutic proteins via maleimide linkers can improve their pharmacokinetic profiles.

  • Bioactive Compound Synthesis: The core structure is a valuable intermediate for synthesizing more complex molecules with potential therapeutic effects, such as enzyme inhibitors or anti-inflammatory agents.[2][21][22][23]

Example Experimental Protocol: Protein-Maleimide Conjugation

This protocol provides a generalized workflow for labeling a thiol-containing protein with this compound.

Objective: To covalently attach the maleimide compound to a cysteine residue on a target protein.

Materials:

  • Target protein with accessible cysteine residue(s) in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.2.

  • This compound.

  • Anhydrous Dimethyl Sulfoxide (DMSO).

  • Reducing agent (e.g., TCEP) if protein thiols are oxidized.

  • Quenching reagent (e.g., L-cysteine or 2-Mercaptoethanol).

  • Purification system (e.g., size-exclusion chromatography or dialysis).

Methodology:

  • Protein Preparation: a. Dissolve the protein in the reaction buffer to a final concentration of 1-5 mg/mL. b. If the protein's cysteine residues may be disulfide-bonded, pre-treat with a 5-10 fold molar excess of a reducing agent like TCEP for 30 minutes at room temperature. Rationale: TCEP is used as it does not contain a thiol and will not compete in the subsequent maleimide reaction. c. Remove the excess reducing agent immediately before conjugation using a desalting column.

  • Maleimide Stock Solution Preparation: a. Prepare a 10 mM stock solution of this compound in anhydrous DMSO. b. This should be prepared fresh, as maleimides can hydrolyze in the presence of atmospheric moisture over time.

  • Conjugation Reaction: a. Add a 10- to 20-fold molar excess of the maleimide stock solution to the protein solution while gently stirring. Rationale: A molar excess drives the reaction to completion, ensuring efficient labeling of the target thiols.[18] b. Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C. Protect from light if the compound is light-sensitive. Rationale: Lower temperatures can reduce the rate of maleimide hydrolysis but will also slow the desired conjugation reaction.[18]

  • Quenching the Reaction: a. Add a quenching reagent like L-cysteine to a final concentration of 1-5 mM to react with any excess, unreacted maleimide. b. Incubate for 15-30 minutes. Rationale: This prevents the unreacted maleimide from labeling other molecules during purification and storage.

  • Purification and Validation: a. Purify the protein conjugate from excess maleimide and quenching reagent using size-exclusion chromatography or extensive dialysis against the desired storage buffer. b. Validate the conjugation using Mass Spectrometry (e.g., MALDI-TOF or ESI-MS) to confirm the mass increase corresponding to the addition of the maleimide moiety (189.17 Da).

Conclusion

This compound is a versatile and powerful chemical tool. Its precise molecular weight of 189.17 g/mol is the starting point for its application in highly controlled chemical reactions. The reliability of the thiol-maleimide Michael addition, governed by well-understood principles of pH and reactivity, has cemented its role in the development of sophisticated bioconjugates, including next-generation therapeutics. A thorough understanding of its synthesis, characterization, and reaction kinetics is essential for any researcher aiming to leverage its unique properties for scientific advancement.

References

Methodological & Application

Introduction: The Strategic Advantage of N-(4-Hydroxyphenyl)maleimide in Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Protein Bioconjugation with N-(4-Hydroxyphenyl)maleimide (HPM)

N-(4-Hydroxyphenyl)maleimide (HPM) is a heterocyclic organic compound that serves as a highly efficient bioconjugation reagent.[1] It belongs to the maleimide class of reagents, which are prized for their ability to selectively react with free sulfhydryl (thiol) groups found in the cysteine residues of proteins and peptides.[2][3][] This reaction, a Michael addition, proceeds rapidly under mild, physiological conditions (pH 6.5-7.5), forming a stable covalent thioether bond.[2][5][6]

The defining features of HPM are its bifunctional nature: the maleimide group provides chemoselectivity for thiols, while the hydroxyphenyl moiety offers unique characteristics.[1] The phenolic hydroxyl group can influence the reagent's solubility and participate in hydrogen bonding, potentially modulating the properties of the resulting bioconjugate.[1] This makes HPM a valuable tool for researchers in drug development, diagnostics, and proteomics who require precise, site-specific modification of biomolecules.[2][3] Applications range from creating antibody-drug conjugates (ADCs) and fluorescently labeling proteins for imaging to functionalizing surfaces for biosensors.[2]

This guide provides a comprehensive overview of the chemical principles, critical experimental parameters, and detailed protocols for the successful use of HPM in protein bioconjugation.

The Chemistry of Thiol-Maleimide Conjugation

The cornerstone of HPM's utility is the Michael addition reaction between the maleimide's electron-deficient double bond and a nucleophilic thiol, typically from a protein's cysteine residue.[5] For the reaction to proceed efficiently, the thiol group (-SH) must be in its deprotonated, thiolate anion (S⁻) form. This is balanced against the stability of the maleimide ring, which is susceptible to hydrolysis at higher pH.

Key Reaction Steps:

  • Thiol Deprotonation: A free thiol exists in equilibrium with its reactive thiolate form. This equilibrium is pH-dependent.

  • Nucleophilic Attack: The thiolate anion attacks one of the vinyl carbons of the maleimide ring.

  • Bond Formation: A stable succinimidyl thioether linkage is formed, covalently attaching the HPM molecule to the protein.

This process is highly selective for thiols within a pH range of 6.5 to 7.5.[2][6][7] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines (e.g., lysine residues), ensuring high specificity.[2][6]

G cluster_0 Protein Thiol cluster_1 HPM Reagent cluster_2 Conjugation Reaction cluster_3 Stable Bioconjugate P_SH Protein-SH P_S Protein-S⁻ (Thiolate) P_SH->P_S pH 6.5-7.5 P_S->P_SH Reaction Nucleophilic Attack P_S->Reaction Highly Reactive HPM N-(4-Hydroxyphenyl)maleimide (HPM) HPM->Reaction Conjugate Protein-S-HPM (Thioether Bond) Reaction->Conjugate Forms Stable Covalent Bond

Caption: Mechanism of HPM conjugation with a protein thiol group.

Critical Parameters for Successful Conjugation

Optimizing the reaction conditions is paramount for achieving high yield and specificity while preserving protein function. The interplay between pH, reagent stoichiometry, and buffer composition cannot be overstated.

ParameterRecommended Range/ConditionRationale & Expert Insights
pH 6.5 - 7.5This range is a critical compromise. Below pH 6.5, the thiol is mostly protonated and less nucleophilic, slowing the reaction.[7] Above pH 7.5, the maleimide ring is increasingly prone to hydrolysis into a non-reactive maleamic acid, and reaction with amines (e.g., lysine) becomes a significant competing side reaction.[6][7][8]
Buffer System Phosphate (PBS), HEPES, TrisUse non-nucleophilic buffers. Avoid buffers containing primary or secondary amines (e.g., some Tris formulations at high concentration) or thiols (e.g., DTT, β-mercaptoethanol), which will compete with the target protein for the HPM.[7][9] Always degas buffers to minimize oxidation of free thiols.[9][10]
HPM Stock Solution 10 mM in anhydrous DMSO or DMFMaleimides are sensitive to moisture and will hydrolyze in aqueous solutions over time.[7][8] Prepare fresh stock solutions in a dry, aprotic solvent and add to the aqueous reaction buffer immediately before use. Store stock solutions in small aliquots at -20°C.[8][9]
Molar Ratio 10- to 20-fold molar excess of HPM to proteinAn excess of the maleimide reagent drives the reaction to completion.[9] However, a very large excess can increase the risk of off-target reactions or protein aggregation and complicates purification. The optimal ratio should be determined empirically for each specific protein.[9]
Temperature 4°C to Room Temperature (20-25°C)Room temperature for 1-2 hours is typically sufficient.[11] For sensitive proteins or longer reactions, incubating overnight at 4°C can minimize protein degradation and side reactions.[9][11] Higher temperatures accelerate both the desired reaction and the undesired maleimide hydrolysis.[8]
Protein State Reduced Cysteine ThiolsThe reaction requires a free sulfhydryl group. If the protein contains disulfide bonds involving the target cysteine(s), they must be reduced prior to conjugation.[7][9]

Experimental Workflows and Protocols

A successful bioconjugation experiment is a sequence of validated steps. The following protocols provide a self-validating system, from quantifying available thiols to characterizing the final product.

G start Start: Purified Protein quantify Step 1: Quantify Free Thiols (Ellman's Assay) start->quantify reduce Step 2: Reduce Disulfide Bonds (Optional, with TCEP) quantify->reduce If thiols are oxidized conjugate Step 4: Conjugation Reaction (Add HPM) quantify->conjugate If thiols are free purify_pre Step 3: Remove Reducing Agent (Desalting Column) reduce->purify_pre purify_pre->conjugate quench Step 5: Quench Reaction (Optional, add free Cysteine) conjugate->quench purify_post Step 6: Purify Conjugate (SEC or Dialysis) quench->purify_post characterize Step 7: Characterize Conjugate (MS, UV-Vis, SDS-PAGE) purify_post->characterize end End: Purified, Characterized Bioconjugate characterize->end

Caption: General experimental workflow for protein bioconjugation with HPM.

Protocol 1: Quantification of Free Thiols via Ellman's Assay

Rationale: Before conjugation, it is crucial to determine the concentration of available free sulfhydryl groups on your protein. This allows for precise control over the reaction stoichiometry. Ellman's Reagent (DTNB) reacts with free thiols to produce a chromophore (TNB²⁻) that absorbs strongly at 412 nm.[12][13][14]

Materials:

  • Protein sample of known concentration

  • Ellman's Reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), DTNB)

  • Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0

  • Cysteine or N-acetylcysteine (for standard curve)

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare DTNB Solution: Dissolve 4 mg of DTNB in 1 mL of Reaction Buffer.[13]

  • Prepare Standard Curve (Recommended):

    • Prepare a 1.5 mM stock solution of cysteine in Reaction Buffer.[13]

    • Perform serial dilutions to create a range of standards (e.g., 0, 0.1, 0.25, 0.5, 0.75, 1.0, 1.5 mM).

    • Add 50 µL of the DTNB solution to 250 µL of each standard.

    • Incubate for 15 minutes at room temperature.[7][13]

    • Measure the absorbance of each standard at 412 nm.

    • Plot absorbance vs. molar concentration to generate a standard curve.

  • Measure Protein Thiols:

    • Add your protein sample (e.g., 25 µL) to the Reaction Buffer (e.g., 225 µL).

    • Add 50 µL of the DTNB solution.

    • Incubate for 15 minutes at room temperature.

    • Measure the absorbance at 412 nm.

  • Calculate Thiol Concentration:

    • Using Standard Curve: Determine the thiol concentration of your sample from the standard curve.

    • Using Extinction Coefficient: Calculate the concentration using the Beer-Lambert law (A = εbc), where ε for TNB²⁻ is 14,150 M⁻¹cm⁻¹.[13][15]

    • Moles of Thiol per Mole of Protein = (Molar concentration of thiols) / (Molar concentration of protein).

Protocol 2: HPM-Protein Conjugation

Rationale: This protocol outlines the core reaction. It assumes the protein has been prepared in the correct buffer and that disulfide bonds have been reduced if necessary.

Materials:

  • Thiol-containing protein (1-10 mg/mL) in degassed Conjugation Buffer (e.g., PBS, pH 7.2)

  • N-(4-Hydroxyphenyl)maleimide (HPM)

  • Anhydrous DMSO or DMF

  • Quenching solution (e.g., 1 M Cysteine or β-mercaptoethanol)

  • Purification equipment (e.g., size-exclusion chromatography column, dialysis tubing)

Procedure:

  • Prepare HPM Stock Solution: Immediately before use, dissolve HPM in anhydrous DMSO to a concentration of 10 mM.[9][16] Vortex to ensure it is fully dissolved.

  • Initiate Conjugation:

    • Slowly add the required volume of the 10 mM HPM stock solution to the stirring protein solution to achieve the desired molar excess (e.g., 10-fold).

    • For example, to achieve a 10-fold molar excess for 1 mL of a 50 µM protein solution:

      • Moles of protein = 50 µM * 1 mL = 50 nmol

      • Moles of HPM needed = 10 * 50 nmol = 500 nmol

      • Volume of 10 mM HPM stock = 500 nmol / 10 mM = 50 µL

  • Incubate: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C.[9][11] If HPM is conjugated to a fluorophore, protect the reaction from light.[9]

  • Quench the Reaction (Optional but Recommended): To stop the reaction and remove any unreacted HPM, add a quenching reagent like free cysteine to a final concentration of ~10 mM. Incubate for 15-30 minutes. This prevents the remaining active HPM from reacting with other molecules downstream.[11]

  • Purify the Conjugate: Remove excess HPM and quenching reagent using size-exclusion chromatography (SEC), dialysis, or spin desalting columns.[11][16] The choice of method depends on the scale of the reaction and the properties of the protein.

Characterization of the HPM-Protein Conjugate

Rationale: After purification, it is essential to verify the success of the conjugation and determine the degree of labeling (DOL)—the average number of HPM molecules per protein.

MethodPurposeExpected Outcome
Mass Spectrometry (MALDI-TOF or ESI-MS) Confirm covalent modification and determine heterogeneity.An increase in the protein's molecular weight corresponding to the mass of the attached HPM molecule(s). The molecular weight of HPM (C₁₀H₇NO₃) is approximately 189.17 g/mol .[17] A heterogeneous mixture may show multiple peaks corresponding to different numbers of attached HPM molecules.
SDS-PAGE Visualize conjugation (especially if HPM is part of a larger molecule, e.g., PEG).A shift in the molecular weight band of the conjugated protein compared to the unlabeled protein. For HPM alone, the mass shift may be too small to resolve on a standard gel but is still a good check for protein integrity.
UV-Vis Spectroscopy Determine the Degree of Labeling (DOL).Quantify protein and HPM concentrations in the purified conjugate solution by measuring absorbance at 280 nm (for protein) and the absorbance maximum of the hydroxyphenyl group (around 275-285 nm, though often difficult to distinguish from protein absorbance). A more distinct wavelength is needed if HPM is attached to a chromophore.

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conjugation Yield 1. Maleimide Hydrolysis: HPM stock was not fresh; reaction pH was > 7.5.[7][8]2. Oxidized Thiols: Cysteine residues formed disulfide bonds and were not reduced.[7]3. Competing Nucleophiles: Buffer contained thiols or primary amines.[7]1. Always use freshly prepared HPM stock in anhydrous DMSO/DMF. Verify reaction buffer pH is between 6.5-7.5.[8]2. Pre-treat protein with a reducing agent like TCEP. Confirm free thiols with Ellman's Assay.[8][9]3. Use a recommended buffer like PBS or HEPES.
Poor Specificity / Heterogeneous Product 1. Reaction with Amines: pH was too high (> 8.0), causing HPM to react with lysine residues.[6][7]2. Protein Aggregation: High molar excess of HPM or solvent shock from adding DMSO/DMF too quickly.1. Strictly maintain the reaction pH between 6.5 and 7.5 for maximal chemoselectivity.[6]2. Optimize the HPM:protein molar ratio. Add the HPM stock solution slowly while stirring the protein solution.
Loss of Protein Activity 1. Modification of Critical Cysteine: The conjugated cysteine residue is essential for the protein's biological function.2. Denaturation: Reaction conditions (pH, temperature, organic solvent) were too harsh.1. If possible, use site-directed mutagenesis to move the target cysteine to a less critical location.2. Perform the reaction at 4°C. Minimize the concentration of organic co-solvent (typically ≤10% v/v).
Instability of Conjugate Retro-Michael Reaction: The thioether bond can be reversible, especially in the presence of other thiols or at high pH, leading to payload migration.[2]After conjugation and purification, consider treating the conjugate at a higher pH (e.g., pH 8.5-9.0) to hydrolyze the thiosuccinimide ring, forming a stable maleamic acid derivative that locks the conjugate and prevents the reverse reaction.[6][8] Monitor this step carefully by mass spectrometry.

References

Application Notes and Protocols: 1-(4-Hydroxyphenyl)-1H-pyrrole-2,5-dione in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

1-(4-Hydroxyphenyl)-1H-pyrrole-2,5-dione, commonly known as N-(4-hydroxyphenyl)maleimide (HPMI), is a versatile monomer that holds significant promise in the synthesis of advanced functional polymers. Its unique structure, featuring a polymerizable maleimide ring and a reactive phenolic hydroxyl group, allows for the creation of polymers with tunable properties, including high thermal stability and chemical resistance. These characteristics make HPMI-derived polymers attractive candidates for a range of applications, from specialty resins and coatings to advanced biomaterials for drug delivery and tissue engineering. This guide provides a comprehensive overview of HPMI, including its synthesis, polymerization methodologies, and key applications, with a focus on providing researchers with the practical knowledge to leverage this monomer in their work.

Introduction: The Versatility of this compound (HPMI)

N-(4-hydroxyphenyl)maleimide is an organic compound featuring a maleimide functional group attached to a hydroxyphenyl ring. The maleimide group is known for its ability to undergo free-radical polymerization and Michael addition reactions, making it a valuable building block in polymer chemistry.[1] The presence of the phenolic hydroxyl group further enhances the functionality of the monomer, offering a site for post-polymerization modification or influencing the polymer's solubility and thermal properties.[2]

However, the direct free-radical polymerization of HPMI often results in polymers with low molecular weights. This is attributed to the phenolic hydroxyl group, which can interfere with the polymerization process.[3] To overcome this limitation, a common strategy involves the protection of the hydroxyl group prior to polymerization, followed by a deprotection step to yield the desired high molecular weight poly(N-(4-hydroxyphenyl)maleimide).[3][4]

This document will delve into the synthesis of HPMI, the protection of its hydroxyl group, detailed polymerization protocols, and subsequent deprotection to obtain high molecular weight polymers. Furthermore, we will explore the emerging applications of these polymers, particularly in the biomedical field.

Synthesis of this compound (HPMI)

The synthesis of HPMI is typically a two-step process involving the reaction of p-aminophenol with maleic anhydride to form an intermediate maleamic acid, followed by cyclodehydration to yield the final maleimide product.[5][6]

Diagram: Synthesis of HPMI

G aminophenol p-Aminophenol maleamic_acid N-(4-hydroxyphenyl)maleamic acid aminophenol->maleamic_acid DMF, rt maleic_anhydride Maleic Anhydride maleic_anhydride->maleamic_acid hpmi This compound (HPMI) maleamic_acid->hpmi Acetic Anhydride, Sodium Acetate, 50°C G hpmi HPMI acetoxy_hpmi N-(4-Acetoxyphenyl)maleimide hpmi->acetoxy_hpmi Acetic Anhydride thp_hpmi N-(4-(Tetrahydropyran-2-yloxy)phenyl)maleimide hpmi->thp_hpmi DHP, PPTS, DCM G monomer Monomer (e.g., THP-HPMI) polymerization Polymerization (Heat, N2 atmosphere) monomer->polymerization initiator Initiator (e.g., AIBN) initiator->polymerization solvent Solvent (e.g., Benzene) solvent->polymerization precipitation Precipitation (e.g., in Methanol) polymerization->precipitation polymer Purified Polymer precipitation->polymer

References

Applications of N-(4-Hydroxyphenyl)maleimide in Material Science: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of N-(4-Hydroxyphenyl)maleimide

N-(4-Hydroxyphenyl)maleimide (HPM) is a versatile organic compound that has garnered significant attention in the field of material science.[1] Its unique bifunctional nature, possessing both a reactive maleimide ring and a phenolic hydroxyl group, allows for a diverse range of chemical modifications and polymerizations. This dual reactivity makes HPM an invaluable building block for the synthesis of advanced functional polymers, thermosetting resins, hydrogels, and bioconjugates.[2][3][4] The maleimide group is highly susceptible to Michael addition reactions, particularly with thiols, enabling the formation of stable covalent bonds under mild conditions.[1][5] Simultaneously, the hydroxyl group can participate in various reactions, including esterification and etherification, and can be leveraged to modify the final properties of the material, such as solubility and thermal stability.[3][6] This guide provides an in-depth exploration of the applications of HPM in material science, complete with detailed protocols and expert insights to empower researchers in their experimental endeavors.

I. Synthesis of N-(4-Hydroxyphenyl)maleimide: A Foundational Protocol

The synthesis of HPM is a critical first step for its subsequent applications. A common and effective method involves a two-step process: the formation of N-(4-hydroxyphenyl)maleamic acid followed by cyclodehydration.[3]

Protocol 1: Two-Step Synthesis of N-(4-Hydroxyphenyl)maleimide

Materials:

  • p-Aminophenol

  • Maleic anhydride

  • Dimethylformamide (DMF)

  • Acetic anhydride

  • Sodium acetate

  • Distilled water

  • Ice

Procedure:

  • Formation of N-(4-hydroxyphenyl)maleamic acid:

    • Dissolve p-aminophenol (0.5 mole) in DMF.

    • Separately, dissolve maleic anhydride (0.5 mole) in DMF.

    • Slowly add the maleic anhydride solution to the p-aminophenol solution while stirring. Maintain the reaction temperature below 70°C.

    • Continue stirring the mixture for 15 minutes at room temperature. The intermediate, N-(4-hydroxyphenyl)maleamic acid, will form.[7]

  • Cyclodehydration to N-(4-Hydroxyphenyl)maleimide:

    • To the solution containing the maleamic acid, add acetic anhydride (1 mole) and sodium acetate (0.1 mole).[7]

    • Heat the mixture to 50°C and maintain this temperature for 1.5 hours. A yellow precipitate of HPM will form.[7]

    • Cool the reaction mixture in an ice bath and then pour it into cold water to ensure complete precipitation.[8]

    • Filter the precipitate, wash it thoroughly with distilled water, and dry it in a vacuum oven at 40°C overnight.[7][8]

Expected Yield and Characterization:

  • Yield: 84%[8]

  • Appearance: Yellow, crystalline solid[8]

  • Melting Point: 182-184°C[8]

  • FT-IR (KBr, cm⁻¹): 3481 (O-H), 3108 (C-H, alkene), 1705 (C=O, imide), 1601 (C=C, aromatic)[8]

  • ¹H-NMR (CD₃OD, ppm): 6.78–7.48 (aromatic protons), 6.90–7.15 (maleimide protons)[8]

  • ¹³C-NMR (CD₃OD, ppm): 170.79 (C=O), 157.44, 134.37 (maleimide C=C), 128.23, 112.00 (aromatic carbons)[8]

II. High-Performance Thermosetting Resins

HPM is a key component in the formulation of high-performance thermosetting resins, valued for their excellent thermal stability, mechanical strength, and flame retardancy.[3][9] The maleimide group facilitates crosslinking through thermal or free-radical polymerization, while the phenolic hydroxyl group can be modified to tune the resin's properties or can participate in curing reactions with epoxy groups.

Application Note: Enhancing Thermal and Mechanical Properties

The incorporation of HPM into resin formulations, such as epoxy or phenol-formaldehyde resins, introduces the rigid imide ring structure, which contributes to a higher glass transition temperature (Tg) and enhanced thermal stability of the cured material.[9][10] Furthermore, the maleimide group can undergo polymerization to increase the crosslink density, leading to improved mechanical properties.

Protocol 2: Preparation of a HPM-Modified Epoxy Resin

This protocol describes the synthesis of a maleimide-modified epoxy resin by reacting HPM with a diglycidyl ether of bisphenol-A (DGEBA).

Materials:

  • N-(4-Hydroxyphenyl)maleimide (HPM)

  • Diglycidyl ether of bisphenol-A (DGEBA)

  • Triphenylphosphine (TPP) as a catalyst

  • Methyl ethyl ketone (MEK) as a solvent

  • 4,4'-Diaminodiphenylmethane (DDM) as a curing agent

Procedure:

  • Synthesis of Maleimide-Modified Epoxy Resin:

    • In a reaction vessel, dissolve HPM and DGEBA in MEK.

    • Add a catalytic amount of TPP to the solution.

    • Heat the mixture under reflux and monitor the reaction progress (e.g., by titration of the epoxy value) until the desired degree of modification is achieved.

    • Remove the solvent under reduced pressure to obtain the maleimide-modified epoxy resin.

  • Curing of the Resin:

    • Melt the maleimide-modified epoxy resin at an elevated temperature (e.g., 120°C).

    • Add the stoichiometric amount of the amine curing agent (DDM) and mix thoroughly until a homogeneous mixture is obtained.

    • Pour the mixture into a preheated mold.

    • Cure the resin in an oven using a staged curing cycle, for example: 150°C for 2 hours, followed by 180°C for 2 hours, and a post-cure at 200°C for 1 hour. The optimal curing cycle should be determined experimentally, for instance using Differential Scanning Calorimetry (DSC).[11]

Data Presentation: Typical Properties of HPM-Based Thermosets

PropertyValueReference
Glass Transition Temperature (Tg)> 179°C[9]
Decomposition Temperature (Td)> 380°C[9]
Limiting Oxygen Index (LOI)25.5–29.5[9]

III. Advanced Hydrogels for Biomedical Applications

HPM and its derivatives are valuable for fabricating hydrogels, which are three-dimensional polymer networks capable of absorbing large amounts of water. These hydrogels have shown great promise in biomedical fields, particularly for controlled drug delivery.[1][12]

Application Note: pH-Responsive Drug Release

Hydrogels synthesized from HPM derivatives can be designed to be pH-sensitive. For instance, hydrogels containing azo-functionalized HPM can exhibit different swelling behaviors at different pH values, which can be exploited for targeted drug release in the gastrointestinal tract.[1] The hydrogel may show minimal drug release in the acidic environment of the stomach and significant release in the more neutral pH of the colon.[1]

Protocol 3: Preparation of a HPM-Based Hydrogel for 5-Fluorouracil Delivery

This protocol is adapted from a study on hydrogels based on a copolymer of acrylamide and a synthesized 4-hydroxyphenylazo-3-N-(4-hydroxyphenyl) maleimide (HPM-azo) for the colon-specific delivery of 5-fluorouracil (5-FU).[1][12]

Materials:

  • 4-Hydroxyphenylazo-3-N-(4-hydroxyphenyl) maleimide (HPM-azo, synthesized separately)

  • Acrylamide (Am)

  • N,N'-methylenebis(acrylamide) (MBA) as a crosslinker

  • Potassium persulfate (KPS) as an initiator

  • 5-Fluorouracil (5-FU)

  • Distilled water

  • Phosphate buffer solutions (pH 1.2 and 7.4)

Procedure:

  • Hydrogel Synthesis:

    • Dissolve the HPM-azo monomer and acrylamide in distilled water.

    • Add the crosslinker (MBA) and initiator (KPS) solutions to the monomer mixture.

    • Carry out the free radical polymerization by heating the solution at 60°C until a gel is formed.[1]

  • Drug Loading:

    • Prepare a solution of 5-FU in a suitable buffer.

    • Immerse the dried hydrogel in the 5-FU solution and allow it to swell for 24 hours at 37°C.[12] This is known as the equilibrium swelling method.[12]

  • In Vitro Drug Release Study:

    • Place the 5-FU loaded hydrogel in a dissolution apparatus.

    • Simulate gastrointestinal conditions by first immersing the hydrogel in a pH 1.2 buffer (simulating stomach acid) for a set period, followed by a pH 7.4 buffer (simulating intestinal fluid).

    • Periodically withdraw samples from the release medium and analyze the concentration of 5-FU using a UV-Vis spectrophotometer at a wavelength of 270 nm.[12]

Visualization of the Hydrogel Network Formation

Hydrogel_Formation cluster_reactants Reactants cluster_process Polymerization HPM_Azo HPM-Azo Monomer Polymerization Free Radical Polymerization (60°C) HPM_Azo->Polymerization Acrylamide Acrylamide Monomer Acrylamide->Polymerization MBA MBA (Crosslinker) MBA->Polymerization KPS KPS (Initiator) KPS->Polymerization Hydrogel Poly(Am-co-HPM-Azo) Hydrogel Network Polymerization->Hydrogel Crosslinked 3D Network

Caption: Formation of a crosslinked hydrogel network via free radical polymerization.

IV. Bioconjugation and Surface Functionalization

The high reactivity of the maleimide group towards thiol groups makes HPM an excellent candidate for bioconjugation and surface functionalization applications.[5][] This allows for the covalent attachment of HPM-modified molecules to proteins, peptides, and other biomolecules containing cysteine residues, or to the surface of nanoparticles and other materials.

Application Note: Site-Specific Protein Labeling

The reaction between maleimides and thiols is highly chemoselective at a pH range of 6.5-7.5, proceeding much faster than reactions with other functional groups like amines.[5] This specificity allows for the site-specific labeling of proteins at cysteine residues, which is crucial for applications such as antibody-drug conjugates (ADCs), protein labeling for imaging, and the development of biosensors.[5][]

Protocol 4: General Procedure for Protein Labeling with a HPM Derivative

This protocol outlines the general steps for conjugating a fluorescently-labeled HPM derivative to a protein.

Materials:

  • Protein with accessible cysteine residues

  • Fluorescently-labeled HPM derivative

  • Degassed conjugation buffer (e.g., PBS, Tris, or HEPES, pH 7.0-7.5)

  • Reducing agent (e.g., TCEP or DTT) (optional)

  • Quenching reagent (e.g., 2-mercaptoethanol or DTT)

  • Anhydrous DMSO or DMF

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the degassed conjugation buffer to a concentration of 1-10 mg/mL.[14]

    • If the cysteine residues are in the form of disulfide bonds, they must be reduced. Add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature.[15][16] If using DTT, it must be removed prior to conjugation.[15]

  • Dye Preparation:

    • Prepare a 10 mM stock solution of the HPM derivative in anhydrous DMSO or DMF.[15][17]

  • Conjugation Reaction:

    • Add the HPM derivative stock solution to the protein solution to achieve a desired molar excess of the dye (typically 10-20 fold).[15][18]

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[15][17]

  • Quenching and Purification:

    • (Optional) Quench the reaction by adding a small molecule thiol like 2-mercaptoethanol to react with any unreacted maleimide.[18]

    • Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25).[17]

Visualization of the Bioconjugation Workflow

Bioconjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein_Prep Prepare Protein Solution (pH 7.0-7.5) Reduction Reduce Disulfide Bonds (optional, with TCEP) Protein_Prep->Reduction Conjugation Incubate Protein and HPM-Derivative (RT, 2h or 4°C, overnight) Reduction->Conjugation Dye_Prep Prepare HPM-Derivative Stock Solution (DMSO) Dye_Prep->Conjugation Quench Quench Reaction (optional) Conjugation->Quench Purify Purify Conjugate (Size-Exclusion Chromatography) Quench->Purify Analyze Characterize Conjugate (e.g., DOL) Purify->Analyze

Caption: General workflow for the bioconjugation of a protein with a HPM-derivative.

V. Safety and Handling

N-(4-Hydroxyphenyl)maleimide is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[6] It is crucial to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All handling should be performed in a well-ventilated area or a fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water.[6]

VI. Conclusion

N-(4-Hydroxyphenyl)maleimide stands out as a remarkably versatile and valuable monomer in material science. Its unique chemical architecture opens doors to a vast array of applications, from creating robust thermosetting materials for demanding engineering applications to designing sophisticated hydrogels for targeted drug delivery and enabling precise bioconjugation for advanced biomedical research. The protocols and insights provided in this guide are intended to serve as a comprehensive resource for researchers, empowering them to harness the full potential of HPM in their innovative work.

References

Application Notes and Protocols for 1-(4-Hydroxyphenyl)-1H-pyrrole-2,5-dione as a Crosslinking Agent

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Hydroxyphenyl)-1H-pyrrole-2,5-dione, commonly known as N-(4-hydroxyphenyl)maleimide (HPMI), is a versatile heterobifunctional crosslinking agent. Its unique molecular architecture, featuring a thiol-reactive maleimide group and a modifiable hydroxyphenyl moiety, offers a compelling combination of functionalities for applications ranging from bioconjugation to polymer science.[1] The maleimide group provides a highly selective reaction pathway for covalent bond formation with sulfhydryl groups, a cornerstone of modern bioconjugation techniques.[] Simultaneously, the hydroxyphenyl group imparts distinct characteristics, including the potential for secondary modifications and antioxidant properties, making HPMI a valuable tool in the development of advanced biomaterials, antibody-drug conjugates (ADCs), and functionalized polymers.[3][4]

This guide provides a comprehensive overview of HPMI, including its mechanism of action, key advantages, and detailed protocols for its synthesis and application in crosslinking.

Chemical Properties and Handling

PropertyValueReference
Chemical Formula C₁₀H₇NO₃[1]
Molecular Weight 189.17 g/mol [1]
CAS Number 7300-91-6[1]
Appearance White to light yellow solid[1]
Solubility Soluble in DMSO and acetone; limited solubility in water.[1]
Storage Store at room temperature in an inert gas.

Safety and Handling: As with all laboratory chemicals, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling HPMI. Work in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes.

Mechanism of Action

The crosslinking capability of HPMI is rooted in the distinct reactivity of its two functional groups: the maleimide ring and the hydroxyphenyl group.

Primary Crosslinking via Maleimide-Thiol Conjugation

The primary and most utilized reaction of HPMI is the highly efficient and selective reaction of the maleimide group with a thiol (sulfhydryl) group, typically from a cysteine residue in a protein or peptide.[5] This reaction proceeds via a Michael addition, where the nucleophilic thiolate anion attacks one of the electrophilic double-bonded carbons of the maleimide ring.[] This forms a stable, covalent thioether bond.[]

The reaction is highly selective for thiols over other nucleophilic groups like amines, particularly within a pH range of 6.5 to 7.5.[6][7] At pH values above 8.5, the maleimide group can also react with primary amines, which may be a consideration in experimental design.[6][7] The kinetics of this reaction can be influenced by the N-substituent on the maleimide; for N-aryl maleimides like HPMI, resonance effects from the phenyl ring can impact the reaction rate.[8]

G cluster_reactants Reactants cluster_product Product HPMI HPMI (Maleimide) Conjugate Stable Thioether Conjugate HPMI->Conjugate Michael Addition (pH 6.5-7.5) Thiol Thiol-containing molecule (R-SH)

Caption: Thiol-Maleimide Reaction Mechanism.

The Role of the Hydroxyphenyl Group

The hydroxyphenyl moiety of HPMI offers additional functionalities that distinguish it from other maleimide crosslinkers.

  • Antioxidant Properties: The phenolic hydroxyl group can act as a radical scavenger, imparting antioxidant properties to the resulting conjugate. This has been demonstrated by grafting HPMI onto natural rubber to improve its aging resistance.[3] This feature is particularly advantageous in applications where preventing oxidative damage is crucial.

  • Secondary Modification Site: The hydroxyl group can serve as a handle for further chemical modifications, allowing for the creation of more complex, multi-functional constructs. For example, it can undergo esterification to attach other molecules of interest.[9] This dual-functionality allows for a two-step, orthogonal conjugation strategy.

  • Modulation of Physicochemical Properties: The presence of the hydroxyphenyl group can influence the solubility and electronic properties of the crosslinker and the final conjugate.[1][10]

Advantages of HPMI as a Crosslinking Agent

  • High Selectivity: The maleimide group offers high chemoselectivity for thiol groups under mild, physiological conditions.[5]

  • Stable Bond Formation: The resulting thioether bond is highly stable, ensuring the integrity of the crosslinked product.[]

  • Dual Functionality: The hydroxyphenyl group provides a site for secondary modifications and can confer antioxidant properties.[3][9]

  • Versatility: HPMI is applicable in a wide range of fields, from creating antibody-drug conjugates and labeling proteins to developing advanced polymers and materials.[][4]

Protocols

Protocol 1: Synthesis of this compound (HPMI)

This protocol is adapted from a literature procedure for the synthesis of HPMI from p-aminophenol and maleic anhydride.[10]

Materials:

  • p-Aminophenol

  • Maleic anhydride

  • Dimethylformamide (DMF)

  • Phosphorus pentoxide (P₂O₅)

  • Sulfuric acid (H₂SO₄)

  • Ice

  • Distilled water

  • 2-Propanol for recrystallization

Procedure:

  • Prepare Reactant Solutions:

    • In a flask, dissolve p-aminophenol (0.15 mol) in 50 mL of DMF (Solution A).

    • In a separate flask, dissolve maleic anhydride (0.15 mol) in 50 mL of DMF (Solution B).

  • Formation of the Maleamic Acid Intermediate:

    • Slowly add Solution B dropwise to Solution A while stirring in a water bath at 20°C.

    • Continue stirring the resulting mixture (Solution C) for 2 hours at 20°C.

  • Cyclodehydration:

    • In a separate, dry flask, carefully dissolve 12 g of P₂O₅ in a mixture of 10 mL of concentrated H₂SO₄ and 70 mL of DMF. Caution: This is an exothermic reaction and should be done with care, preferably in an ice bath.

    • Add this dehydrating mixture dropwise to Solution C.

    • Heat the reaction mixture to 70°C and stir for 2 hours.

  • Precipitation and Purification:

    • Cool the reaction mixture in an ice bath and then pour it into a beaker containing crushed ice/cold water to precipitate the product.

    • Filter the resulting yellow precipitate and wash it thoroughly with distilled water.

    • Recrystallize the crude product from 2-propanol and dry it in a vacuum oven at 65°C for 24 hours.

Expected Outcome: A yellow crystalline solid with a melting point of approximately 182–184°C.[10]

Protocol 2: General Procedure for Protein Thiol Labeling with HPMI

This protocol provides a general workflow for conjugating HPMI to a protein containing accessible cysteine residues. Optimization of molar ratios and reaction times may be necessary for specific proteins.[5]

G cluster_prep Preparation cluster_reaction Reaction & Purification cluster_analysis Analysis A Prepare Protein Solution (1-10 mg/mL in pH 7-7.5 buffer) B Optional: Reduce Disulfides (e.g., with TCEP) A->B D Add HPMI to Protein (10-20x molar excess) B->D C Prepare HPMI Stock Solution (e.g., 10 mM in DMSO) C->D E Incubate (2h at RT or overnight at 4°C) D->E F Purify Conjugate (e.g., Size-Exclusion Chromatography) E->F G Characterize Conjugate (SDS-PAGE, Mass Spec, etc.) F->G

Caption: Experimental workflow for protein conjugation with HPMI.

Materials:

  • Protein with free thiol groups (e.g., an antibody)

  • HPMI

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Reaction Buffer: Phosphate-buffered saline (PBS), Tris, or HEPES buffer, pH 7.0–7.5. Ensure the buffer is free of primary amines if pH is above 8.

  • Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

  • Purification column: Size-exclusion chromatography (e.g., a desalting column)

Procedure:

  • Prepare Protein Solution:

    • Dissolve the protein to be labeled in the reaction buffer to a concentration of 1–10 mg/mL.

    • If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-100x molar excess of TCEP and incubate for 20–30 minutes at room temperature.[5] Note: If using DTT as a reducing agent, it must be removed before adding the maleimide, as it contains a thiol group. TCEP does not need to be removed.

  • Prepare HPMI Stock Solution:

    • Immediately before use, prepare a 10 mM stock solution of HPMI in anhydrous DMSO. Vortex to ensure it is fully dissolved. Aqueous stock solutions are not recommended as the maleimide group can hydrolyze over time.[5]

  • Conjugation Reaction:

    • While gently stirring or vortexing the protein solution, add the HPMI stock solution to achieve a final molar ratio of HPMI to protein between 10:1 and 20:1. This ratio should be optimized for each specific protein and desired degree of labeling.

    • Protect the reaction mixture from light and incubate for 2 hours at room temperature or overnight at 4°C.[5]

  • Purification of the Conjugate:

    • Remove the unreacted HPMI and any byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., PBS).[5]

  • Storage:

    • For long-term storage, it is recommended to add a stabilizer like BSA (5-10 mg/mL) and a bacteriostatic agent like sodium azide (0.01-0.03%).[5] Store the purified conjugate at 4°C, protected from light. For storage at -20°C, glycerol can be added to a final concentration of 50%.[5]

Characterization of the HPMI-Conjugate

Successful conjugation can be confirmed using several analytical techniques:

  • SDS-PAGE: When crosslinking two proteins, an increase in the molecular weight corresponding to the sum of the two proteins should be observed as a new band on the gel. When labeling a single protein, a slight increase in molecular weight may be observed, depending on the number of HPMI molecules attached.

  • UV-Vis Spectroscopy: The degree of labeling (DOL) can be estimated by measuring the absorbance of the protein (at 280 nm) and the maleimide-conjugate, although this requires knowledge of the extinction coefficient of the HPMI-thiol adduct.

  • Mass Spectrometry (MS): This is a powerful technique for confirming conjugation and determining the exact number of HPMI molecules attached. An increase in the mass of the protein corresponding to the molecular weight of HPMI (189.17 Da) for each successful conjugation will be observed.[11] Tandem MS (MS/MS) can be used to identify the specific cysteine residues that have been modified.[12][13]

References

Application Notes & Protocols: N-(4-Hydroxyphenyl)maleimide in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Critical Role of Linker Stability in ADC Efficacy

Antibody-Drug Conjugates (ADCs) represent a cornerstone of targeted cancer therapy, designed to deliver potent cytotoxic agents directly to tumor cells while minimizing systemic toxicity[1]. The efficacy and safety of an ADC are critically dependent on the linker connecting the monoclonal antibody (mAb) to the cytotoxic payload. An ideal linker must be stable in systemic circulation to prevent premature drug release, yet allow for efficient payload liberation upon internalization into the target cancer cell[2].

The thiol-maleimide reaction has long been a workhorse for ADC construction, prized for its high efficiency and specificity for cysteine residues under mild physiological conditions[3][4]. However, traditional N-alkyl maleimide linkers are susceptible to a retro-Michael reaction in vivo. This reaction can lead to deconjugation, where the drug-linker is prematurely released into circulation, diminishing the ADC's therapeutic index and increasing the risk of off-target toxicity[3][5]. N-(4-Hydroxyphenyl)maleimide (HPM) and other N-aryl maleimides have emerged as a superior class of reagents designed to overcome this critical stability issue[6].

These application notes provide a detailed scientific overview and practical protocols for utilizing HPM-based linkers in the development of robust and stable ADCs.

Scientific Principle: Enhancing Conjugate Stability with N-Aryl Maleimides

The primary advantage of using an N-aryl maleimide, such as N-(4-Hydroxyphenyl)maleimide, lies in its ability to create a more stable thioether bond compared to traditional N-alkyl maleimides. This enhanced stability is achieved through a post-conjugation hydrolysis of the thiosuccinimide ring.

  • Michael Addition: The conjugation process begins with a standard Michael addition reaction. The thiol group of a cysteine residue on the antibody, typically generated by reducing interchain disulfide bonds, acts as a nucleophile and attacks the double bond of the maleimide ring[4][]. This forms a thiosuccinimide linkage.

  • The Instability Pathway (Retro-Michael Reaction): In traditional N-alkyl maleimide conjugates, this thiosuccinimide linkage is reversible. Thiol-containing molecules in plasma, such as albumin or glutathione, can trigger a retro-Michael reaction, leading to the exchange of the drug-linker and its premature release from the antibody[2][5].

  • The Stabilization Pathway (Hydrolysis): The electron-withdrawing nature of the N-aryl group (the hydroxyphenyl group in HPM) accelerates the rate of hydrolysis of the thiosuccinimide ring[3][6]. This hydrolysis opens the ring to form a stable derivative that is no longer susceptible to the retro-Michael reaction. This effectively "locks" the payload onto the antibody, ensuring its delivery to the target cell. Cysteine-linked ADCs prepared with N-aryl maleimides have shown significantly less deconjugation (under 20%) in serum over 7 days compared to their N-alkyl counterparts (35-67%)[6].

Mechanism of HPM Conjugation and Stabilization

ADC_Mechanism cluster_0 Step 1: Michael Addition (Conjugation) cluster_1 Competing Pathways in Plasma cluster_2 Final Products Ab_SH Antibody-SH (Reduced Cysteine) Thiosuccinimide Thiosuccinimide Adduct (Reversible Linkage) Ab_SH->Thiosuccinimide Fast Reaction (pH 6.5-7.5) HPM_Payload HPM-Linker-Payload HPM_Payload->Thiosuccinimide Retro_Michael Retro-Michael Reaction (Deconjugation) Thiosuccinimide->Retro_Michael Plasma Thiols (e.g., Albumin) Hydrolysis Thiosuccinimide Hydrolysis (Stabilization) Thiosuccinimide->Hydrolysis H₂O (N-Aryl Accelerated) Released_Payload Released Payload + Unconjugated Ab Retro_Michael->Released_Payload Stable_ADC Stable Ring-Opened ADC (Irreversible Linkage) Hydrolysis->Stable_ADC

Caption: Mechanism of HPM conjugation, highlighting the stabilizing hydrolysis pathway.

Experimental Protocols

The following protocols provide a comprehensive workflow for the generation and characterization of an ADC using an HPM-containing linker-payload.

Protocol 1: ADC Generation via Cysteine Conjugation

This protocol details the steps for partial reduction of a monoclonal antibody's interchain disulfide bonds followed by conjugation to an HPM-functionalized linker-drug.

1.1 Materials and Reagents

  • Antibody: Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4).

  • Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride stock solution (10 mM in water).

  • HPM Reagent: HPM-linker-payload dissolved in a compatible organic solvent (e.g., DMSO) at 10 mM.

  • Conjugation Buffer: PBS (Phosphate-Buffered Saline), pH 7.4, containing 1 mM EDTA, degassed.

  • Quenching Reagent: N-acetyl-L-cysteine stock solution (100 mM in water).

  • Purification System: Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) equilibrated with sterile PBS.

  • Equipment: Centrifugal concentrators (30 kDa MWCO), UV-Vis spectrophotometer, reaction vials, incubator/shaker.

1.2 Experimental Workflow

Caption: Step-by-step workflow for the generation of an HPM-based ADC.

1.3 Detailed Procedure

  • Antibody Preparation:

    • Start with a purified antibody solution at a known concentration (e.g., 5-10 mg/mL).

    • Perform a buffer exchange into the Conjugation Buffer (PBS, 1 mM EDTA, pH 7.4) using a centrifugal concentrator. This removes any amine-containing buffer components and adds EDTA to chelate trace metals that could catalyze re-oxidation of thiols.

  • Partial Reduction of Interchain Disulfides:

    • Dilute the antibody to a final concentration of 5 mg/mL in Conjugation Buffer.

    • Add the TCEP stock solution to the antibody solution. The molar ratio of TCEP to antibody is critical for controlling the number of reduced disulfides and, consequently, the final Drug-to-Antibody Ratio (DAR). A typical starting point is 2.5 to 5 molar equivalents of TCEP per mole of antibody[8].

    • Incubate the reaction at 37°C for 1-2 hours with gentle agitation.

    • Remove the excess TCEP immediately using a centrifugal concentrator. Wash the antibody twice with cold, degassed Conjugation Buffer. This step is crucial as residual TCEP will react with the maleimide reagent.

  • Conjugation Reaction:

    • Immediately after TCEP removal, determine the concentration of the reduced antibody via A280 measurement.

    • Chill the reduced antibody solution on ice.

    • Add the HPM-linker-payload solution to the reduced antibody. The molar excess of the HPM reagent should typically be 1.5 to 2.0 equivalents per available thiol. For an antibody reduced to have ~4 free thiols, this would be 6-8 molar equivalents of the HPM reagent relative to the antibody.

    • Allow the reaction to proceed for 1 hour on ice or at room temperature for 30 minutes. The reaction is typically fast[4][].

  • Quenching:

    • To stop the reaction and consume any unreacted HPM reagent, add the N-acetyl-cysteine solution to a final concentration that is a 20-fold molar excess over the initial amount of HPM reagent[10].

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Purify the ADC from excess drug-linker and quenching reagent using a pre-equilibrated SEC column (e.g., G-25).

    • Collect the fractions corresponding to the antibody peak.

    • Pool the relevant fractions, filter-sterilize (0.2 µm), and store at 4°C (short-term) or -80°C (long-term).

Protocol 2: Characterization of the Purified ADC

Validation of the conjugation process is essential. The following are key characterization steps.

2.1 Determination of Drug-to-Antibody Ratio (DAR)

The DAR can be determined using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the payload (e.g., ~330 nm for some payloads).

  • Formula: The DAR is calculated using the Beer-Lambert law, correcting for the payload's contribution to the A280 reading.

    • DAR = (A_payload / ε_payload) / [(A280 - A_payload * CF) / ε_Ab]

    • Where CF is the correction factor (ε_payload_280nm / ε_payload_λmax).

2.2 Analysis of Purity and Aggregation

  • Size-Exclusion Chromatography (SEC-HPLC): This is the gold standard for assessing ADC purity and detecting the presence of high molecular weight species (aggregates). A monomeric peak of >95% is typically desired.

  • SDS-PAGE: Running the ADC under reducing and non-reducing conditions can confirm conjugation. Under non-reducing conditions, the conjugated light and heavy chains will show a mass shift compared to the unconjugated antibody.

2.3 Hydrophobic Interaction Chromatography (HIC)

HIC is a powerful technique for resolving ADC species with different DAR values. It separates molecules based on hydrophobicity, which increases with each conjugated payload. This allows for the determination of the distribution of DAR species (e.g., DAR2, DAR4, etc.) and calculation of the average DAR.

Data and Troubleshooting

Table 1: Example Reagent Calculation Guide
ParameterValueCalculation Notes
Antibody
Molecular Weight~150,000 g/mol For a typical IgG1
Starting Amount10 mg
Moles of Antibody6.67 x 10⁻⁸ mol(10 mg / 150,000,000 mg/mol)
Reduction
TCEP Molar Eq.3.0Target DAR of ~2-4
Moles of TCEP2.0 x 10⁻⁷ mol(6.67e-8 mol Ab * 3.0)
Volume of 10mM TCEP20 µL(2.0e-7 mol / 0.010 mol/L)
Conjugation
HPM Reagent Molar Eq.8.0Relative to antibody
Moles of HPM5.34 x 10⁻⁷ mol(6.67e-8 mol Ab * 8.0)
Volume of 10mM HPM53.4 µL(5.34e-7 mol / 0.010 mol/L)
Table 2: Troubleshooting Common Issues
IssuePotential Cause(s)Recommended Solution(s)
Low DAR - Incomplete reduction of antibody. - Re-oxidation of thiols before conjugation. - Hydrolysis of the maleimide reagent.- Increase TCEP molar equivalents or incubation time. - Use degassed buffers and work quickly after reduction. - Prepare HPM-linker-payload solution fresh.
High DAR / Precipitation - Over-reduction of the antibody. - Hydrophobic payload causing aggregation.- Decrease TCEP molar equivalents. - Add a small percentage (5-10%) of co-solvent (e.g., DMSO) to the conjugation reaction[10].
High Aggregation in SEC - High DAR. - Unoptimized buffer conditions (pH, ionic strength). - Freeze-thaw cycles.- Optimize reduction to lower the average DAR. - Screen different formulation buffers. - Aliquot and store ADC properly.
Inconsistent Results - Inaccurate reagent concentrations. - Variation in reaction times or temperatures.- Accurately determine concentrations of stock solutions. - Strictly adhere to the validated protocol parameters.

Conclusion

The use of N-(4-Hydroxyphenyl)maleimide and other N-aryl maleimides represents a significant advancement in ADC linker technology. By promoting the hydrolysis of the thiosuccinimide ring, these reagents form exceptionally stable conjugates that resist deconjugation in systemic circulation[3][6]. This enhanced stability translates directly to a wider therapeutic window, improving the potential for both efficacy and safety of the resulting ADC. The protocols and guidelines presented here offer a robust framework for researchers to successfully develop next-generation ADCs with superior stability profiles.

References

Site-Specific Protein Modification with 4-Maleimidophenol: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Precision in Protein Engineering

Site-specific modification of proteins is a cornerstone of modern biotechnology and drug development, enabling the creation of precisely engineered biomolecules for a vast array of applications, from therapeutic antibody-drug conjugates (ADCs) to advanced diagnostic probes.[1] The ability to attach a synthetic molecule to a predetermined site on a protein while preserving its native structure and function is paramount.[2] Among the chemical strategies available, the reaction between a maleimide and a thiol group on a cysteine residue stands out for its high selectivity and efficiency under mild, biocompatible conditions.[1][3][4]

This guide provides a comprehensive overview and detailed protocols for the use of 4-Maleimidophenol (4-MP), a versatile reagent for the site-specific modification of proteins. The presence of the phenolic group on this reagent offers a unique chemical handle for further functionalization or for analytical purposes, expanding the possibilities beyond simple conjugation. We will delve into the chemical principles, provide step-by-step experimental protocols, and discuss the critical parameters for successful and reproducible protein modification with 4-Maleimidophenol.

The Chemistry of Maleimide-Thiol Conjugation

The foundation of this technique lies in the Michael addition reaction between the maleimide group of 4-MP and the sulfhydryl (thiol) group of a cysteine residue on the target protein.[1] This reaction is highly chemoselective for thiols within a pH range of 6.5 to 7.5, forming a stable covalent thioether bond.[5]

Key Reaction Parameters:

  • pH: The reaction is most efficient and selective at a pH between 7.0 and 7.5.[5] Below pH 6.5, the reaction rate slows considerably, while above pH 7.5, the maleimide group becomes more susceptible to hydrolysis and can react with other nucleophilic amino acid side chains, such as the amine group of lysine, leading to a loss of specificity.

  • Temperature and Time: The reaction can be carried out at room temperature for 2 hours or at 4°C overnight. The choice of temperature and incubation time can be optimized based on the stability of the target protein.

  • Molar Ratio: A molar excess of the maleimide reagent is typically used to drive the reaction to completion. A starting point of a 10-20 fold molar excess of 4-Maleimidophenol to the protein is recommended, but this should be optimized for each specific protein and desired degree of labeling.[6]

dot graph "Maleimide_Thiol_Reaction" { layout=dot; rankdir=LR; node [shape=box, style=rounded]; Protein_SH [label="Protein with Cysteine Thiol"]; Maleimidophenol [label="4-Maleimidophenol"]; Thioether_Bond [label="Stable Thioether Bond Formation"]; Protein_SH -> Thioether_Bond [label="Michael Addition (pH 7.0-7.5)"]; Maleimidophenol -> Thioether_Bond; } caption: "Mechanism of Maleimide-Thiol Conjugation"

The Unique Advantage of the Phenolic Group

The phenol group in 4-Maleimidophenol provides a versatile secondary handle for a variety of applications:

  • Further Conjugation: The hydroxyl group of the phenol can be a site for subsequent chemical modifications, allowing for the creation of more complex bioconjugates.

  • Analytical Detection: The phenol moiety can be detected by specific colorimetric assays, providing an additional method for quantifying the degree of protein modification.

  • Modulation of Physicochemical Properties: The introduction of the phenolic group can alter the hydrophilicity and other properties of the modified protein, which can be advantageous in certain applications.

  • Radiolabeling: The aromatic ring of the phenol can be a target for radioiodination, enabling the preparation of radiolabeled proteins for imaging or therapeutic applications.

Detailed Protocols for Protein Modification with 4-Maleimidophenol

This section provides a comprehensive, step-by-step protocol for the site-specific modification of a protein with 4-Maleimidophenol.

Materials and Equipment
Reagents Equipment
4-Maleimidophenol (4-MP)pH meter
Target protein with accessible cysteine residue(s)Stir plate and stir bars
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)Centrifuge
Degassed reaction buffer (e.g., 1x PBS, 10-100 mM Tris, or 10-100 mM HEPES, pH 7.0-7.5)Gel filtration column (e.g., Sephadex G-25) or Dialysis tubing (appropriate MWCO)
Tris(2-carboxyethyl)phosphine (TCEP) (optional, for disulfide reduction)UV-Vis Spectrophotometer
Quenching reagent (e.g., L-cysteine or β-mercaptoethanol)HPLC or FPLC system (for purification and analysis)
Protein concentrators (with appropriate molecular weight cut-off, MWCO)Mass Spectrometer (for characterization)
Step 1: Preparation of the Protein Solution
  • Dissolve the protein to be modified in a degassed reaction buffer (pH 7.0-7.5) to a concentration of 1-10 mg/mL.[4]

  • Optional - Reduction of Disulfide Bonds: If the target cysteine residues are involved in disulfide bonds, they must be reduced prior to conjugation.

    • Add a 10-100 fold molar excess of TCEP to the protein solution.

    • Incubate at room temperature for 20-30 minutes.

    • Note: If using Dithiothreitol (DTT) as the reducing agent, it must be removed by dialysis or desalting column before adding the maleimide reagent, as it will compete for reaction. TCEP does not need to be removed.

Step 2: Preparation of the 4-Maleimidophenol Stock Solution
  • Allow the vial of 4-Maleimidophenol to warm to room temperature.

  • Prepare a 10 mM stock solution of 4-MP in anhydrous DMSO or DMF.[6]

  • Vortex briefly to ensure the compound is fully dissolved. This solution should be prepared fresh before each use.

Step 3: The Conjugation Reaction
  • Add the calculated volume of the 10 mM 4-MP stock solution to the protein solution to achieve the desired molar ratio (a 10-20 fold molar excess is a good starting point).[6] Add the 4-MP solution dropwise while gently stirring.

  • Flush the reaction vial with an inert gas (e.g., nitrogen or argon) and seal it tightly.

  • Incubate the reaction at room temperature for 2 hours or at 4°C overnight. If the 4-MP is light-sensitive, protect the reaction from light.

dot graph "Experimental_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded]; A [label="Prepare Protein Solution (pH 7.0-7.5)"]; B [label="Optional: Reduce Disulfides with TCEP"]; C [label="Prepare 10 mM 4-MP Stock in DMSO/DMF"]; D [label="Add 4-MP to Protein (10-20x Molar Excess)"]; E [label="Incubate (RT for 2h or 4°C Overnight)"]; F [label="Quench Reaction (e.g., L-cysteine)"]; G [label="Purify Conjugate (Gel Filtration/Dialysis)"]; H [label="Characterize Conjugate (UV-Vis, MS)"]; A -> B; B -> D; C -> D; D -> E; E -> F; F -> G; G -> H; } caption: "General Workflow for Protein Modification with 4-MP"

Step 4: Quenching the Reaction (Optional)
  • To stop the reaction and consume any unreacted 4-MP, add a quenching reagent such as L-cysteine or β-mercaptoethanol to a final concentration that is in molar excess to the initial amount of 4-MP.

  • Incubate for 15-30 minutes at room temperature.

Step 5: Purification of the Conjugate
  • Remove excess, unreacted 4-MP and quenching reagent from the protein conjugate. Common methods include:

    • Size-Exclusion Chromatography (SEC) / Gel Filtration: Use a desalting column (e.g., Sephadex G-25) equilibrated with the desired storage buffer.

    • Dialysis: Dialyze the reaction mixture against the desired storage buffer using a dialysis membrane with an appropriate molecular weight cut-off (MWCO).

    • High-Performance Liquid Chromatography (HPLC) or Fast Protein Liquid Chromatography (FPLC): These methods can provide higher resolution purification.

Step 6: Characterization of the Conjugate

It is crucial to characterize the final conjugate to determine the degree of labeling (DOL), which is the average number of 4-MP molecules conjugated per protein molecule.

UV-Vis Spectroscopy:

  • Measure the absorbance of the purified conjugate at 280 nm (A280) and at the maximum absorbance wavelength of 4-Maleimidophenol (Amax of 4-MP).

  • The protein concentration can be calculated using the following formula, which corrects for the absorbance of the 4-MP at 280 nm:

    Protein Concentration (M) = [A280 - (Amax × CF)] / εprotein

    Where:

    • CF is the correction factor (A280 of 4-MP / Amax of 4-MP).

    • εprotein is the molar extinction coefficient of the protein at 280 nm.

  • The concentration of conjugated 4-MP can be calculated using the Beer-Lambert law:

    4-MP Concentration (M) = Amax / ε4-MP

    Where:

    • ε4-MP is the molar extinction coefficient of 4-Maleimidophenol at its Amax.

  • The Degree of Labeling (DOL) is then calculated as:

    DOL = [4-MP Concentration (M)] / [Protein Concentration (M)]

Mass Spectrometry:

  • Mass spectrometry (e.g., MALDI-TOF or ESI-MS) can be used to determine the molecular weight of the conjugate. The increase in mass compared to the unmodified protein corresponds to the number of attached 4-MP molecules.

Troubleshooting and Optimization

Problem Possible Cause Solution
Low Degree of Labeling Incomplete reduction of disulfide bonds.Ensure sufficient concentration and incubation time with TCEP.
Low molar ratio of 4-MP to protein.Increase the molar excess of 4-MP.
Hydrolysis of the maleimide group.Ensure the pH of the reaction buffer is between 7.0 and 7.5.
Protein Precipitation The conjugate is less soluble than the native protein.Perform the reaction at a lower protein concentration or add a co-solvent.
Non-specific Labeling Reaction pH is too high.Maintain the reaction pH at or below 7.5.
Prolonged reaction time at room temperature.Reduce the incubation time or perform the reaction at 4°C.

Safety and Handling of 4-Maleimidophenol

As with all chemical reagents, it is essential to follow good laboratory practices when handling 4-Maleimidophenol.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

  • Storage: Store in a cool, dry place, protected from light and moisture.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

Site-specific protein modification with 4-Maleimidophenol is a powerful technique for creating well-defined bioconjugates. The high selectivity of the maleimide-thiol reaction, combined with the versatility of the phenolic group, makes 4-MP a valuable tool for researchers in drug development, diagnostics, and fundamental biological research. By carefully controlling the reaction parameters and following the detailed protocols outlined in this guide, scientists can achieve efficient and reproducible protein modification, paving the way for innovative applications of engineered biomolecules.

References

Application Notes & Protocols: Surface Functionalization using 1-(4-Hydroxyphenyl)-1H-pyrrole-2,5-dione

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview and detailed protocols for the surface functionalization of various substrates using 1-(4-Hydroxyphenyl)-1H-pyrrole-2,5-dione, also known as N-(4-hydroxyphenyl)maleimide (HPMI). We will delve into the core chemistry, provide step-by-step methodologies for modifying common research surfaces, and discuss the subsequent immobilization of thiol-containing biomolecules. The protocols are designed to be self-validating, incorporating essential characterization and quality control steps. This guide is intended to empower researchers to leverage the robust and efficient thiol-maleimide conjugation chemistry for applications ranging from biosensor development to advanced drug delivery systems.

Introduction to Maleimide-Based Surface Chemistry

Surface functionalization is a cornerstone of modern materials science, biotechnology, and drug development. It involves the modification of a substrate's surface to introduce new functionalities or properties, without altering the bulk material. This is critical for applications requiring specific interactions with biological systems, such as immobilizing proteins for immunoassays, creating biocompatible coatings on implants, or targeting nanoparticles to specific cells.

This compound (HPMI) is a versatile bifunctional molecule that serves as an invaluable tool for surface modification.[1] It features a maleimide group, which is highly reactive towards thiol (sulfhydryl) groups, and a hydroxyphenyl group, which can be used for further chemical modifications or to influence the properties of the resulting surface. The key to its utility lies in the thiol-maleimide Michael addition reaction, a type of "click chemistry" reaction celebrated for its speed, high efficiency, and specificity under mild, aqueous conditions.[2][3] This makes it an ideal method for covalently attaching delicate biomolecules like proteins, peptides, and nucleic acids to a surface.[4]

This document will guide you through the principles and practical execution of using HPMI and related maleimide compounds for robust and reproducible surface functionalization.

The Core Chemistry: Thiol-Maleimide Michael Addition

The power of maleimide-based functionalization stems from its reaction with thiol groups, which are naturally present in cysteine residues of proteins and can be easily introduced into other biomolecules. This reaction is a Michael addition, where the thiol's nucleophilic sulfur atom attacks one of the carbon atoms in the maleimide's carbon-carbon double bond.[5]

This process forms a stable, covalent thioether bond, effectively tethering the molecule to the maleimide-functionalized surface.[3] The reaction is highly selective for thiols within a specific pH range, making it a bioorthogonal conjugation strategy that can be performed in the presence of other functional groups.[3]

Caption: Mechanism of Thiol-Maleimide Conjugation.

Critical Parameters: The Decisive Role of pH

The pH of the reaction buffer is the most critical parameter for successful and specific thiol-maleimide conjugation.

  • Optimal Range (pH 6.5 - 7.5): In this range, the reaction is highly chemoselective for thiols.[3] The thiol group (-SH) is partially deprotonated to the more nucleophilic thiolate anion (-S⁻), which reacts rapidly with the maleimide.

  • Above pH 7.5: The reaction becomes less specific. Primary amines (like the side chain of lysine) become deprotonated and can also react with the maleimide, leading to undesirable cross-linking and heterogeneity.[3]

  • Below pH 6.5: The concentration of the reactive thiolate anion decreases, significantly slowing down the reaction rate.

ParameterRecommended ConditionRationale
pH 6.5 - 7.5Maximizes thiol reactivity while minimizing side reactions with amines.[3]
Temperature 4°C to Room Temperature (25°C)The reaction is efficient at these mild temperatures, which helps preserve the stability and activity of sensitive biomolecules.
Buffer Choice Phosphate-buffered saline (PBS), HEPESUse non-amine, non-thiol buffers. Avoid Tris buffers as they contain a primary amine.
Reducing Agents Remove prior to reactionReagents like DTT or β-mercaptoethanol will compete for the maleimide sites.

General Workflow for Surface Functionalization

The overall process can be broken down into a logical sequence of steps, from preparing a bare substrate to confirming the successful immobilization of your target biomolecule. This workflow ensures reproducibility and allows for quality control at each critical stage.

Caption: General experimental workflow for surface functionalization.

Protocols for Surface Functionalization

Protocol 1: Functionalization of Siliceous Surfaces (e.g., Glass, Silicon Dioxide)

This protocol describes a common two-step process to create a maleimide-functionalized surface on materials rich in hydroxyl groups, such as glass slides or silicon wafers.

Materials:

  • Substrates (glass slides, silicon wafers)

  • Piranha solution (7:3 mixture of H₂SO₄:H₂O₂) - EXTREME CAUTION

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Anhydrous Toluene

  • Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate Buffered Saline (PBS), pH 7.2

Procedure:

  • Substrate Cleaning and Activation (Day 1):

    • a. Place substrates in a glass holder.

    • b. Immerse in Piranha solution for 30-60 minutes. (CAUTION: Piranha is extremely corrosive and reactive. Use appropriate personal protective equipment (PPE) and work in a fume hood).

    • c. Rinse extensively with deionized (DI) water and dry under a stream of nitrogen. This process cleans the surface and generates hydroxyl groups.

  • Silanization with APTES (Day 1):

    • a. Prepare a 2% (v/v) solution of APTES in anhydrous toluene.

    • b. Immerse the cleaned, dry substrates in the APTES solution for 2 hours at room temperature with gentle agitation. This creates a layer of amine groups on the surface.

    • c. Rinse the substrates with toluene, followed by ethanol, and finally DI water.

    • d. Cure the substrates in an oven at 110°C for 1 hour to promote covalent bond formation.

  • Maleimide Group Introduction (Day 2):

    • a. Dissolve SMCC in DMSO to a concentration of 10 mg/mL.

    • b. Dilute the SMCC stock solution in PBS (pH 7.2) to a final concentration of 1 mM.

    • c. Immerse the amine-functionalized substrates in the SMCC solution for 2 hours at room temperature. The NHS-ester end of the SMCC linker will react with the surface amine groups.[4]

    • d. Rinse the substrates thoroughly with PBS and DI water. Dry with nitrogen. The surface is now maleimide-activated and ready for thiol conjugation.

    Scientist's Note: Maleimide groups can hydrolyze in aqueous solutions over time. It is best to use the freshly prepared maleimide-activated surface immediately for the next step.

Protocol 2: Immobilization of a Thiolated Peptide

This protocol details the final step of covalently attaching a thiol-containing biomolecule to your newly functionalized surface.

Materials:

  • Maleimide-activated substrate (from Protocol 1)

  • Thiol-containing peptide (e.g., a cysteine-terminated peptide)

  • Conjugation Buffer: PBS, pH 6.8, degassed and purged with nitrogen.

  • Blocking Buffer: PBS containing 1% Bovine Serum Albumin (BSA).

  • Washing Buffer: PBS with 0.05% Tween-20 (PBST).

Procedure:

  • Peptide Solution Preparation:

    • a. Dissolve the lyophilized peptide in the conjugation buffer to a final concentration of 0.1 - 1.0 mg/mL.

    • Scientist's Note: If the peptide has internal disulfide bonds, it may need to be reduced first (e.g., with TCEP) and purified to ensure a free thiol is available for reaction.

  • Immobilization Reaction:

    • a. Cover the maleimide-activated surface with the peptide solution. Ensure the entire surface is in contact with the solution.

    • b. Incubate in a humidified chamber for 2-4 hours at room temperature, or overnight at 4°C.

  • Washing and Blocking:

    • a. Remove the peptide solution and wash the surface three times with PBST to remove any non-covalently bound peptide.

    • b. Immerse the surface in blocking buffer for 1 hour at room temperature. This will block any remaining reactive sites and reduce non-specific binding in subsequent assays.

    • c. Wash three more times with PBST and once with DI water.

    • d. Dry the surface under a stream of nitrogen. The surface is now functionalized with the peptide and ready for use or further characterization.

Surface Characterization Techniques

Validating each step of the functionalization process is crucial for reproducible results. Several surface-sensitive techniques can provide evidence of successful modification.[6]

TechniqueStage of AnalysisInformation Provided
Contact Angle Goniometry After each modification stepMeasures surface hydrophobicity/hydrophilicity. A successful silanization and subsequent modifications will show distinct changes in the water contact angle.
X-ray Photoelectron Spectroscopy (XPS) After silanization & maleimide functionalizationConfirms the elemental composition of the surface. Can detect the presence of Nitrogen (from APTES) and Sulfur (if a thiol linker is used).[7]
Atomic Force Microscopy (AFM) After each modification stepProvides topographical information and measures surface roughness. Can visualize changes in surface morphology after polymer or protein immobilization.[7]
Ellipsometry After each modification stepMeasures the thickness of the deposited layers with sub-nanometer resolution, confirming the addition of silane and biomolecule layers.[7]
Fluorescence Microscopy Final step (with fluorescent biomolecule)If a fluorescently-labeled biomolecule is used, this provides direct visual confirmation of successful and uniform immobilization.

Applications in Drug Development and Research

The ability to create well-defined, biologically active surfaces opens doors to numerous applications:

  • Biosensor Development: Covalently immobilizing antibodies, enzymes, or nucleic acids onto sensor chips (e.g., for Surface Plasmon Resonance or electrochemical sensors) is a primary application.[8][9] The stable covalent linkage ensures sensor reusability and longevity.

  • Nanoparticle Engineering: Functionalizing nanoparticles with maleimide groups allows for the covalent attachment of targeting ligands (e.g., peptides that bind to tumor cells), creating sophisticated drug delivery vehicles.[10][11]

  • Cell and Tissue Engineering: Surfaces can be patterned with immobilized growth factors or adhesion peptides (like RGD) to control cell attachment, proliferation, and differentiation, guiding the formation of engineered tissues.[12]

  • High-Throughput Screening: Immobilizing target proteins onto microplates or microarrays allows for the screening of large libraries of small molecule drugs.[7]

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low Biomolecule Immobilization 1. Incomplete surface activation (silanization).2. Hydrolysis of maleimide group.3. Absence of free thiols in biomolecule (e.g., disulfide bonds).4. Incorrect buffer pH.1. Verify each step with characterization (e.g., contact angle).2. Use maleimide-activated surface immediately after preparation.3. Pre-treat biomolecule with a reducing agent like TCEP and purify.4. Ensure conjugation buffer is within pH 6.5-7.5.
High Non-Specific Binding 1. Insufficient blocking.2. Hydrophobic interactions between biomolecule and surface.1. Increase blocking time or try a different blocking agent (e.g., casein).2. Include a mild detergent (e.g., Tween-20) in washing steps. Incorporate PEG linkers to create a more hydrophilic surface.
Inconsistent Results 1. Inconsistent surface cleaning.2. Moisture contamination during silanization.3. Degradation of reagents.1. Standardize the cleaning protocol strictly.2. Use anhydrous solvents for silanization and perform under inert atmosphere if possible.3. Store reagents as recommended; use fresh solutions.

References

Application Notes & Protocols: Leveraging N-(4-Hydroxyphenyl)maleimide for Advanced Hydrogel Formation

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of N-(4-Hydroxyphenyl)maleimide (HPM) in the synthesis of advanced hydrogel systems. This document delves into the core chemical principles, provides detailed experimental protocols, and offers insights into the characterization and application of HPM-based hydrogels.

Introduction: The Versatility of N-(4-Hydroxyphenyl)maleimide in Hydrogel Science

Hydrogels, with their high water content and tunable physicochemical properties, are at the forefront of biomedical research, finding applications in drug delivery, tissue engineering, and wound healing.[1][2][3] The choice of crosslinking chemistry is paramount in designing hydrogels with desired characteristics such as gelation kinetics, mechanical strength, and biocompatibility. N-(4-Hydroxyphenyl)maleimide emerges as a valuable building block in this context due to its versatile reactivity, primarily centered around the maleimide group.

The maleimide moiety is highly reactive towards thiols via a Michael addition reaction, a type of "click chemistry" known for its high efficiency, specificity, and mild reaction conditions.[4] This makes it particularly suitable for the encapsulation of sensitive biological molecules and cells.[4][5] Furthermore, the maleimide group can participate in Diels-Alder cycloaddition reactions, offering an alternative pathway for hydrogel formation with unique characteristics, such as thermal reversibility.[6]

The presence of the 4-hydroxyphenyl group in HPM introduces an additional layer of functionality. The hydroxyl group can influence the solubility and reactivity of the monomer and can be a site for further chemical modification or hydrogen bonding interactions within the hydrogel network.[7] This guide will explore the two primary chemical strategies for leveraging HPM in hydrogel formation: Thiol-Maleimide Michael Addition and Diels-Alder Cycloaddition.

Part 1: The Chemistry of HPM-Based Hydrogel Formation

Thiol-Maleimide Michael Addition: A "Click Chemistry" Approach

The reaction between a maleimide and a thiol group is a cornerstone of bioconjugation and hydrogel synthesis.[5] This reaction proceeds via a nucleophilic attack of a thiolate anion on the electron-deficient double bond of the maleimide ring, forming a stable thioether bond.[4]

Key Characteristics:

  • High Specificity: The reaction is highly specific for thiol groups, minimizing side reactions with other functional groups present in biological systems.[5]

  • Rapid Kinetics: The reaction is typically fast under physiological conditions (pH 6.5-7.5), allowing for in-situ hydrogel formation.[4][8]

  • Mild Conditions: The reaction proceeds without the need for catalysts, initiators, or UV light, which is beneficial for maintaining the viability of encapsulated cells and the integrity of bioactive molecules.[4]

The reaction rate is significantly influenced by pH. At higher pH, the concentration of the more nucleophilic thiolate anion increases, leading to faster gelation times.[8][9] This provides a convenient handle to tune the gelation process for specific applications.

Thiol_Maleimide_Reaction cluster_reactants Reactants cluster_product Product Polymer_SH Polymer-SH (Thiol-functionalized) Hydrogel Crosslinked Hydrogel Network (Stable Thioether Bond) Polymer_SH->Hydrogel Michael Addition Polymer_HPM Polymer-HPM (HPM-functionalized) Polymer_HPM->Hydrogel Reaction_Conditions Physiological pH (e.g., pH 7.4) Reaction_Conditions->Hydrogel

Caption: Thiol-Maleimide Michael Addition for Hydrogel Formation.

Diels-Alder Cycloaddition: A Thermally Reversible Crosslinking Strategy

The Diels-Alder reaction is a powerful [4+2] cycloaddition between a conjugated diene (e.g., furan) and a dienophile (e.g., the maleimide group of HPM). This reaction forms a cyclohexene ring, leading to the formation of a crosslinked hydrogel network.[6]

Key Characteristics:

  • Bioorthogonality: The reaction is bioorthogonal, meaning it does not interfere with or is not interfered by biological processes.[6]

  • No Byproducts: The reaction is an addition reaction and produces no byproducts.[6]

  • Thermal Reversibility: A key feature of the furan-maleimide Diels-Alder reaction is its thermal reversibility. The forward reaction (cycloaddition) is favored at lower temperatures, while the reverse reaction (retro-Diels-Alder) is favored at higher temperatures. This property can be exploited to create "smart" hydrogels that can be degraded or remodeled on demand.

The kinetics of the Diels-Alder reaction can be accelerated by using more electron-rich dienes. For instance, replacing furan with methylfuran can significantly increase the reaction rate at physiological pH, making it more suitable for cell encapsulation.[10]

Diels_Alder_Reaction cluster_reactants Reactants cluster_product Product Polymer_Furan Polymer-Furan (Diene) Hydrogel Crosslinked Hydrogel Network (Diels-Alder Adduct) Polymer_Furan->Hydrogel Diels-Alder Cycloaddition Polymer_HPM Polymer-HPM (Dienophile) Polymer_HPM->Hydrogel Reaction_Conditions Aqueous Buffer (e.g., PBS) Reaction_Conditions->Hydrogel

Caption: Diels-Alder Cycloaddition for Hydrogel Formation.

Part 2: Experimental Protocols

This section provides detailed protocols for the synthesis and characterization of HPM-based hydrogels. The protocols are designed to be adaptable, with explanations for how to modify parameters to achieve desired hydrogel properties.

Synthesis of HPM-Functionalized Polymer

The first step in creating an HPM-based hydrogel is to functionalize a polymer backbone with HPM. The choice of polymer will depend on the desired application (e.g., polyethylene glycol (PEG) for its biocompatibility and low protein adsorption, or hyaluronic acid for its bioactivity).[4][11] The following is a general protocol for the functionalization of a polymer with carboxyl groups using carbodiimide chemistry.

Materials:

  • Polymer with carboxyl groups (e.g., Hyaluronic Acid)

  • N-(4-Hydroxyphenyl)maleimide (HPM)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dialysis tubing (appropriate molecular weight cutoff)

Protocol:

  • Polymer Dissolution: Dissolve the polymer in PBS to the desired concentration (e.g., 1% w/v).

  • Activation of Carboxyl Groups: Add EDC and NHS to the polymer solution to activate the carboxyl groups. The molar ratio of EDC/NHS to carboxyl groups should be optimized but a 2:1 to 5:1 excess is a good starting point. Stir the reaction mixture at room temperature for 30 minutes.

  • HPM Conjugation: Dissolve HPM in a minimal amount of a water-miscible organic solvent (e.g., DMSO) and add it to the activated polymer solution. The amount of HPM should be calculated based on the desired degree of functionalization.

  • Reaction: Allow the reaction to proceed overnight at room temperature with gentle stirring.

  • Purification: Transfer the reaction mixture to a dialysis tube and dialyze against deionized water for 3-5 days to remove unreacted reagents.

  • Lyophilization: Freeze-dry the purified polymer solution to obtain the HPM-functionalized polymer as a solid.

  • Characterization: Confirm the successful functionalization and determine the degree of substitution using ¹H NMR spectroscopy.

Protocol for Thiol-Maleimide Hydrogel Formation

This protocol describes the formation of a hydrogel by crosslinking an HPM-functionalized polymer with a dithiol crosslinker.

Materials:

  • HPM-functionalized polymer (from section 2.1)

  • Dithiol crosslinker (e.g., dithiothreitol (DTT) or a PEG-dithiol)

  • Phosphate-buffered saline (PBS), pH 7.4

Protocol:

  • Precursor Solution Preparation:

    • Dissolve the HPM-functionalized polymer in PBS to the desired concentration (e.g., 5% w/v).

    • Dissolve the dithiol crosslinker in PBS to a concentration that will result in a 1:1 molar ratio of thiol groups to maleimide groups.

  • Hydrogel Formation:

    • In a sterile tube, mix the HPM-functionalized polymer solution and the dithiol crosslinker solution.

    • Gently pipette up and down to ensure thorough mixing.

    • Allow the mixture to stand at room temperature or 37°C. Gelation will occur within minutes to hours, depending on the concentration and pH.

  • Gelation Time Determination: The gelation time can be determined by the vial tilting method. The gel is considered formed when the solution no longer flows upon inverting the vial.[12]

Experimental Workflow:

Thiol_Maleimide_Workflow Start Start Prepare_Polymer_Sol Prepare HPM-Functionalized Polymer Solution in PBS Start->Prepare_Polymer_Sol Prepare_Crosslinker_Sol Prepare Dithiol Crosslinker Solution in PBS Start->Prepare_Crosslinker_Sol Mix_Solutions Mix Polymer and Crosslinker Solutions Prepare_Polymer_Sol->Mix_Solutions Prepare_Crosslinker_Sol->Mix_Solutions Incubate Incubate at RT or 37°C Mix_Solutions->Incubate Gelation Hydrogel Formation Incubate->Gelation Characterize Characterize Hydrogel (Rheology, Swelling) Gelation->Characterize End End Characterize->End

Caption: Experimental Workflow for Thiol-Maleimide Hydrogel Formation.

Characterization of HPM-Based Hydrogels

2.3.1. Rheological Analysis:

Rheology is used to determine the viscoelastic properties of the hydrogel, such as the storage modulus (G') and loss modulus (G''). A higher G' indicates a stiffer gel. These measurements are crucial for understanding the mechanical behavior of the hydrogel and its suitability for specific applications.[2]

2.3.2. Swelling Studies:

The swelling ratio of a hydrogel is a measure of its ability to absorb and retain water. It is determined by incubating a known weight of the dried hydrogel in a buffer solution and measuring its weight at equilibrium. The swelling ratio is an important parameter for drug delivery applications, as it influences the diffusion of molecules within the hydrogel.[12]

Quantitative Data Summary:

ParameterTypical RangeInfluence on Hydrogel Properties
Polymer Concentration1 - 10% (w/v)Higher concentration leads to a stiffer gel and lower swelling ratio.
Thiol:Maleimide Ratio0.8 - 1.2A 1:1 ratio is optimal for efficient crosslinking.
pH of Buffer6.5 - 8.0Higher pH leads to faster gelation.
Temperature25 - 37°CHigher temperature can slightly increase reaction rate.

Part 3: Applications in Drug Development

The unique properties of HPM-based hydrogels make them highly attractive for various applications in drug development.

  • Controlled Drug Delivery: The porous network of the hydrogel can be used to encapsulate and release therapeutic agents in a sustained manner.[1][2] The release rate can be tuned by altering the crosslinking density of the hydrogel.

  • Cell Encapsulation and Tissue Engineering: The mild gelation conditions of the thiol-maleimide reaction allow for the encapsulation of living cells with high viability.[5] These cell-laden hydrogels can be used as scaffolds for tissue regeneration.

  • Bio-adhesive Materials: The hydroxyl group of HPM can participate in hydrogen bonding, potentially enhancing the adhesive properties of the hydrogel to biological tissues.

Conclusion

N-(4-Hydroxyphenyl)maleimide is a versatile and powerful tool for the fabrication of advanced hydrogels. By understanding and controlling the underlying chemistry of thiol-maleimide Michael addition and Diels-Alder cycloaddition, researchers can design hydrogels with a wide range of properties tailored to specific applications in drug delivery, tissue engineering, and beyond. The protocols and insights provided in this guide serve as a starting point for the exploration and optimization of HPM-based hydrogel systems.

References

Application Notes and Protocols for 1-(4-Hydroxyphenyl)-1H-pyrrole-2,5-dione as an Inhibitor in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Hydroxyphenyl)-1H-pyrrole-2,5-dione, also known as N-(4-hydroxyphenyl)maleimide, is a small molecule belonging to the N-substituted maleimide class of compounds.[1] This family of compounds is recognized for its utility in drug development and biological research, primarily due to the reactive maleimide group that can form stable covalent bonds with thiol groups, such as those found in cysteine residues of proteins.[2] The presence of a hydroxyphenyl group can also contribute to its biological activity and pharmacokinetic properties. While research on this specific molecule is emerging, derivatives of 1H-pyrrole-2,5-dione have demonstrated a range of inhibitory activities, suggesting its potential as a modulator of various biological pathways.[3][4] These application notes provide a guide for researchers on the potential uses of this compound as an inhibitor in biological assays, including its potential mechanisms of action, detailed experimental protocols, and data interpretation.

Potential Mechanisms of Action and Biological Targets

The biological activity of this compound is likely influenced by the reactivity of its maleimide ring and the properties of the hydroxyphenyl substituent. Derivatives of 1H-pyrrole-2,5-dione have been shown to exhibit inhibitory effects on several key biological targets, suggesting potential areas of investigation for this compound.

Inhibition of Prostaglandin E2 (PGE2) Synthesis

Several 3,4-diphenyl-substituted 1H-pyrrole-2,5-dione derivatives have been identified as potent inhibitors of lipopolysaccharide (LPS)-induced Prostaglandin E2 (PGE2) production in RAW 264.7 macrophage cells.[3] One such derivative, 1H-3-(4-sulfamoylphenyl)-4-phenyl-pyrrole-2,5-dione, exhibited a strong inhibitory activity with an IC50 value of 0.61 µM.[3] This suggests that this compound may also interfere with the cyclooxygenase (COX) pathway, which is responsible for PGE2 synthesis. The potential mechanism involves the inhibition of COX-2, a key enzyme in the inflammatory cascade.

PGE2_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Signaling TLR4->NFkB COX2 COX-2 Upregulation NFkB->COX2 ArachidonicAcid Arachidonic Acid PGE2 PGE2 ArachidonicAcid->PGE2 COX-2 Inflammation Inflammation PGE2->Inflammation Inhibitor 1-(4-Hydroxyphenyl)- 1H-pyrrole-2,5-dione Inhibitor->COX2 PGE2_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis CellCulture Culture RAW 264.7 Cells CellSeeding Seed Cells in 96-well Plate CellCulture->CellSeeding CompoundPrep Prepare Compound Dilutions Pretreatment Pre-treat with Compound CompoundPrep->Pretreatment CellSeeding->Pretreatment Stimulation Stimulate with LPS Pretreatment->Stimulation Incubation Incubate for 24h Stimulation->Incubation SupernatantCollection Collect Supernatant Incubation->SupernatantCollection MTT_Assay Assess Cytotoxicity (MTT) Incubation->MTT_Assay PGE2_ELISA Measure PGE2 by ELISA SupernatantCollection->PGE2_ELISA IC50_Calc Calculate IC50 PGE2_ELISA->IC50_Calc MTT_Assay->IC50_Calc

References

Troubleshooting & Optimization

Technical Support Center: Optimizing pH for N-(4-Hydroxyphenyl)maleimide Reaction with Thiols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for optimizing the reaction of N-(4-Hydroxyphenyl)maleimide (HPM) with thiols. This resource is designed for researchers, scientists, and drug development professionals to navigate the nuances of this critical bioconjugation reaction. Here, we will delve into the causality behind experimental choices, provide field-proven insights, and offer robust troubleshooting guidance to ensure the success of your experiments.

The Core Principle: pH as the Master Regulator

The reaction between a maleimide and a thiol is a cornerstone of bioconjugation, prized for its selectivity and efficiency under mild conditions.[1] This reaction proceeds via a Michael addition, where the nucleophilic thiol group attacks the electron-deficient double bond of the maleimide ring, forming a stable thioether bond.[2][3] The pH of the reaction environment is the most critical parameter governing the speed, selectivity, and yield of this conjugation.[2][3]

Why is pH So Critical?

The influence of pH is a delicate balance between two key factors:

  • Thiol Reactivity: The reaction is initiated by the thiolate anion (R-S⁻), which is a much stronger nucleophile than its protonated thiol form (R-SH). The concentration of the reactive thiolate is dictated by the thiol's pKa and the buffer pH, as described by the Henderson-Hasselbalch equation.[4][5][6] As the pH increases, the thiol becomes more deprotonated, leading to a higher concentration of the reactive thiolate and a faster reaction rate.

  • Maleimide Stability: The maleimide ring itself is susceptible to hydrolysis, a competing reaction where the ring is opened by water to form an unreactive maleamic acid derivative.[2][7] This hydrolysis is significantly accelerated at higher pH.[7][8][9]

This interplay creates an optimal pH window for the reaction.

Frequently Asked Questions (FAQs)

Here we address common questions encountered when working with HPM and thiols.

Q1: What is the optimal pH range for a selective HPM-thiol conjugation?

The optimal pH range for the reaction between a maleimide and a thiol is generally between 6.5 and 7.5 .[2][3][8][10][11] Within this window, the reaction with thiols is highly favored and proceeds efficiently.[2][3] At a pH of 7.0, the reaction rate of maleimides with thiols is approximately 1,000 times faster than with amines, ensuring high chemoselectivity.[3][7][8]

Q2: What happens if the pH is too high (above 7.5)?

Exceeding a pH of 7.5 introduces two significant problems:

  • Loss of Selectivity: Above pH 7.5, primary amines, such as the side chain of lysine residues in proteins, become deprotonated and thus more nucleophilic. This leads to competitive reaction with the maleimide, resulting in non-specific labeling.[3][8][10]

  • Increased Hydrolysis: The rate of maleimide hydrolysis increases substantially at alkaline pH.[2][7][8][12] This depletes the active maleimide reagent, leading to lower conjugation yields.[7]

Q3: What are the consequences of a pH below 6.5?

While the maleimide group is more stable against hydrolysis at a lower pH, the reaction rate with thiols will decrease significantly.[2] This is because the concentration of the reactive thiolate anion is lower in more acidic conditions.[3]

Q4: Can the buffer type affect the reaction?

Yes, the choice of buffer is important. Phosphate-buffered saline (PBS), Tris, and HEPES at a pH between 7.0 and 7.5 are commonly used and effective.[12][13] It is crucial to use buffers that do not contain thiols, as these will compete with your target molecule for reaction with the HPM.[13]

Q5: My conjugation yield is low. How can I troubleshoot this?

Low yield can stem from several factors, many of which are pH-related. Consider the following:

  • Verify Buffer pH: Ensure your reaction buffer is within the optimal 6.5-7.5 range.[10][12]

  • Fresh Reagents: Maleimide solutions, especially in aqueous buffers, should be prepared immediately before use to minimize hydrolysis.[8][10] For storage, dissolve maleimides in a dry, biocompatible organic solvent like DMSO or DMF.[7][10]

  • Thiol Reduction: Ensure that all disulfide bonds in your protein or peptide are fully reduced to free thiols, as disulfides do not react with maleimides.[13] Reagents like TCEP (tris(2-carboxyethyl)phosphine) are effective for this purpose.[12][13]

  • Oxygen Exclusion: Thiols are susceptible to oxidation, which can form unreactive disulfides.[13] Degassing your buffer by vacuum or by bubbling with an inert gas like nitrogen or argon can help prevent this.[13]

Q6: I'm observing non-specific labeling of my protein. What could be the cause?

Non-specific labeling is often a consequence of the reaction pH being too high (above 7.5), leading to the reaction of maleimides with amines.[8][10] Carefully check and adjust the pH of your reaction buffer to the 6.5-7.5 range to maximize selectivity for thiols.[8]

Q7: How can I improve the stability of the final conjugate?

The thioether bond formed is generally stable, but it can undergo a retro-Michael reaction, especially in the presence of other thiols.[2][8] To create a more stable conjugate, the thiosuccinimide ring can be intentionally hydrolyzed after the initial conjugation by adjusting the pH to 8.5-9.0.[7][10] This ring-opened product is stable and less susceptible to the reverse reaction.[8][14]

Data Summary: pH Effects on Maleimide-Thiol Reactions

pH RangeThiol ReactivityMaleimide StabilitySelectivity for ThiolsRecommendation
< 6.5 Low (Thiol is mostly protonated)High (Low hydrolysis rate)HighNot recommended due to slow reaction rate.[2]
6.5 - 7.5 Optimal (Sufficient thiolate for reaction)Good (Hydrolysis is minimized)Very High (Thiol reaction is ~1000x faster than amine reaction)[7][8]Optimal range for most applications. [2][8][10]
> 7.5 High (Thiol is mostly deprotonated)Low (Hydrolysis rate increases significantly)[7]Decreased (Competition from amine reaction)[8][10]Not recommended due to loss of selectivity and reagent instability.

Visualizing the Reaction Landscape

The following diagrams illustrate the key chemical pathways and experimental considerations.

pH-Dependent Reaction Pathways Thiol Thiol (R-SH) Thiolate Thiolate (R-S⁻) (Reactive Nucleophile) Thiol->Thiolate pH > 6.5 (Deprotonation) Thiolate->Thiol pH < 6.5 (Protonation) Conjugate Stable Thioether Conjugate Thiolate->Conjugate Michael Addition (Desired Reaction) HPM HPM (Maleimide) HPM->Conjugate Hydrolysis Inactive Maleamic Acid HPM->Hydrolysis pH > 7.5 (Hydrolysis) AmineAdduct Non-specific Amine Adduct HPM->AmineAdduct Amine Amine (e.g., Lysine) Amine->AmineAdduct pH > 7.5 (Non-specific Reaction)

Caption: pH-dependent pathways in HPM-thiol reactions.

Troubleshooting Workflow Start Start: Low Conjugation Yield CheckpH Is pH between 6.5-7.5? Start->CheckpH AdjustpH Adjust Buffer pH CheckpH->AdjustpH No CheckReagents Are Maleimide Reagents Fresh? CheckpH->CheckReagents Yes AdjustpH->CheckpH PrepareFresh Prepare Fresh Maleimide Solution CheckReagents->PrepareFresh No CheckReduction Is Thiol Fully Reduced? CheckReagents->CheckReduction Yes PrepareFresh->CheckReagents AddReducer Add Reducing Agent (e.g., TCEP) CheckReduction->AddReducer No CheckOxygen Is Reaction Degassed? CheckReduction->CheckOxygen Yes AddReducer->CheckReduction DegasBuffer Degas Buffer (N₂ or Ar) CheckOxygen->DegasBuffer No Success Re-run Reaction CheckOxygen->Success Yes DegasBuffer->CheckOxygen

Caption: Troubleshooting workflow for low conjugation yield.

Experimental Protocol: pH Optimization for HPM-Thiol Conjugation

This protocol provides a general framework for optimizing the pH of your conjugation reaction.

Materials:

  • Thiol-containing molecule (e.g., protein, peptide)

  • N-(4-Hydroxyphenyl)maleimide (HPM)

  • Buffers: 0.1 M Sodium Phosphate, 0.1 M HEPES

  • Anhydrous DMSO or DMF

  • Reducing agent (e.g., TCEP)

  • Degassing equipment (e.g., nitrogen or argon gas line)

Procedure:

  • Buffer Preparation:

    • Prepare a set of reaction buffers (e.g., 0.1 M Sodium Phosphate) at various pH points within the 6.5-7.5 range (e.g., 6.5, 6.8, 7.0, 7.2, 7.5).

    • Degas each buffer for at least 15 minutes by bubbling with an inert gas.[13]

  • Thiol Solution Preparation:

    • Dissolve your thiol-containing molecule in the degassed buffer to a final concentration of 1-10 mg/mL.[13]

    • If your molecule contains disulfide bonds, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature to ensure complete reduction.[12]

  • HPM Stock Solution Preparation:

    • Immediately before use, dissolve the HPM in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[7] Note: Do not store HPM in aqueous solutions.

  • Conjugation Reaction:

    • Set up parallel reactions, one for each pH point.

    • Add a 10- to 20-fold molar excess of the HPM stock solution to each thiol solution.[12]

    • Incubate the reactions at room temperature for 2 hours or at 4°C overnight. Protect from light if using a fluorescent maleimide.[10]

  • Analysis:

    • Analyze the extent of conjugation for each reaction using appropriate techniques such as HPLC, mass spectrometry, or SDS-PAGE to determine the optimal pH for your specific system.

References

Technical Support Center: Preventing Hydrolysis of 1-(4-Hydroxyphenyl)-1H-pyrrole-2,5-dione in Solution

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides in-depth technical support for handling 1-(4-Hydroxyphenyl)-1H-pyrrole-2,5-dione, a critical reagent in many bioconjugation and drug development applications. The primary challenge with this and other N-substituted maleimides is their susceptibility to hydrolysis in aqueous solutions, which can compromise experimental outcomes. This document offers a comprehensive set of troubleshooting strategies and frequently asked questions (FAQs) to ensure the stability and reactivity of your compound.

The Core Challenge: Maleimide Ring Instability

This compound's utility stems from the electrophilic nature of its maleimide ring, which readily and selectively reacts with sulfhydryl groups (thiols) on molecules like cysteine residues in proteins. This Michael addition reaction forms a stable thioether bond. However, this reactivity also makes the maleimide ring vulnerable to hydrolysis, a reaction with water that opens the ring to form an inactive maleamic acid derivative.[1][2] This hydrolyzed form is incapable of reacting with thiols, leading to failed conjugation experiments.[1][2]

Frequently Asked Questions (FAQs)

Q1: Why is my this compound solution losing its effectiveness?

A1: The most probable cause is hydrolysis of the maleimide ring. In the presence of water, especially at neutral or alkaline pH, the ring can open, rendering the compound inactive for its intended thiol-reactive conjugation.[1][2] The rate of this hydrolysis is significantly influenced by pH and temperature.[2]

Q2: What is the optimal pH for working with this compound?

A2: For conjugation reactions with thiols, a pH range of 6.5 to 7.5 is ideal.[1][2][3][4][5] This range provides a balance where the thiol is sufficiently reactive, while the rate of maleimide hydrolysis is minimized.[2][5] For any necessary short-term storage in an aqueous buffer, a more acidic pH of 6.0-6.5 can help to slow hydrolysis.[5]

Q3: Can I prepare and store a stock solution in an aqueous buffer?

A3: It is strongly advised not to store this compound in aqueous solutions for any significant length of time.[1] To ensure maximum reactivity, aqueous solutions should be prepared immediately before use.[1]

Q4: What are the best solvents for stock solutions?

A4: Anhydrous (water-free), polar, aprotic solvents are recommended. High-purity dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are excellent choices as they are compatible with most aqueous reaction buffers and do not promote hydrolysis.[1][6][7]

Q5: How should I store my stock solutions?

A5: Stock solutions prepared in anhydrous DMSO or DMF should be stored at -20°C or colder in tightly sealed vials to prevent moisture contamination.[7][8] It is best practice to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and exposure to atmospheric moisture.

Troubleshooting Guide: A Proactive Approach to Preventing Hydrolysis

Workflow for Solution Preparation and Experimental Use

workflow cluster_stock Stock Solution Preparation cluster_working Working Solution and Reaction start Start with High-Purity This compound solvent Select Anhydrous DMSO or DMF start->solvent dissolve Dissolve to desired concentration (e.g., 10 mM) solvent->dissolve aliquot Aliquot into single-use tubes dissolve->aliquot store Store at ≤ -20°C, protected from light and moisture aliquot->store thaw Thaw one aliquot immediately before use store->thaw Experimental Phase dilute Dilute stock solution into the reaction buffer thaw->dilute buffer Prepare aqueous reaction buffer (pH 6.5-7.5) buffer->dilute react Immediately proceed with conjugation experiment dilute->react

Caption: Recommended workflow for preparing and using the compound.

Step-by-Step Experimental Protocols

Protocol 1: Stock Solution Preparation (10 mM in Anhydrous DMSO)

  • Equilibrate: Allow the vial of solid this compound to reach room temperature before opening to prevent moisture condensation.

  • Weigh: Carefully weigh the required amount of the compound.

  • Dissolve: Add the appropriate volume of anhydrous DMSO to the solid to achieve a 10 mM concentration. Vortex briefly to ensure it is fully dissolved.

  • Aliquot: Dispense the stock solution into small, single-use, low-retention tubes.

  • Store: Store the aliquots at -20°C or below, protected from light.[7][8] When using anhydrous DMSO, the stock solution should be stable for at least a month.[8]

Protocol 2: Working Solution Preparation for Conjugation

  • Thaw: Remove a single aliquot of the stock solution from the freezer and let it warm to room temperature.

  • Prepare Buffer: Ensure your aqueous reaction buffer (e.g., PBS, HEPES, Tris) is prepared and adjusted to a pH between 6.5 and 7.5.[6][7]

  • Dilute: Immediately before initiating your experiment, add the required volume of the DMSO stock solution to your reaction buffer.

  • Use Immediately: Proceed with your conjugation reaction without delay. Do not store the diluted aqueous solution.[1]

The Chemistry of Hydrolysis

The hydrolysis of the maleimide ring is accelerated at higher pH values due to the increased concentration of hydroxide ions, which act as nucleophiles attacking the carbonyl carbons of the ring. This leads to the irreversible opening of the ring, forming the unreactive maleamic acid.

hydrolysis Active This compound (Thiol-Reactive) Inactive Maleamic Acid Derivative (Unreactive) Active->Inactive + H₂O (pH > 7.5 accelerates)

Caption: The hydrolysis pathway from the active to the inactive form.

Summary of Key Parameters
ParameterStock SolutionWorking SolutionRationale
Solvent Anhydrous DMSO or DMFAqueous Buffer (e.g., PBS, HEPES)To prevent premature hydrolysis during storage.[1][6][7]
pH Not Applicable6.5 - 7.5Balances thiol reactivity with maleimide stability.[1][2][3][4][5]
Temperature ≤ -20°CRoom Temperature or 4°CSlows degradation during storage; reaction temperature depends on the specific protocol.[2]
Storage Up to one month when properly prepared.[7][8]Not recommended; use immediately.[1]The presence of water initiates hydrolysis.

References

Technical Support Center: Maleimide-Thiol Conjugation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for maleimide-thiol bioconjugation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful yet sensitive chemistry. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to help you achieve robust and reproducible results in your experiments.

Troubleshooting Guide: Common Issues & Solutions

This section is structured to address specific problems you might encounter during your maleimide-thiol conjugation experiments. Each issue is followed by an analysis of potential causes and actionable solutions.

Issue 1: Low or No Conjugation Yield

Question: I am observing a very low yield, or even a complete failure, of my conjugation reaction between a maleimide-functionalized molecule and a thiol-containing protein. What could be the underlying cause?

Answer: This is a common and frustrating issue that can stem from several factors, ranging from the stability of your reagents to suboptimal reaction conditions. A systematic troubleshooting approach is key to identifying the root cause.

Potential Causes & Detailed Solutions:

  • Maleimide Hydrolysis: The maleimide ring is susceptible to hydrolysis, particularly at pH values above 7.5, which opens the ring to form a non-reactive maleamic acid.[1][2][3] This is one of the most frequent causes of low conjugation efficiency.

    • Solution: Always prepare aqueous solutions of maleimide-containing reagents immediately before use.[3] For long-term storage, dissolve the maleimide in an anhydrous organic solvent like DMSO or DMF and store it in aliquots at -20°C or -80°C to prevent multiple freeze-thaw cycles.[1][3] If aqueous storage is unavoidable, use a slightly acidic buffer (pH 6.0-6.5) and store at 4°C for only short durations.[3]

  • Thiol Oxidation: The target sulfhydryl groups (-SH) on your protein or peptide can readily oxidize to form disulfide bonds (-S-S-), which are unreactive towards maleimides.[3] This oxidation can be accelerated by the presence of divalent metal ions.

    • Solution:

      • Reduce Disulfide Bonds: If your protein has existing disulfide bonds that you intend to target, they must first be reduced to free thiols. Tris(2-carboxyethyl)phosphine (TCEP) is often the preferred reducing agent because it is effective over a wide pH range and typically does not need to be removed before conjugation.[3][4]

      • Prevent Re-oxidation: Perform your conjugation in degassed buffers containing a chelating agent like 1-5 mM EDTA to sequester metal ions that can catalyze oxidation.[3]

  • Suboptimal pH: The pH of the reaction is a critical parameter for both efficiency and specificity.[2]

    • Solution: The optimal pH range for the maleimide-thiol reaction is 6.5-7.5.[1][2][4][5] Below pH 6.5, the reaction rate significantly decreases because the thiol group is less likely to be in its reactive thiolate anion form.[2][3] Above pH 7.5, not only does maleimide hydrolysis increase, but the risk of side reactions with amines (like lysine residues) also becomes more prominent.[2][3][5] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high selectivity.[2][3][5] Use a calibrated pH meter to verify and adjust your buffer. Recommended buffers include phosphate-buffered saline (PBS), HEPES, and Tris (at pH 7.0-7.5).[1]

  • Incorrect Stoichiometry: The molar ratio of the maleimide reagent to the thiol-containing biomolecule can significantly impact the conjugation efficiency.

    • Solution: A 10-20 fold molar excess of the maleimide reagent is a common starting point for protein labeling.[6] However, this should be optimized for each specific application to maximize conjugation while minimizing off-target effects and the need for extensive purification.

Issue 2: Poor Specificity and Off-Target Labeling

Question: My analysis shows that my maleimide reagent is reacting with residues other than cysteine, leading to a heterogeneous product. How can I improve the specificity of my reaction?

Answer: Loss of specificity in maleimide conjugations is typically a result of reaction conditions that favor reactions with other nucleophilic amino acid side chains.

Potential Causes & Detailed Solutions:

  • Reaction with Amines (Lysine Residues): At pH values above 7.5, maleimides can lose their thiol selectivity and react with other nucleophilic groups, most notably the primary amine of lysine residues.[2][3][4][5][6]

    • Solution: Strictly maintain the reaction pH within the optimal 6.5-7.5 range to ensure high selectivity for thiols.[7][5][6] The reactivity of maleimides with thiols is about 1,000 times greater than with amines at neutral pH.[2][3][7][5]

  • Reaction with Histidine: The imidazole ring of histidine can also undergo alkylation by maleimides, particularly in intramolecular scenarios where the maleimide is brought into close proximity to a histidine residue.[8]

    • Solution: While less common than reaction with lysine, this side reaction can be minimized by adhering to the recommended pH range of 6.5-7.5. If the target protein has a particularly reactive histidine in a favorable location for an intramolecular reaction, consider site-directed mutagenesis if feasible, or explore alternative conjugation chemistries.

Issue 3: Conjugate Instability and Loss of Payload

Question: My purified conjugate appears to be degrading over time, or I'm observing a loss of the conjugated payload in downstream applications, especially in vivo. What is causing this instability and how can I prevent it?

Answer: The stability of the initially formed thiosuccinimide linkage can be a significant concern, particularly for applications like antibody-drug conjugates (ADCs) where long-term stability in biological environments is crucial.

Potential Causes & Detailed Solutions:

  • Retro-Michael Reaction (Thiol Exchange): The thioether bond formed between the maleimide and the thiol is not completely irreversible.[5] It can undergo a retro-Michael reaction, especially in the presence of other thiols like glutathione, which is abundant in plasma and intracellularly.[2][6][9] This can lead to the transfer of the conjugated payload to other biomolecules, causing off-target effects.[2][5]

    • Solution 1: Post-Conjugation Hydrolysis: After the initial conjugation and purification, you can intentionally hydrolyze the thiosuccinimide ring to form a stable, ring-opened succinamic acid thioether.[2][5] This ring-opened structure is no longer susceptible to the retro-Michael reaction.[2][10] This is achieved by raising the pH of the conjugate solution to 8.5-9.0 and incubating until the reaction is complete, which can be monitored by a mass increase of 18 Da via mass spectrometry.[1][6]

    • Solution 2: Use of Next-Generation Maleimides: N-aryl maleimides have been developed to form more stable conjugates. The thiosuccinimide ring of these maleimides undergoes faster hydrolysis, leading to a stable, ring-opened structure that prevents the retro-Michael reaction.[6][11]

  • Thiazine Rearrangement: When conjugating to a peptide or protein with an unprotected N-terminal cysteine, the initial thiosuccinimide adduct can undergo an intramolecular rearrangement. The N-terminal amine attacks the succinimide ring, leading to the formation of a more stable six-membered thiazine ring.[2][3][6][12]

    • Consideration: This is often a desired outcome as the thiazine structure is generally more stable than the original thiosuccinimide linkage.[6][12] The rate of this rearrangement is pH-dependent and is more prominent at physiological or higher pH.[3] If a consistent product is desired, allowing the reaction to proceed to completion to form the thiazine derivative can be beneficial.

Visualizing the Reaction Pathways

To better understand the chemistry at play, the following diagrams illustrate the primary reaction and the key side reactions.

Maleimide_Reactions Maleimide Maleimide + Thiol Thiosuccinimide Thiosuccinimide Adduct (Primary Product) Maleimide->Thiosuccinimide pH 6.5-7.5 (Desired Reaction) HydrolyzedMaleimide Maleamic Acid (Inactive) Maleimide->HydrolyzedMaleimide pH > 7.5 (Hydrolysis) AmineAdduct Amine Adduct (e.g., Lysine) Maleimide->AmineAdduct pH > 7.5 (Amine Reaction) ReversedMaleimide Reversed Maleimide + Thiol Thiosuccinimide->ReversedMaleimide Retro-Michael Reaction (Thiol Exchange) StableAdduct Stable Ring-Opened Adduct Thiosuccinimide->StableAdduct Post-Conjugation Hydrolysis (pH 8.5-9.0)

Caption: Primary and side reaction pathways in maleimide-thiol conjugation.

Quantitative Data Summary

The following table summarizes key quantitative parameters that are critical for optimizing your maleimide-thiol conjugation reactions.

ParameterCondition/ValueSignificance & Recommendations
Optimal Reaction pH 6.5 - 7.5Balances thiol reactivity with maleimide stability and selectivity.[1][2][4][7][5]
Maleimide-Thiol vs. Amine Reactivity At pH 7.0, thiol reaction is ~1,000x fasterHighlights the high selectivity for cysteine within the optimal pH range.[2][3][7][5]
Maleimide Hydrolysis Rate significantly increases at pH > 7.5Leads to loss of reactive maleimide, reducing conjugation yield. Prepare solutions fresh.[1][2][3]
Thiazine Rearrangement More prominent at physiological or higher pHThis side reaction with N-terminal cysteines can lead to a more stable conjugate.[2][3][6][12]
Conjugate Stabilization pH 8.5 - 9.0 post-conjugationIntentionally hydrolyzing the succinimide ring post-conjugation dramatically increases stability by preventing the retro-Michael reaction.[1][6]

Experimental Protocols

Here are detailed, step-by-step methodologies for key experiments related to maleimide-thiol conjugation.

Protocol 1: Disulfide Bond Reduction with TCEP

This protocol describes the reduction of disulfide bonds in a protein sample to generate free thiols for conjugation.

  • Prepare Protein Solution: Dissolve your protein in a degassed reaction buffer (e.g., PBS, pH 7.2) to a concentration of 1-10 mg/mL.[4][13] The buffer should contain 1-5 mM EDTA to chelate any metal ions.

  • Prepare TCEP Stock Solution: Prepare a 0.5 M stock solution of TCEP-HCl in water and adjust the pH to 7.0 with NaOH.

  • Reduction Reaction: Add the TCEP stock solution to the protein solution to a final concentration of 10-50 times molar excess over the protein.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature.

  • Proceed to Conjugation: TCEP does not contain a free thiol, so it generally does not need to be removed before adding the maleimide reagent.

Protocol 2: Maleimide-Thiol Conjugation

This protocol outlines a general procedure for labeling a thiol-containing protein with a maleimide-functionalized molecule.

  • Prepare Maleimide Stock Solution: Immediately before use, dissolve the maleimide reagent in an anhydrous, water-miscible organic solvent such as DMSO or DMF to a high concentration (e.g., 10-20 mM).[1][3][13]

  • Initiate Conjugation: Add the maleimide stock solution to the reduced protein solution to achieve the desired molar excess (a 10-20 fold molar excess is a good starting point).[6] Ensure the final concentration of the organic solvent is low (typically <10%) to avoid protein precipitation.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[2] The optimal time may need to be determined empirically.

  • Quenching (Optional): To stop the reaction and consume any unreacted maleimide, you can add a low molecular weight thiol such as free cysteine, N-acetyl cysteine, or β-mercaptoethanol to a final concentration of 2-10 mM.[6]

  • Purification: Remove excess, unreacted maleimide reagent and byproducts using a desalting column, size-exclusion chromatography, or dialysis.[14]

Protocol 3: Post-Conjugation Hydrolysis for Adduct Stabilization

This protocol is for increasing the stability of the maleimide-thiol conjugate by hydrolyzing the thiosuccinimide ring.

  • Purify the Conjugate: First, purify the maleimide-thiol conjugate from unreacted reagents as described in Protocol 2.

  • pH Adjustment: Adjust the pH of the purified conjugate solution to 8.5-9.0 using a suitable high pH buffer (e.g., 0.1 M sodium phosphate or borate buffer).

  • Incubation: Incubate the solution at room temperature or 37°C.

  • Monitoring: Monitor the ring-opening hydrolysis by mass spectrometry until the reaction is complete, which is indicated by a mass increase of 18 Da corresponding to the addition of a water molecule.[1]

  • Re-neutralization: Once the hydrolysis is complete, re-neutralize the solution to pH 7.0-7.5 for storage or downstream applications.

Frequently Asked Questions (FAQs)

Q1: What is maleimide hydrolysis and why is it problematic? A1: Maleimide hydrolysis is a chemical reaction where the maleimide ring is opened by water, forming a non-reactive maleamic acid.[1] This is a significant issue because the opened-ring form can no longer react with thiol groups, leading to low or no conjugation yield.[1]

Q2: What is the optimal pH for maleimide-thiol conjugation to minimize side reactions? A2: The optimal pH for the maleimide-thiol reaction is between 6.5 and 7.5.[1][2][4][7][5] This pH range offers the best compromise: the thiol group is sufficiently deprotonated to be reactive, while the competing hydrolysis of the maleimide group and reaction with amines are minimized.[1][2]

Q3: How can I detect and quantify maleimide side reactions? A3: Several analytical techniques can be used:

  • High-Performance Liquid Chromatography (HPLC): HPLC can separate and quantify the intact maleimide, the desired conjugate, and various side products like the hydrolyzed maleamic acid.[1]

  • Mass Spectrometry (MS): Mass spectrometry is invaluable for confirming the identity of the desired conjugate and identifying side products by their mass-to-charge ratio. For example, hydrolysis of the thiosuccinimide ring results in a mass increase of 18 Da.[1]

Q4: Can I use buffers containing Tris or thiols in my maleimide reaction? A4: Buffers containing thiols (e.g., DTT, β-mercaptoethanol) must be avoided as they will directly compete with your target molecule for reaction with the maleimide.[15] Tris contains a primary amine and can react with maleimides at higher pH values. While it can be used at a pH of 7.0-7.5 where the reaction with thiols is much faster, non-amine buffers like PBS or HEPES are generally safer choices to avoid any potential side reactions.[4]

Q5: Is the bond formed by maleimide-thiol chemistry reversible? A5: Yes, the initially formed thiosuccinimide bond can be reversible through a process called a retro-Michael reaction.[5][16] This is especially relevant in environments with high concentrations of other thiols, such as in vivo.[2][6][9] To create a stable linkage, post-conjugation hydrolysis (Protocol 3) is highly recommended.[1][6]

References

Technical Support Center: Improving the Stability of 1-(4-Hydroxyphenyl)-1H-pyrrole-2,5-dione Bioconjugates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 1-(4-Hydroxyphenyl)-1H-pyrrole-2,5-dione and related N-aryl maleimide bioconjugates. The thiol-maleimide Michael addition is a cornerstone of bioconjugation, prized for its rapid kinetics and high selectivity for cysteine residues under physiological conditions.[1][2] However, researchers frequently encounter challenges with the stability of the resulting thiosuccinimide linkage. The primary culprit is the reversibility of the initial conjugation, a process known as the retro-Michael reaction.[3][4][5]

In a biological milieu rich with thiols like glutathione, this reversibility can lead to deconjugation and payload exchange, compromising the efficacy and safety of therapeutics like antibody-drug conjugates (ADCs).[4][6][7] This guide provides in-depth troubleshooting advice, validated protocols, and a mechanistic overview to help you diagnose and overcome stability issues, ensuring the development of robust and reliable bioconjugates.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of instability in my N-aryl maleimide conjugate?

A1: The main cause of instability is the retro-Michael reaction . This is a reversible degradation pathway where the thioether bond formed between your molecule's thiol and the maleimide breaks, reverting to the original reactants.[3][5] In a biological environment, the released maleimide-payload can then be intercepted by other thiols (e.g., serum albumin), leading to "payload migration" and off-target effects.[1][5]

Q2: How does an N-aryl maleimide, like this compound, differ from a standard N-alkyl maleimide in terms of stability?

A2: N-aryl maleimides are considered a "next-generation" maleimide technology designed to address the instability of traditional N-alkyl maleimides.[3][8] The electron-withdrawing nature of the N-phenyl group accelerates the rate of a crucial secondary reaction: hydrolysis of the thiosuccinimide ring .[3][9] This irreversible ring-opening reaction forms a stable maleamic acid thioether, which is not susceptible to the retro-Michael reaction, effectively "locking" the conjugate.[5][10][11]

Q3: My maleimide reagent seems to be degrading in the aqueous buffer before I even add my protein. Why is this happening?

A3: Maleimides themselves can undergo hydrolysis, especially at pH values above 7.5.[2] N-aryl maleimides, being more electron-deficient, can be more susceptible to direct hydrolysis than N-alkyl maleimides.[12] It is critical to prepare the maleimide solution in a dry, water-miscible solvent like DMSO or DMF and add it to the reaction buffer immediately before starting the conjugation.[1] Storing maleimides in aqueous buffers is not recommended.[1]

Q4: What is the optimal pH for a thiol-maleimide conjugation reaction?

A4: The optimal pH is a balance between two factors: thiol reactivity and maleimide stability. The recommended pH range is 6.5 to 7.5 .[2][5]

  • Below pH 6.5: The concentration of the reactive thiolate anion (S⁻) is low, significantly slowing the reaction rate.[2]

  • Above pH 7.5: The reaction with competing nucleophiles like primary amines (lysine) becomes more significant, reducing selectivity. The rate of maleimide hydrolysis also increases, consuming the reagent.[2]

Troubleshooting Guides

Problem 1: Significant Loss of Conjugated Payload Observed Over Time in Serum/Plasma

Probable Cause: You are likely observing the effects of the retro-Michael reaction and subsequent thiol exchange with serum proteins. While N-aryl maleimides are designed to promote stabilizing hydrolysis, this process is not instantaneous. If the rate of the retro-Michael reaction is competitive with the rate of hydrolysis under your specific conditions, deconjugation will occur.

Logical Flow of Instability and Stabilization

G cluster_0 Initial Conjugation (Fast) cluster_1 Competing Pathways cluster_2 Final States A Protein-SH + Aryl-Maleimide B Thiosuccinimide Adduct (Reversible) A->B Michael Addition pH 6.5-7.5 C Deconjugation (Retro-Michael) B->C Reversible D Stabilization (Hydrolysis) B->D Irreversible (Water, pH dependent) E Unstable State (Payload Exchange) C->E F Stable Ring-Opened Adduct D->F G A Low Conjugation Yield Observed B Check Maleimide Reagent (LC-MS / UV-Vis) A->B C Is Reagent Intact? B->C D Reagent Hydrolyzed C->D No E Reagent OK C->E Yes F Check Thiol Availability (Ellman's Test) E->F G Are Thiols Free? F->G H Thiols Oxidized/ Blocked G->H No I Thiols OK G->I Yes J Optimize Reaction Conditions (pH, Time) I->J

References

Technical Support Center: Synthesis of 1-(4-Hydroxyphenyl)-1H-pyrrole-2,5-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(4-Hydroxyphenyl)-1H-pyrrole-2,5-dione. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during this synthesis, with a primary focus on addressing low product yield.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am getting a very low yield, or no product at all. What are the most likely causes?

Low or no yield in the synthesis of this compound can stem from several factors throughout the two-step reaction process. The synthesis first involves the formation of the intermediate, N-(4-hydroxyphenyl)maleanilic acid, from 4-aminophenol and maleic anhydride. This is followed by a dehydration and cyclization step to form the final maleimide product.

Here are the primary areas to investigate:

  • Incomplete initial reaction: The formation of the maleanilic acid intermediate may be incomplete.

  • Ineffective cyclization: The dehydration of the intermediate to the final product is a critical step where issues often arise.

  • Side reactions and polymerization: Maleimides and their precursors can be susceptible to polymerization and other side reactions, especially at elevated temperatures.[1][2]

  • Product degradation: The final product might be degrading during the reaction or workup.

  • Suboptimal purification: Significant product loss can occur during crystallization or chromatography.

The following sections will delve into each of these points with specific troubleshooting advice.

Troubleshooting Guide

Issue 1: Low Yield Due to Incomplete Reactions

A common reason for low overall yield is an incomplete reaction in either the first or second step.

Q2: How can I ensure the initial formation of the N-(4-hydroxyphenyl)maleanilic acid intermediate is complete?

The reaction between 4-aminophenol and maleic anhydride is typically rapid. However, incomplete reaction can occur due to:

  • Poor Reagent Quality: Ensure that the 4-aminophenol and maleic anhydride are pure. Impurities can interfere with the reaction.

  • Incorrect Stoichiometry: While a 1:1 molar ratio is theoretically required, using a slight excess of maleic anhydride can sometimes drive the reaction to completion. However, be aware that a large excess can lead to side reactions.[3]

  • Insufficient Reaction Time or Temperature: This reaction is often performed at room temperature or with gentle heating. Ensure the mixture is stirred for a sufficient duration (typically 30-60 minutes) until the starting materials are no longer visible by Thin Layer Chromatography (TLC).

Q3: My main problem seems to be the cyclization step. How can I improve the yield of this compound from the maleanilic acid intermediate?

The cyclization of N-(4-hydroxyphenyl)maleanilic acid is the most critical and often problematic step. It is typically achieved by heating the intermediate with acetic anhydride and a catalyst like sodium acetate.[4][5][6]

  • Temperature Control is Crucial: Overheating is a primary cause of low yields. The reaction should be carefully maintained, typically in the range of 60-70°C.[4][5][7] Exceeding this temperature can lead to the formation of polymeric side products and degradation of the desired maleimide.[1][2]

  • Catalyst Activity: Anhydrous sodium acetate is commonly used as a catalyst. Ensure it is truly anhydrous, as water can interfere with the acetic anhydride and hinder the reaction.

  • Purity of the Intermediate: Impurities in the N-(4-hydroxyphenyl)maleanilic acid can inhibit the cyclization. It is good practice to wash the intermediate with a suitable solvent to remove any unreacted starting materials before proceeding to the cyclization step.

Experimental Protocol: Two-Step Synthesis of this compound

Step 1: Synthesis of N-(4-hydroxyphenyl)maleanilic acid

  • In a flask, dissolve 4-aminophenol in a suitable solvent such as diethyl ether or ethyl acetate.

  • Slowly add a solution of maleic anhydride (1 equivalent) in the same solvent to the stirred 4-aminophenol solution.[5][7]

  • Stir the reaction mixture at room temperature for 30-60 minutes. The product will precipitate out of the solution.

  • Filter the precipitate, wash with cold solvent, and dry under vacuum.

Step 2: Cyclization to this compound

  • Combine the dried N-(4-hydroxyphenyl)maleanilic acid, acetic anhydride (in excess), and anhydrous sodium acetate (catalytic amount) in a round-bottom flask.[6]

  • Heat the mixture with stirring in a water bath maintained at 60-70°C.[4][5]

  • Monitor the reaction progress using TLC.

  • Once the reaction is complete, cool the mixture and pour it into ice water to precipitate the crude product.[6]

  • Filter the solid, wash thoroughly with water, and dry.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol or cyclohexane) to obtain the pure this compound.[4][6]

Issue 2: Side Reactions and Product Impurity

Q4: My final product is a dark, tarry substance instead of the expected crystalline solid. What is happening?

The formation of a dark, insoluble material is a strong indication of polymerization. Maleimides are known to undergo polymerization, especially at high temperatures.[1][2]

  • Troubleshooting Polymerization:

    • Strict Temperature Control: As mentioned, do not exceed the recommended temperature range during cyclization.[4][5][7]

    • Minimize Reaction Time: Prolonged heating, even at the correct temperature, can promote polymerization. Monitor the reaction closely with TLC and stop it as soon as the starting material is consumed.

    • Consider an Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes reduce oxidative side reactions that may contribute to discoloration.

Q5: My NMR spectrum shows impurities that I cannot identify. What are the likely side products?

Besides polymerization, other side reactions can occur:

  • Incomplete Cyclization: The presence of the maleanilic acid intermediate is a common impurity if the cyclization is not driven to completion.

  • Michael Addition: The double bond in the maleimide ring is an electrophile and can react with nucleophiles. If there is any unreacted 4-aminophenol, it could potentially add to the product in a Michael addition reaction.[8]

  • Reactions involving the Hydroxyl Group: The phenolic hydroxyl group could potentially be acetylated by the acetic anhydride, although this is often reversed during the aqueous workup.

Visualizing the Process

Reaction Mechanism

The synthesis proceeds in two main stages as depicted below.

reaction_mechanism cluster_step1 Step 1: Maleanilic Acid Formation cluster_step2 Step 2: Cyclization 4-Aminophenol 4-Aminophenol Maleanilic_Acid N-(4-hydroxyphenyl)maleanilic acid 4-Aminophenol->Maleanilic_Acid + Maleic Anhydride Maleic_Anhydride Maleic_Anhydride Maleanilic_Acid_2 N-(4-hydroxyphenyl)maleanilic acid Maleimide_Product This compound Maleanilic_Acid_2->Maleimide_Product Acetic Anhydride, NaOAc, 60-70°C - H2O

Caption: Two-step synthesis of this compound.

Troubleshooting Workflow

If you are experiencing low yield, follow this logical troubleshooting workflow.

troubleshooting_workflow Start Low Yield Check_Reagents Check Reagent Purity & Stoichiometry Start->Check_Reagents Monitor_Step1 Monitor Step 1 (TLC) for complete maleanilic acid formation Check_Reagents->Monitor_Step1 Check_Cyclization_Conditions Verify Cyclization Conditions: - Temperature (60-70°C) - Anhydrous Catalyst Monitor_Step1->Check_Cyclization_Conditions Analyze_Product Analyze Crude Product (TLC, NMR) Check_Cyclization_Conditions->Analyze_Product Impurity_Detected Impurity Detected? Analyze_Product->Impurity_Detected Polymerization High MW Polymer or Tar? (Indicates Overheating) Impurity_Detected->Polymerization Yes Unreacted_SM Unreacted Starting Material? (Indicates Incomplete Reaction) Impurity_Detected->Unreacted_SM Yes Optimize_Purification Optimize Purification: - Recrystallization Solvent - Chromatography Conditions Impurity_Detected->Optimize_Purification No Polymerization->Check_Cyclization_Conditions Adjust Unreacted_SM->Monitor_Step1 Re-run/Optimize Success Improved Yield Optimize_Purification->Success

Caption: Troubleshooting workflow for low yield.

Quantitative Data Summary

ParameterRecommended ConditionRationale / Potential Issue if Deviated
Reactant Ratio ~1:1 (4-aminophenol:maleic anhydride)A large excess of either can lead to side reactions and purification difficulties.[3]
Cyclization Temp. 60–70°CHigher temperatures lead to polymerization and reduced yields.[4][5][7]
Cyclization Catalyst Catalytic anhydrous sodium acetateAbsence or wet catalyst will slow down or prevent the reaction.
Reaction Time Monitor by TLCInsufficient time leads to incomplete reaction; excessive time can promote side reactions.
Workup Pouring into ice waterEfficiently precipitates the product and hydrolyzes excess acetic anhydride.

References

Technical Support Center: Removal of Unreacted 4-Maleimidophenol from Protein Samples

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for bioconjugation purification. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing unreacted 4-Maleimidophenol (4-MP) from protein samples. Our focus is on providing not just protocols, but the scientific reasoning behind them to empower you to optimize your purification workflows.

The Challenge: Why Excess Reagent Removal is Critical

4-Maleimidophenol (4-MP) is a valuable reagent for conjugating small molecules to proteins via a thiol-reactive maleimide group. This reaction is highly efficient when targeting cysteine residues. However, the conjugation reaction is rarely perfectly stoichiometric, necessitating the use of excess 4-MP to drive the reaction to completion. The presence of this unreacted, hydrophobic small molecule in the final product can lead to:

  • Inaccurate characterization: Residual 4-MP can interfere with spectroscopic analyses and lead to incorrect calculations of the drug-to-antibody ratio (DAR) or labeling efficiency.

  • Cellular toxicity: Free small molecules can have off-target effects in biological assays.

  • Protein aggregation: The hydrophobic nature of 4-MP may induce protein precipitation or aggregation, compromising the stability and function of the final conjugate.[1][2]

  • Compromised in vivo efficacy: For therapeutic proteins, residual reagents can lead to unpredictable pharmacokinetics and potential immunogenicity.[3]

Understanding the principles of the purification method is key to overcoming these challenges.

Core Scientific Principles: Understanding the Chemistry

Before troubleshooting, it's crucial to understand the underlying chemistry of the maleimide group.

The Maleimide-Thiol Reaction: The conjugation occurs via a Michael addition reaction between the maleimide double bond and the thiol group of a cysteine residue. This reaction is most efficient and specific for thiols within a pH range of 6.5 to 7.5.[4] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[4]

The Competing Reaction - Maleimide Hydrolysis: The maleimide ring is susceptible to hydrolysis, which opens the ring and renders it unreactive towards thiols.[4] This hydrolysis reaction rate increases significantly with rising pH.[4][5][6] Therefore, performing conjugations at a pH between 6.5 and 7.5 is a critical first step to maximize conjugation efficiency and minimize the degradation of your expensive maleimide reagent.[2][4]

Frequently Asked Questions & Troubleshooting Guide

Q1: What are the primary methods for removing unreacted 4-Maleimidophenol?

There are several established methods for separating small molecules like 4-MP from much larger protein conjugates. The choice depends on factors like sample volume, desired purity, process time, and scale. The most common techniques are Size Exclusion Chromatography (SEC), Dialysis, and Tangential Flow Filtration (TFF).

Method Principle Typical Scale Speed Protein Recovery Best For
Size Exclusion Chromatography (SEC) Size-based separation using a porous resin. Large proteins elute first, while small molecules are trapped in pores and elute later.[7][8]Lab Scale (µL to mL)Fast (minutes to hours)High (>90%)High-resolution purification, buffer exchange, and aggregate analysis.[8][9][10]
Dialysis Diffusion-based separation across a semi-permeable membrane with a specific molecular weight cut-off (MWCO).[11]Lab Scale (mL to L)Slow (hours to days)High (>90%)Buffer exchange and removal of small molecule impurities when time is not critical.[11]
Tangential Flow Filtration (TFF) Pressure-driven separation where the sample flows tangentially across a membrane. Small molecules pass through (permeate), while the protein is retained (retentate).[12][13]Process Scale (mL to kL)Fast (hours)Very High (>95%)Concentrating samples and rapid buffer exchange (diafiltration) for large volumes.[12][13][14]
Q2: How do I choose the right purification method for my experiment?

Selecting the optimal method is a balance of scale, speed, and the specific requirements of your downstream application. Use the following decision tree to guide your choice.

MethodSelection Start What is your sample volume? SmallVolume < 10 mL Start->SmallVolume Lab Scale LargeVolume > 10 mL Start->LargeVolume Process Scale SpeedDecision Is speed critical? SmallVolume->SpeedDecision TFF Use Tangential Flow Filtration (TFF) LargeVolume->TFF ResolutionDecision Is highest resolution needed? SpeedDecision->ResolutionDecision No SEC Use Size Exclusion Chromatography (SEC) SpeedDecision->SEC Yes ResolutionDecision->SEC Yes Dialysis Use Dialysis ResolutionDecision->Dialysis No DialysisWorkflow cluster_prep Preparation cluster_dialysis Dialysis Process cluster_recovery Recovery Prep_Membrane 1. Select & Prepare Dialysis Membrane (Correct MWCO) Load_Sample 2. Load Sample & Seal Securely Prep_Membrane->Load_Sample Submerge 3. Submerge in Dialysis Buffer (>100x Volume) Load_Sample->Submerge Stir 4. Stir Gently at 4°C Submerge->Stir Change_Buffer1 5. First Buffer Exchange (after 2-4 hours) Stir->Change_Buffer1 Change_Buffer2 6. Second Buffer Exchange (after 2-4 hours) Change_Buffer1->Change_Buffer2 Final_Dialysis 7. Final Dialysis (Overnight) Change_Buffer2->Final_Dialysis Recover_Sample 8. Recover Purified Protein Conjugate Final_Dialysis->Recover_Sample

References

Impact of reducing agents on N-(4-Hydroxyphenyl)maleimide reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-(4-Hydroxyphenyl)maleimide (HPM)

Welcome to the technical support guide for N-(4-Hydroxyphenyl)maleimide (HPM) and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of using maleimide chemistry, particularly in the presence of reducing agents. As Senior Application Scientists, we have compiled this guide based on established literature and extensive field experience to help you troubleshoot common issues and optimize your conjugation strategies.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions we receive regarding HPM reactivity and experimental design.

Question 1: Why is my conjugation yield with HPM unexpectedly low? I used a reducing agent to prepare my protein.

Low conjugation yield is the most frequent issue encountered and is often directly linked to the presence of residual reducing agents. Maleimides react with free thiol groups (-SH), which are the intended targets on cysteines. However, common reducing agents like Dithiothreitol (DTT) and β-mercaptoethanol (BME) also contain thiols. These agents will compete with your protein's cysteines, effectively "quenching" the HPM reagent and preventing it from binding to its intended target.

Question 2: Which reducing agent is most compatible with maleimide chemistry?

Tris(2-carboxyethyl)phosphine (TCEP) is the recommended reducing agent for workflows involving maleimides. Unlike DTT and BME, TCEP is a phosphine-based reductant and does not contain a thiol group. Therefore, it does not directly compete with the maleimide reaction. While TCEP is generally more stable and does not react with the maleimide, it is still crucial to remove it before initiating the conjugation to prevent the re-reduction of newly formed disulfide bonds if that is part of your experimental goal.

Question 3: At what pH should I perform my maleimide conjugation?

The optimal pH for maleimide conjugation to a thiol is between 6.5 and 7.5. Within this range, the thiol group is sufficiently nucleophilic to react with the maleimide, while minimizing potential side reactions like hydrolysis of the maleimide ring, which becomes more prominent at pH values above 8.0.

Question 4: How can I be sure my starting protein/peptide has free thiols available for conjugation?

Before starting your conjugation, it is best practice to quantify the number of free thiols in your reduced protein sample. This can be accomplished using Ellman's Reagent (DTNB), which reacts with free thiols to produce a colored product that can be measured spectrophotometrically at 412 nm. This validation step confirms that your reduction was successful and provides a baseline for troubleshooting your conjugation efficiency.

Part 2: Troubleshooting Guide - Common Scenarios & Solutions

This section provides a deeper dive into specific experimental failures and offers step-by-step solutions.

Scenario 1: Complete Failure of Conjugation

Observation: You see no evidence of HPM conjugation to your protein via SDS-PAGE, mass spectrometry, or other analytical methods.

Primary Suspect: Presence of a thiol-based reducing agent (DTT, BME) in the reaction mixture.

Troubleshooting Protocol:

  • Verify Removal of Reducing Agent: The most critical step after reducing your protein (e.g., an antibody to expose hinge-region cysteines) is the complete removal of the reducing agent.

    • Method: The preferred method is to use a desalting column (e.g., Zeba™ Spin Desalting Columns) or dialysis/buffer exchange.

    • Validation: After the cleanup step, use Ellman's Reagent to test the flow-through/desalted protein fraction. A lack of rapid color change confirms the absence of small-molecule thiols like DTT.

  • Assess HPM Reagent Integrity: Ensure the HPM reagent itself has not hydrolyzed.

    • Check: Prepare the HPM stock solution fresh in a compatible, anhydrous solvent like DMSO or DMF immediately before use. Do not store aqueous solutions of HPM for extended periods.

  • Confirm pH: Use a calibrated pH meter to verify that your reaction buffer is within the optimal 6.5-7.5 range.

Workflow: Recommended Antibody-HPM Conjugation

The following diagram illustrates the critical workflow for preparing a protein for HPM conjugation, emphasizing the mandatory reductant removal step.

ADC_Workflow cluster_prep Step 1: Antibody Preparation cluster_cleanup Step 2: Critical Cleanup cluster_conjugation Step 3: Conjugation A Start: Native Antibody B Add TCEP or DTT (Reduction of Disulfides) A->B C Remove Reducing Agent (Desalting Column / Dialysis) B->C  Mandatory Step D Add HPM-Payload (pH 6.5 - 7.5) C->D E Final Conjugate D->E

Caption: Recommended workflow for conjugating HPM to a reduced antibody.

Scenario 2: Low or Inconsistent Conjugation Yields

Observation: Some conjugation occurs, but the efficiency is low or varies significantly between experiments.

Primary Suspects: Partial removal of reducing agent; protein re-oxidation; HPM hydrolysis.

Troubleshooting Protocol:

  • Optimize Reductant Removal:

    • Increase the efficiency of your desalting column by ensuring you are using the correct size for your sample volume.

    • If using dialysis, increase the volume of the dialysis buffer and perform at least 3-4 buffer changes over 12-24 hours.

  • Prevent Re-oxidation: After removing the reducing agent, the newly exposed thiols on your protein can re-oxidize to form disulfide bonds, especially if the solution is agitated or exposed to air for long periods.

    • Action: Proceed with the HPM conjugation step immediately after removing the reducing agent.

    • Advanced Tip: Consider degassing your buffers by sparging with nitrogen or argon to minimize dissolved oxygen.

  • Control HPM Hydrolysis:

    • Action: Maintain the reaction pH strictly at or below 7.5. If your protocol requires a higher pH for other reasons, shorten the reaction time to minimize the hydrolysis side reaction.

Part 3: The Chemistry Explained - A Deeper Dive

Understanding the underlying chemical mechanisms is key to mastering maleimide-based bioconjugation.

Mechanism: Thiol-Maleimide Reaction vs. DTT Interference

The desired reaction is a Michael addition, where the nucleophilic thiol from a cysteine residue attacks one of the carbons in the maleimide's double bond. This forms a stable, covalent thioether bond. However, the thiol groups on DTT are also highly reactive and will readily engage in the same reaction, consuming the HPM.

Reaction_Mechanisms cluster_desired Desired Reaction cluster_interference Interfering Reaction Prot_SH Protein-SH (Cysteine) HPM HPM Reagent Prot_SH->HPM + Conjugate Stable Thioether Bond (Protein-S-HPM) HPM->Conjugate HPM2 HPM Reagent DTT DTT (HS-R-SH) DTT->HPM2 + Quenched Quenched HPM (DTT-S-HPM) HPM2->Quenched

Caption: Competing reactions for HPM in the presence of protein thiols and DTT.

Data Summary: Reducing Agent Compatibility

The choice of reducing agent has a profound impact on the stability and availability of your maleimide reagent. The following table summarizes the key characteristics of DTT and TCEP in this context.

FeatureDTT (Dithiothreitol)TCEP (Tris(2-carboxyethyl)phosphine)
Mechanism Thiol-basedPhosphine-based
Reactivity with Maleimide High. Directly reacts with and quenches the maleimide group.None. Does not contain a thiol and is unreactive towards maleimides.
Requirement for Removal Mandatory. Must be completely removed before adding HPM.Highly Recommended. Must be removed to prevent re-reduction of target disulfides.
pH Sensitivity More effective at pH > 7Effective over a broad pH range (3-8)
Air Oxidation Prone to oxidationResistant to air oxidation

This guide provides a foundational understanding for troubleshooting HPM-based conjugations. Successful outcomes depend on a systematic approach that validates each step, from protein reduction and purification to the final conjugation reaction.

Technical Support Center: 1-(4-Hydroxyphenyl)-1H-pyrrole-2,5-dione

Author: BenchChem Technical Support Team. Date: January 2026

Hello! As a Senior Application Scientist, I've developed this comprehensive technical support guide for 1-(4-Hydroxyphenyl)-1H-pyrrole-2,5-dione. This molecule, a type of N-aryl maleimide, is a valuable reagent for bioconjugation. Its core functionality lies in the high reactivity of the maleimide ring toward thiol groups, such as those on cysteine residues in proteins. The 4-hydroxyphenyl substituent influences its solubility and stability, making specific handling procedures crucial for experimental success.

This guide is structured to anticipate and resolve challenges you may encounter, from initial storage to complex experimental troubleshooting.

Frequently Asked Questions (FAQs)

Section 1: Storage, Stability, and Solution Preparation

Q1: How should I store the solid (powder) form of this compound?

A: The solid compound should be stored in a tightly sealed container at -20°C, protected from moisture and light.[1] Maleimides are susceptible to degradation, and proper storage is critical to maintaining reactivity. For long-term storage, consider placing the container inside a desiccator or a sealed bag with a desiccant pack.

Q2: What is the primary cause of degradation for this compound?

A: The primary degradation pathway for all maleimides is the hydrolysis of the maleimide ring.[2][3] In the presence of water, particularly at neutral to alkaline pH, the ring will open to form a non-reactive maleamic acid derivative.[1][2] This hydrolysis is the most common reason for loss of reactivity and failed conjugation experiments.[2]

Q3: How should I prepare a stock solution of this compound?

A: Stock solutions should always be prepared in a dry, anhydrous aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[1][4][5] The 4-hydroxyphenyl group may confer some limited aqueous solubility, but preparing stock solutions in aqueous buffers is strongly discouraged as it will initiate rapid hydrolysis.[1][2] Always use fresh, high-quality anhydrous solvent.

Q4: Can I store the stock solution? If so, under what conditions?

A: Yes, stock solutions in anhydrous DMSO or DMF can be stored for a limited time. For optimal stability, store at -20°C or -80°C in small, single-use aliquots to prevent multiple freeze-thaw cycles and the introduction of atmospheric moisture.[1][2] Unused stock solution can typically be stored for up to one month at -20°C when properly sealed and protected from light.

Section 2: Reaction Conditions & Best Practices

Q5: What is the optimal pH for reacting this maleimide with a thiol on a protein or peptide?

A: The optimal pH for the maleimide-thiol conjugation reaction is between 6.5 and 7.5 .[2][3][6][7]

  • Below pH 6.5: The reaction rate slows considerably because the thiol group (-SH) is mostly protonated and thus less nucleophilic.[3][6]

  • Above pH 7.5: Two significant side reactions become problematic:

    • The rate of maleimide hydrolysis increases dramatically.[2][3][6]

    • The maleimide can lose its selectivity and begin to react with primary amines, such as the side chain of lysine residues.[6][7][8] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high specificity.[1][6][7]

Q6: Do I need to reduce disulfide bonds in my protein before conjugation?

A: Yes, if the target cysteine residues are part of a disulfide bond (-S-S-), they must be reduced to free thiols (-SH) to be available for reaction.[4] Tris(2-carboxyethyl)phosphine (TCEP) is a highly recommended reducing agent because it is thiol-free and does not need to be removed before adding the maleimide reagent.[1][5] If you use a thiol-containing reducing agent like Dithiothreitol (DTT), it is critical to remove it completely (e.g., using a desalting column) before adding the maleimide, as it will compete for the reaction.[5][8]

Q7: How can I stop the conjugation reaction?

A: To quench the reaction and consume any excess, unreacted maleimide, you can add a small molecule containing a free thiol.[5][8] Common quenching agents include L-cysteine, β-mercaptoethanol (BME), or DTT.[8] This step is crucial to prevent the unreacted maleimide from reacting with other molecules in downstream applications.[8]

Q8: Is the bond formed between the maleimide and thiol stable?

A: The resulting thiosuccinimide linkage can be reversible via a retro-Michael reaction, especially in the presence of other thiols like glutathione in vivo.[8][9] This can lead to drug payload loss in applications like antibody-drug conjugates (ADCs).[8] One strategy to increase stability is to intentionally hydrolyze the thiosuccinimide ring after conjugation by raising the pH to 8.5-9.0.[2][10][11] The resulting ring-opened structure is much more stable.[2][10] N-aryl maleimides, such as the one in this guide, have been shown to form more stable conjugates compared to N-alkyl maleimides.[12][13]

Troubleshooting Guide

This section addresses common problems encountered during conjugation experiments.

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Conjugation Yield 1. Inactive Maleimide: The maleimide reagent was hydrolyzed due to improper storage or handling (e.g., exposure to moisture, dissolved in aqueous buffer for too long).[1][2] 2. Incorrect Buffer pH: The reaction pH was outside the optimal 6.5-7.5 range.[2][3] 3. Oxidized/Unavailable Thiols: Target cysteine residues on the biomolecule were not reduced or have re-oxidized to disulfides.[4] 4. Presence of Competing Thiols: The buffer or a previous reaction step contained thiol-containing reagents (e.g., DTT, BME) that were not removed.[1][8] 5. Insufficient Molar Excess: The molar ratio of maleimide to biomolecule was too low.[1][3]1. Always use a fresh stock solution of the maleimide dissolved in anhydrous DMSO or DMF.[1][2] Prepare aqueous dilutions immediately before use.[1] 2. Carefully prepare and verify the reaction buffer pH using a calibrated meter.[2] Recommended buffers include PBS, HEPES, or Tris.[4] 3. Ensure complete reduction of disulfide bonds using TCEP or DTT. If protein has been stored, consider a fresh reduction step. Use degassed buffers to minimize re-oxidation.[3][5][14] 4. Purify the biomolecule after reduction with DTT using a desalting column to remove all traces of the reducing agent.[5][8] 5. Increase the molar excess of the maleimide reagent. A 10-20 fold molar excess is a common starting point.[3][5]
Protein Aggregation/Precipitation 1. Low Reagent Solubility: The maleimide reagent, particularly at high concentrations, may have limited solubility in the aqueous reaction buffer.[15] 2. Protein Instability: The conjugation process or buffer conditions may be destabilizing the protein. 3. High Reagent Concentration: A very high concentration of the organic solvent (DMSO/DMF) from the stock solution can denature the protein.1. Add the maleimide stock solution to the protein solution slowly while gently stirring. Ensure the final concentration of organic solvent is low (typically <10% v/v). 2. Optimize buffer conditions (e.g., ionic strength). Consider including protein-stabilizing additives like sucrose (50-250 mM) or glycerol (5-20% v/v).[1] 3. Prepare a more concentrated stock solution of the maleimide to minimize the volume of organic solvent added to the reaction.
Non-Specific Labeling 1. Reaction with Amines: The reaction pH was too high (e.g., > 8.0), causing the maleimide to react with lysine residues.[6][7] 2. N-terminal Cysteine Rearrangement: If labeling an N-terminal cysteine, a side reaction can lead to a thiazine rearrangement, especially at neutral or higher pH.[6][16]1. Strictly maintain the reaction pH between 6.5 and 7.5 for optimal thiol selectivity.[7] 2. To suppress this side reaction, perform the conjugation at a more acidic pH (e.g., pH 5.0-6.0) to keep the N-terminal amine protonated and less nucleophilic.[6][16]

Visualized Mechanisms & Workflows

Maleimide_Hydrolysis

Conjugation_Workflow

Protocol: General Protein Labeling

This protocol provides a general method for conjugating this compound to a protein with available cysteine residues.

1. Materials

  • Protein: Purified protein with free cysteine(s) (1-10 mg/mL).

  • Maleimide Reagent: this compound.

  • Solvent: Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).

  • Conjugation Buffer: Phosphate-buffered saline (PBS), HEPES, or Tris buffer, pH 7.0-7.5. Degas the buffer before use.[14]

  • Reducing Agent (Optional): TCEP (thiol-free) or DTT (thiol-containing).

  • Quenching Reagent: L-cysteine or β-mercaptoethanol.

  • Purification: Desalting column (e.g., Sephadex G-25) equilibrated with the desired storage buffer.

2. Procedure

  • Protein Preparation:

    • Dissolve or buffer-exchange the protein into the degassed Conjugation Buffer at a concentration of 1-10 mg/mL.[17]

    • If disulfide reduction is needed, add TCEP to a final concentration of 5-50 mM. Incubate at room temperature for 30-60 minutes.[5] If using DTT, it must be removed via a desalting column before proceeding.[5]

  • Maleimide Stock Solution Preparation (Prepare Immediately Before Use):

    • Dissolve the maleimide powder in a minimal amount of anhydrous DMSO or DMF to make a concentrated stock solution (e.g., 10 mM).[5]

  • Conjugation Reaction:

    • Calculate the required volume of the maleimide stock solution to achieve a 10- to 20-fold molar excess relative to the protein.[3][5]

    • While gently stirring the protein solution, add the maleimide stock solution dropwise.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C.[5] If the maleimide is fluorescent or light-sensitive, protect the reaction from light.[5]

  • Quenching the Reaction:

    • Add a quenching reagent (e.g., L-cysteine) to a final concentration of 10-50 mM to consume any unreacted maleimide.[8] Incubate for 15 minutes.[8]

  • Purification:

    • Remove excess maleimide reagent and quenching agent by passing the reaction mixture through a desalting column equilibrated with your desired final buffer.[17]

  • Characterization:

    • Determine the degree of labeling (DOL) using methods such as UV-Vis spectroscopy or mass spectrometry to confirm successful conjugation.

References

Technical Support Center: Kinetics of 1-(4-Hydroxyphenyl)-1H-pyrrole-2,5-dione Reaction with Cysteine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth information, troubleshooting advice, and frequently asked questions (FAQs) regarding the kinetics of the reaction between 1-(4-Hydroxyphenyl)-1H-pyrrole-2,5-dione and cysteine. As Senior Application Scientists, we aim to equip you with the necessary knowledge to navigate the complexities of this widely used bioconjugation reaction.

Core Concept: The Maleimide-Thiol Reaction

The conjugation of this compound, a maleimide derivative, to cysteine residues is a cornerstone of bioconjugation chemistry. This reaction proceeds via a Michael addition, where the nucleophilic thiol group of cysteine attacks the electron-deficient carbon-carbon double bond of the maleimide ring. The result is a stable covalent thioether bond, forming a thiosuccinimide linkage. This reaction is highly selective for thiols, particularly within a pH range of 6.5 to 7.5, making it ideal for modifying cysteine residues in proteins and peptides. At a neutral pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges and questions encountered during experiments involving the reaction of this compound with cysteine.

Issue 1: Low or No Conjugation Efficiency

Question: Why am I observing a low yield or complete failure of my maleimide-thiol conjugation reaction?

Answer: Low conjugation efficiency is a frequent issue that can be attributed to several factors, from reagent stability to suboptimal reaction conditions. A systematic approach to troubleshooting is crucial for identifying the root cause.

Potential Causes and Solutions:

  • Maleimide Hydrolysis: The maleimide ring is susceptible to hydrolysis, especially at pH values above 7.5, which renders it unreactive towards thiols.

    • Solution: Always prepare aqueous solutions of maleimide-containing reagents immediately before use. For storage, dissolve maleimides in an anhydrous organic solvent like DMSO or DMF and store at -20°C. If aqueous storage is unavoidable, use a slightly acidic buffer (pH 6.0-6.5) and store at 4°C for short durations.

  • Thiol Oxidation: Free sulfhydryl groups (-SH) on cysteine residues can readily oxidize to form disulfide bonds (-S-S-), which are unreactive with maleimides. This oxidation can be catalyzed by the presence of divalent metal ions.

    • Solution:

      • Reduce Disulfide Bonds: If your protein or peptide has existing disulfide bonds, they must be reduced. Tris(2-carboxyethyl)phosphine (TCEP) is often the preferred reducing agent as it is effective over a wide pH range and does not need to be removed before adding the maleimide reagent. Dithiothreitol (DTT) is also effective but must be removed post-reduction to prevent it from reacting with the maleimide.

      • Prevent Re-oxidation: De-gas buffers to remove dissolved oxygen and consider including a chelating agent like EDTA (1-5 mM) in the reaction buffer to sequester metal ions.

  • Suboptimal pH: The pH of the reaction is a critical parameter for efficient and specific conjugation.

    • Solution: The optimal pH range for the maleimide-thiol reaction is 6.5-7.5. Below pH 6.5, the reaction rate decreases as the thiol is less likely to be in its reactive thiolate anion form. Above pH 7.5, maleimide hydrolysis and side reactions with amines become more prevalent.

  • Incorrect Stoichiometry: The molar ratio of maleimide to thiol can significantly impact conjugation efficiency.

    • Solution: A 10-20 fold molar excess of the maleimide reagent is a common starting point for labeling proteins. However, this should be optimized for your specific molecules. For sterically hindered sites, a higher excess may be necessary.

Issue 2: Lack of Selectivity and Unexpected Side Products

Question: I am observing unexpected side products in my reaction mixture. How can I identify and minimize them?

Answer: The appearance of unexpected side products can compromise the homogeneity of your final conjugate and complicate purification. Understanding the potential side reactions is key to mitigating them.

Potential Causes and Solutions:

  • Reaction with Other Nucleophiles (e.g., Lysine): At pH

Validation & Comparative

A Technical Guide to Antibody Conjugation: SMCC vs. 1-(4-Hydroxyphenyl)-1H-pyrrole-2,5-dione

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation, the precise and stable linkage of molecules to antibodies is paramount for the development of targeted therapeutics, diagnostics, and research tools. The choice of crosslinker is a critical determinant of the success, reproducibility, and in vivo performance of an antibody conjugate. This guide provides an in-depth technical comparison of two maleimide-containing crosslinkers: the widely-used Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) and the less conventional 1-(4-Hydroxyphenyl)-1H-pyrrole-2,5-dione.

While SMCC is a well-established heterobifunctional crosslinker with a proven track record in antibody-drug conjugate (ADC) development, this compound, also known as N-(4-Hydroxyphenyl)maleimide or 4-Maleimidophenol, presents a different chemical paradigm. This guide will dissect their respective mechanisms of action, reaction kinetics, and the stability of the resulting conjugates, providing a framework for informed decision-making in your research.

The Established Standard: SMCC

SMCC is a heterobifunctional crosslinker featuring two distinct reactive moieties: an N-hydroxysuccinimide (NHS) ester and a maleimide group.[1][2] This dual reactivity allows for a controlled, two-step conjugation process, minimizing the formation of unwanted homodimers.[2][3]

Mechanism of Action

The conjugation strategy with SMCC involves two sequential reactions:

  • Amine Acylation: The NHS ester reacts specifically with primary amines, such as the ε-amino group of lysine residues and the N-terminus of the antibody, to form a stable amide bond.[][5][6] This reaction is most efficient at a slightly alkaline pH (7.2-8.5).[6][7]

  • Thiol Addition: The maleimide group exhibits high specificity for sulfhydryl (thiol) groups, typically found on cysteine residues, forming a stable thioether bond.[7][] This reaction proceeds optimally at a near-neutral pH (6.5-7.5).[7]

This two-step process allows for the activation of the antibody with the maleimide group first, followed by purification to remove excess crosslinker, and then the final conjugation to a thiol-containing molecule (e.g., a cytotoxic drug, a fluorescent probe).[2]

A Tale of Two Chemistries: A Comparative Analysis

FeatureSMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)This compound (4-Maleimidophenol)
Amine-Reactive Group N-hydroxysuccinimide (NHS) esterPhenolic Hydroxyl Group
Thiol-Reactive Group MaleimideMaleimide
Conjugation Chemistry Amine: Nucleophilic Acyl SubstitutionThiol: Michael AdditionAmine: Requires activation of the hydroxyl group (e.g., to a sulfonate ester) followed by Nucleophilic Aromatic Substitution.Thiol: Michael Addition
Bond Stability Amide Bond: Highly stable and resistant to hydrolysis under physiological conditions.[][9]Thioether Bond: Generally stable, but can be susceptible to a retro-Michael reaction, especially in the presence of other thiols.[1][10]Amine Linkage (Theoretical): Stability would depend on the activation method used.Thioether Bond: Similar stability to that formed with SMCC, but the N-aryl substitution may influence the rate of stabilizing hydrolysis of the thiosuccinimide ring.[10]
Reaction Conditions NHS ester-amine: pH 7.2-8.5[6]Maleimide-thiol: pH 6.5-7.5[7]Phenol Activation: Typically requires non-aqueous conditions and activating agents.Amine Reaction: Dependent on the activation method.Maleimide-thiol: pH 6.5-7.5[7]
Advantages Well-established protocols, high reactivity of NHS ester, good control over the conjugation process.Potential for alternative conjugation strategies; the N-aryl maleimide may offer enhanced stability of the thioether linkage.[10]
Disadvantages NHS ester is prone to hydrolysis in aqueous solutions, especially at higher pH.[6][9]The phenolic hydroxyl group is not directly reactive with amines and requires a separate activation step, adding complexity to the protocol. Lack of established bioconjugation protocols.

Experimental Protocols

Antibody Conjugation using SMCC: A Two-Step Protocol

This protocol outlines the general procedure for conjugating a thiol-containing molecule to an antibody using SMCC.

Materials:

  • Antibody (in amine-free buffer, e.g., PBS, pH 7.2-7.4)

  • SMCC crosslinker

  • Anhydrous DMSO or DMF

  • Thiol-containing molecule (e.g., drug, peptide)

  • Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Desalting columns

Step 1: Activation of the Antibody with SMCC

  • Prepare SMCC Solution: Immediately before use, dissolve SMCC in anhydrous DMSO or DMF to a concentration of 10-20 mM.

  • Reaction Setup: Add a 10- to 20-fold molar excess of the dissolved SMCC to the antibody solution. The final concentration of the organic solvent should be less than 10% to maintain protein solubility.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.

  • Removal of Excess SMCC: Remove unreacted SMCC using a desalting column equilibrated with the Reaction Buffer.

Step 2: Conjugation of Maleimide-Activated Antibody with Thiol-Containing Molecule

  • Prepare Thiol-Containing Molecule: Ensure the thiol-containing molecule is reduced and ready for conjugation.

  • Conjugation Reaction: Immediately add the thiol-containing molecule to the desalted maleimide-activated antibody solution. A 1.5- to 5-fold molar excess of the thiol-containing molecule over the antibody is a common starting point.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching (Optional): To quench any unreacted maleimide groups, add a solution of a free thiol such as cysteine or β-mercaptoethanol.

  • Purification: Purify the final antibody conjugate using size-exclusion chromatography (SEC) or another suitable method to remove unreacted molecules and byproducts.

Visualizing the Conjugation Pathways

Conjugation_Pathways cluster_SMCC SMCC Conjugation Pathway cluster_HMPD Hypothetical this compound Pathway Ab_NH2 Antibody-NH₂ Activated_Ab Antibody-Maleimide Ab_NH2->Activated_Ab NHS Ester Reaction (pH 7.2-8.5) SMCC SMCC SMCC->Activated_Ab Final_Conjugate_SMCC Antibody Conjugate Activated_Ab->Final_Conjugate_SMCC Thiol-Maleimide Reaction (pH 6.5-7.5) Thiol_Molecule Thiol-Molecule (-SH) Thiol_Molecule->Final_Conjugate_SMCC HMPD 1-(4-Hydroxyphenyl)- 1H-pyrrole-2,5-dione Activated_HMPD Activated HMPD (e.g., Sulfonate Ester) HMPD->Activated_HMPD Activation Step (e.g., with Sulfonyl Chloride) Activated_Ab_2 Antibody-Maleimide Activated_HMPD->Activated_Ab_2 Nucleophilic Aromatic Substitution Ab_NH2_2 Antibody-NH₂ Ab_NH2_2->Activated_Ab_2 Final_Conjugate_HMPD Antibody Conjugate Activated_Ab_2->Final_Conjugate_HMPD Thiol-Maleimide Reaction (pH 6.5-7.5) Thiol_Molecule_2 Thiol-Molecule (-SH) Thiol_Molecule_2->Final_Conjugate_HMPD

Caption: Comparative workflows for antibody conjugation using SMCC and a hypothetical pathway for this compound.

Conclusion and Future Perspectives

SMCC remains the industry standard for heterobifunctional crosslinking in antibody conjugation due to its well-characterized reactivity, high efficiency, and the extensive availability of established protocols.[2][3] The primary drawback of SMCC lies in the hydrolytic instability of the NHS ester, which necessitates careful control of reaction conditions and prompt use of the reagent after dissolution.[6][9]

This compound, while containing the crucial thiol-reactive maleimide moiety, presents a more complex and less explored route for antibody conjugation. The inertness of the phenolic hydroxyl group towards direct reaction with amines necessitates an additional activation step, which introduces complexity and potential for side reactions. While the N-aryl substitution of the maleimide in this compound could potentially lead to a more stable thioether linkage through accelerated hydrolysis of the thiosuccinimide ring, further research is required to validate this hypothesis and to develop robust and efficient protocols for its use in bioconjugation.[10]

For researchers seeking reliable and reproducible antibody conjugation, SMCC and its water-soluble analog, Sulfo-SMCC, are the recommended choice. However, the exploration of alternative crosslinkers like this compound, with potentially advantageous properties, remains a valuable endeavor for advancing the field of bioconjugation and creating next-generation antibody therapeutics.

References

A Senior Application Scientist's Guide to Analytical Methods for Characterizing N-(4-Hydroxyphenyl)maleimide Conjugates

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise characterization of bioconjugates is a critical step in ensuring their efficacy, safety, and batch-to-batch consistency. N-(4-Hydroxyphenyl)maleimide (HPM) is a valuable reagent in bioconjugation, often used to link molecules to proteins and other biomolecules via the thiol group of cysteine residues. The resulting thiosuccinimide linkage, however, can be susceptible to degradation, making robust analytical characterization paramount. This guide provides an in-depth comparison of key analytical methods for characterizing HPM conjugates, supported by experimental insights and protocols.

The Central Challenge: Stability of the Thiosuccinimide Linkage

The primary application of HPM in bioconjugation is its reaction with thiol groups, forming a stable covalent bond. This reaction is a cornerstone for creating antibody-drug conjugates (ADCs), PEGylated proteins, and fluorescently labeled probes.[1] However, the stability of the resulting thiosuccinimide linkage is a critical factor that can influence the therapeutic efficacy and safety of the final product.[1] The thiosuccinimide bond can undergo a retro-Michael reaction, leading to deconjugation, especially in the presence of endogenous thiols like glutathione.[1][2] A competing reaction, the hydrolysis of the thiosuccinimide ring, results in a more stable succinamic acid derivative, effectively "locking" the conjugate.[1][2][3] Therefore, analytical methods must not only confirm successful conjugation but also assess the stability and homogeneity of the conjugate population.

Comparative Analysis of Core Analytical Techniques

A multi-faceted analytical approach is essential for the comprehensive characterization of HPM conjugates. The primary techniques employed are mass spectrometry, chromatography, and spectroscopy. Each provides unique and complementary information regarding the conjugate's structure, purity, and stability.

Analytical Technique Key Information Provided Strengths Limitations
Mass Spectrometry (MS) Molecular weight confirmation, drug-to-antibody ratio (DAR), identification of degradation products, localization of conjugation sites.High sensitivity and specificity, provides detailed structural information.[4][5]Can be complex to interpret, may require sample clean-up, potential for in-source fragmentation.
Chromatography (HPLC/UPLC) Purity assessment, quantification of conjugated vs. unconjugated species, separation of isomers and degradation products.High resolution and reproducibility, well-established for quality control.[6]May not provide structural information on its own, requires reference standards for absolute quantification.
UV-Vis Spectroscopy Confirmation of conjugation, determination of conjugation efficiency (degree of labeling).Simple, rapid, and non-destructive.Limited structural information, susceptible to interference from other chromophores.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed structural elucidation of the conjugate and linkage chemistry, identification of diastereomers.Provides unambiguous structural information.[7][8]Lower sensitivity compared to MS, requires higher sample concentrations, complex for large biomolecules.
The Power of Combined Approaches: LC-MS

The coupling of liquid chromatography with mass spectrometry (LC-MS) is arguably the most powerful tool for characterizing HPM conjugates.[9] HPLC or UPLC separates the different species in the conjugate mixture (e.g., unconjugated protein, different drug-load species, and degradation products), which are then directly analyzed by the mass spectrometer for precise mass identification.[2][9] This allows for the simultaneous assessment of purity, identity, and the distribution of conjugated species.

Experimental Workflows & Protocols

Workflow for Characterization of HPM Conjugates

The following diagram illustrates a typical workflow for the comprehensive characterization of an HPM conjugate, such as an antibody-drug conjugate (ADC).

G cluster_0 Conjugation & Purification cluster_1 Primary Characterization cluster_2 In-depth & Stability Analysis A HPM-Drug + Antibody B Conjugation Reaction A->B C Purification (e.g., SEC) B->C D LC-MS Analysis (Intact & Subunit) C->D Characterize Purified Conjugate E UV-Vis Spectroscopy C->E Characterize Purified Conjugate F SDS-PAGE C->F Characterize Purified Conjugate I NMR Spectroscopy (for small molecule conjugates) C->I Structural Elucidation G Peptide Mapping (LC-MS/MS) D->G Detailed Site Analysis H Stability Assay (e.g., in plasma) D->H Assess Stability

Caption: General workflow for HPM conjugate characterization.

Protocol 1: Determination of Drug-to-Antibody Ratio (DAR) by LC-MS

This protocol outlines the use of liquid chromatography-mass spectrometry (LC-MS) to determine the average number of drug molecules conjugated to an antibody.

Rationale: The DAR is a critical quality attribute of ADCs, directly impacting both potency and potential toxicity. LC-MS provides a highly accurate method for its determination by measuring the mass of the intact or reduced antibody-drug conjugate.

Materials:

  • Purified HPM-ADC sample

  • Tris buffer (pH 7.5)

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for reduction

  • LC-MS system (e.g., Q-TOF or Orbitrap)

Procedure:

  • Sample Preparation (Intact Mass):

    • Dilute the ADC sample to a final concentration of 0.5-1.0 mg/mL in Tris buffer.

    • For analysis of the intact ADC, inject the diluted sample directly into the LC-MS system.

  • Sample Preparation (Reduced Mass):

    • To a separate aliquot of the diluted ADC, add DTT or TCEP to a final concentration of 10 mM.

    • Incubate at 37°C for 30 minutes to reduce the disulfide bonds, separating the heavy and light chains.

    • Inject the reduced sample into the LC-MS system.

  • LC-MS Analysis:

    • Column: Use a reverse-phase column suitable for protein analysis (e.g., C4 or C8).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A typical gradient would be 5-95% B over 30 minutes.[6]

    • MS Detection: Acquire data in positive ion mode over a mass range appropriate for the expected masses of the intact ADC or its subunits.

  • Data Analysis:

    • Deconvolute the raw mass spectra to obtain the zero-charge masses of the different species.

    • For intact mass analysis, you will observe a distribution of peaks corresponding to the antibody with 0, 1, 2, 3, etc., drug molecules attached.

    • For reduced mass analysis, you will observe peaks for the light chain and heavy chain, each with different numbers of conjugated drugs.

    • Calculate the weighted average DAR from the relative abundance of each species.

Protocol 2: Assessment of Conjugate Stability by HPLC

This protocol describes a method to evaluate the stability of the thiosuccinimide linkage in the presence of a challenging biological environment, such as plasma.

Rationale: Assessing the stability of the conjugate in a physiologically relevant matrix is crucial for predicting its in vivo performance.[2] HPLC is a robust method for monitoring the degradation of the conjugate over time.[2]

Materials:

  • Purified HPM conjugate

  • Human or mouse plasma

  • Phosphate-buffered saline (PBS)

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • HPLC system with a UV detector

Procedure:

  • Incubation:

    • Spike the HPM conjugate into the plasma at a defined concentration.

    • As a control, spike the conjugate into PBS.

    • Incubate the samples at 37°C.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take an aliquot of the plasma and PBS samples.

  • Sample Preparation:

    • To precipitate the plasma proteins, add an equal volume of cold acetonitrile to the plasma samples.

    • Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes.[2]

    • Carefully collect the supernatant for analysis. The PBS samples can typically be analyzed directly.

  • HPLC Analysis:

    • Column: Use a reverse-phase C18 column.

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: Develop a gradient that effectively separates the intact conjugate from potential degradation products.

    • Detection: Monitor the elution profile at a wavelength where the conjugate has a strong absorbance (e.g., 280 nm for the protein backbone and another wavelength specific to the conjugated molecule if it has a chromophore).[6]

  • Data Analysis:

    • Integrate the peak area of the intact conjugate at each time point.

    • Plot the percentage of remaining intact conjugate over time to determine its stability profile.

Advanced Characterization: Peptide Mapping and NMR

For a more in-depth understanding of HPM conjugates, advanced techniques like peptide mapping and NMR spectroscopy are invaluable.

  • Peptide Mapping by LC-MS/MS: This "bottom-up" proteomics approach involves enzymatically digesting the conjugate into smaller peptides. Subsequent analysis by LC-MS/MS can pinpoint the exact cysteine residues that have been modified. This is crucial for confirming site-specificity and identifying any off-target modifications.[4]

  • NMR Spectroscopy: For smaller HPM conjugates (e.g., with peptides or small molecules), NMR provides unparalleled detail about the chemical structure of the linkage.[7][8] It can be used to confirm the formation of the thiosuccinimide ring and to characterize its hydrolysis products.[7] 1D and 2D NMR experiments can help to resolve the stereochemistry of the newly formed chiral center upon Michael addition.[7][8]

Logical Relationships in HPM Conjugate Analysis

G cluster_0 Fundamental Questions cluster_1 Primary Analytical Techniques cluster_2 Advanced Techniques A Is it conjugated? MS Mass Spectrometry A->MS answers UVVis UV-Vis A->UVVis answers B How pure is it? HPLC HPLC B->HPLC answers C Is it stable? C->HPLC answers D Where is it conjugated? PeptideMap Peptide Mapping D->PeptideMap answers NMR NMR D->NMR can answer for small conjugates PeptideMap->MS relies on

Caption: Relationship between analytical questions and techniques.

Conclusion

The robust characterization of N-(4-Hydroxyphenyl)maleimide conjugates is a non-trivial but essential task in the development of novel biotherapeutics and research tools. A comprehensive analytical strategy, leveraging the strengths of multiple techniques, is necessary to ensure a thorough understanding of the conjugate's identity, purity, and stability. While LC-MS stands out as a cornerstone technique, providing a wealth of information in a single analysis, it is the thoughtful integration of chromatographic and spectroscopic methods that provides the complete picture. By following the principles and protocols outlined in this guide, researchers can confidently characterize their HPM conjugates, ensuring the quality and reliability of their downstream applications.

References

A Senior Application Scientist's Guide to In Vitro Cytotoxicity Assays for 4-Maleimidophenol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Understanding 4-Maleimidophenol Derivatives and Their Cytotoxic Potential

4-Maleimidophenol (4-MP) and its derivatives are a class of compounds characterized by a maleimide group, an electrophilic Michael acceptor. This functional group makes them highly reactive towards nucleophilic sulfhydryl (thiol) groups found in cysteine residues of proteins and in the antioxidant glutathione (GSH). This reactivity is the primary driver of their biological and cytotoxic effects. By covalently binding to these critical thiol-containing molecules, 4-MP derivatives can disrupt cellular homeostasis through multiple mechanisms, including the inhibition of essential enzymes, depletion of antioxidant defenses, and induction of oxidative stress, ultimately leading to cell death.[1][2]

The evaluation of the cytotoxic potential of these derivatives is a critical step in drug discovery and toxicology.[3] A well-designed panel of in vitro assays can provide a comprehensive profile of a compound's activity, elucidating not only its potency (e.g., IC50) but also its mechanism of cell death. This guide provides a comparative overview of key cytotoxicity assays, explains the rationale behind their selection, and offers detailed protocols to ensure reliable and reproducible data.

Mechanism of Action: The Role of Thiol Reactivity

The cytotoxicity of 4-Maleimidophenol derivatives is rooted in the chemical reaction between the maleimide ring and cellular thiols. This interaction, a Michael addition, results in the formation of a stable covalent bond, effectively sequestering the thiol group.

Mechanism_of_Action cluster_0 Cellular Environment cluster_1 Cellular Disruption 4MP 4-Maleimidophenol Derivative Protein Protein-SH (e.g., Cysteine residue) 4MP->Protein Michael Addition GSH GSH (Glutathione) 4MP->GSH Michael Addition Adduct_Protein Protein Adduct (Enzyme Inactivation) Protein->Adduct_Protein Adduct_GSH GSH Adduct (Depletion of Antioxidants) GSH->Adduct_GSH Apoptosis Apoptosis / Necrosis Adduct_Protein->Apoptosis ROS Increased ROS (Oxidative Stress) Adduct_GSH->ROS ROS->Apoptosis

Caption: Mechanism of 4-MP derivative cytotoxicity.

This targeted reactivity leads to two primary cytotoxic consequences:

  • Enzyme Inhibition: Many enzymes rely on cysteine residues for their catalytic activity. The formation of adducts with 4-MP derivatives can irreversibly inhibit these enzymes, disrupting critical metabolic and signaling pathways.

  • Oxidative Stress: Glutathione is the most abundant intracellular antioxidant, crucial for neutralizing reactive oxygen species (ROS). Depletion of GSH by 4-MP derivatives compromises the cell's ability to manage oxidative stress, leading to damage of lipids, proteins, and DNA.[4]

Comparative Guide to Key In Vitro Cytotoxicity Assays

Selecting the appropriate assay is paramount. The choice depends on the specific question being asked: are you interested in overall cell viability, membrane integrity, or a specific cell death pathway like apoptosis? A multi-assay approach often provides the most comprehensive understanding.[5][6]

Assay TypePrincipleWhat it MeasuresKey AdvantagesLimitations
MTT Assay Enzymatic reduction of tetrazolium salt to formazan by mitochondrial dehydrogenases.Metabolic activity, an indicator of cell viability.High-throughput, cost-effective, well-established.[7]Can be affected by compounds that alter cellular metabolism; requires cell lysis.[8]
LDH Assay Measurement of lactate dehydrogenase (LDH) released from cells with compromised membranes.[9][10]Cell membrane integrity, a marker of necrosis or late apoptosis.[8]Non-destructive (uses supernatant), simple, and rapid.[11]Less sensitive for early apoptosis; LDH in serum can interfere.[12]
Caspase-3/7 Assay Cleavage of a specific substrate by activated caspase-3 and -7, key executioner caspases in apoptosis.[13]Apoptotic activity.[14][15]Highly specific for apoptosis, sensitive, amenable to high-throughput screening.[16]Misses non-apoptotic cell death; timing is critical as caspase activity is transient.
ROS Detection Oxidation of a non-fluorescent probe (e.g., H2DCFDA) to a fluorescent product by ROS.[17][18]Intracellular levels of reactive oxygen species.Provides mechanistic insight into oxidative stress.[19]Probes can be prone to auto-oxidation; requires careful controls.

Experimental Protocols: A Step-by-Step Approach

Adherence to a well-defined protocol with appropriate controls is essential for generating trustworthy data. Below are detailed workflows for the MTT and LDH assays.

Workflow for a Typical Cytotoxicity Experiment

Caption: General workflow for in vitro cytotoxicity testing.

Protocol 1: MTT Cell Viability Assay

This assay measures the activity of mitochondrial dehydrogenases, which reflects the metabolic state of the cells.[20]

Materials:

  • Cells and appropriate culture medium

  • 96-well clear flat-bottom plates

  • 4-Maleimidophenol derivatives (and vehicle control, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[7]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[20]

  • Compound Treatment: Prepare serial dilutions of the 4-MP derivatives. Remove the old medium and add 100 µL of fresh medium containing the test compounds to the respective wells. Include vehicle-only controls and no-cell (media only) blanks.

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[21]

  • Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or using an orbital shaker.[21]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.

  • Data Analysis: Subtract the absorbance of the blank wells. Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Protocol 2: LDH Membrane Integrity Assay

This assay quantifies the release of LDH from the cytosol into the culture medium, indicating a loss of plasma membrane integrity.[9][22]

Materials:

  • Cell culture supernatant from the experiment described above

  • LDH Assay Kit (containing substrate, cofactor, and diaphorase)

  • 96-well plate

  • Lysis solution (often included in kits, e.g., Triton X-100) for maximum LDH release control

  • Microplate spectrophotometer

Procedure:

  • Prepare Controls: On your treatment plate, designate wells for a maximum LDH release control. About 45 minutes before the end of the compound incubation, add 10 µL of lysis solution to these wells.

  • Collect Supernatant: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells.

  • Sample Transfer: Carefully transfer 50 µL of supernatant from each well to a new 96-well plate.

  • Prepare Reaction Mixture: Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically involves mixing the substrate and dye solutions.[22]

  • Incubation: Add 50 µL of the reaction mixture to each well containing the supernatant. Incubate for up to 30 minutes at room temperature, protected from light.[11]

  • Stop Reaction (if required): Add the stop solution provided in the kit, if applicable.

  • Data Acquisition: Measure the absorbance at 490 nm.[22]

  • Data Analysis: Subtract the background absorbance (from no-cell controls). Calculate cytotoxicity as a percentage of the maximum LDH release control.

Data Presentation and Interpretation

Summarizing results in a clear format is crucial for comparison. The half-maximal inhibitory concentration (IC50) is a standard metric for compound potency.

Table 1: Hypothetical Cytotoxicity Data for 4-MP Derivatives on HCT116 Cells (48h Exposure)

CompoundMTT Assay IC50 (µM)LDH Assay EC50 (µM)Caspase-3/7 Activation (Fold Change at 10 µM)
4-MP (Parent) 25.445.22.1
Derivative A 8.115.85.8
Derivative B > 100> 1001.2
Staurosporine (Control) 0.050.28.5

Interpretation:

  • Derivative A is the most potent compound, showing low IC50 and EC50 values. The strong activation of Caspase-3/7 suggests it primarily induces apoptosis.

  • 4-MP (Parent) is moderately cytotoxic. The LDH EC50 is higher than the MTT IC50, which may indicate that metabolic dysfunction precedes significant membrane rupture.[23][24]

  • Derivative B shows minimal cytotoxicity across all assays, suggesting it is largely inactive at the tested concentrations.

Conclusion and Best Practices

The comprehensive in vitro evaluation of 4-Maleimidophenol derivatives requires a multi-faceted approach. No single assay can tell the whole story.

Key Recommendations:

  • Start Broad: Use a metabolic assay like MTT to screen for general cytotoxicity and determine IC50 values.

  • Probe the Mechanism: Follow up with assays like LDH and Caspase-3/7 to distinguish between necrosis and apoptosis.

  • Confirm the Hypothesis: For thiol-reactive compounds, an ROS assay can confirm if oxidative stress is a key initiating event.

  • Use Controls: Always include positive (e.g., staurosporine for apoptosis) and negative (vehicle) controls to validate assay performance.

  • Consider Kinetics: Perform time-course experiments (e.g., 24, 48, 72 hours) to understand the kinetics of the cytotoxic response.

By logically selecting and meticulously executing a panel of in vitro cytotoxicity assays, researchers can build a robust and reliable profile of their 4-Maleimidophenol derivatives, providing critical data to guide further drug development and toxicological assessment.

References

A Comparative Guide to Spectrophotometric Monitoring of 1-(4-Hydroxyphenyl)-1H-pyrrole-2,5-dione Conjugation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in bioconjugation, the precise monitoring of reaction progress is paramount. This guide provides an in-depth technical comparison of the spectrophotometric method for tracking the conjugation of 1-(4-Hydroxyphenyl)-1H-pyrrole-2,5-dione (HPPD), a commonly used maleimide crosslinker, with thiol-containing biomolecules. We will delve into the underlying chemical principles, provide a detailed experimental protocol, and objectively compare its performance with alternative analytical techniques, supported by experimental data and established scientific literature.

The Principle of Maleimide-Thiol Conjugation and Its Spectroscopic Signature

The conjugation of HPPD to a thiol-containing molecule, such as a cysteine residue in a protein or a thiol-modified oligonucleotide, proceeds via a Michael addition reaction.[1] In this reaction, the nucleophilic thiol group attacks the electron-deficient carbon-carbon double bond of the maleimide ring, resulting in the formation of a stable thioether bond.[1] This reaction is highly specific for thiols, particularly within a pH range of 6.5 to 7.5, making it a cornerstone of bioconjugation chemistry.[2]

A key feature of the maleimide group is its distinct ultraviolet (UV) absorbance. The conjugated double bond within the maleimide ring exhibits a characteristic absorbance maximum around 302 nm.[3][4] Upon successful conjugation with a thiol, this conjugated system is disrupted, leading to a significant decrease in absorbance at this wavelength. This change in the spectroscopic signature forms the basis for a straightforward and real-time monitoring of the reaction kinetics.

Spectrophotometric Monitoring of HPPD Conjugation: A Validated Protocol

This protocol outlines a robust method for monitoring the conjugation of HPPD to a thiol-containing protein. The causality behind each step is explained to ensure experimental success and data integrity.

Materials and Reagents
  • This compound (HPPD)

  • Thiol-containing protein (e.g., antibody, enzyme)

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4

  • Quenching Reagent (optional): L-cysteine or β-mercaptoethanol

  • UV-Vis Spectrophotometer and quartz cuvettes

Experimental Workflow

Caption: Workflow for Spectrophotometric Monitoring of HPPD Conjugation.

Step-by-Step Methodology
  • Reagent Preparation:

    • Prepare a stock solution of HPPD in a water-miscible organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The concentration should be determined based on the desired molar excess for the conjugation reaction.

    • Prepare a solution of the thiol-containing protein in the conjugation buffer. The protein concentration should be accurately determined using a standard method (e.g., Bradford assay or absorbance at 280 nm).

  • Baseline Measurement:

    • In a quartz cuvette, measure the initial absorbance of the protein solution at 302 nm. This will serve as the background reading.

    • In a separate cuvette, measure the initial absorbance of the HPPD stock solution diluted in the conjugation buffer at 302 nm. This reading, along with the known extinction coefficient of the maleimide group (ε ≈ 620 M⁻¹cm⁻¹), can be used to confirm the HPPD concentration.[3][4]

  • Initiation and Monitoring of the Reaction:

    • Initiate the conjugation reaction by adding the desired molar excess of the HPPD stock solution to the protein solution. Mix gently and immediately start monitoring the absorbance at 302 nm.

    • Record the absorbance at regular time intervals (e.g., every 5-10 minutes) until the absorbance reading stabilizes, indicating the completion of the reaction. The reaction is typically carried out at room temperature for 1-2 hours.[5]

  • Data Analysis and Calculation of Conjugation Efficiency:

    • The decrease in absorbance at 302 nm is directly proportional to the amount of HPPD that has reacted with the thiol groups.

    • The percentage of conjugation can be calculated using the following formula: % Conjugation = [(Initial Absorbance of HPPD - Final Absorbance of Reaction Mixture) / Initial Absorbance of HPPD] x 100

    • For a more precise calculation of the drug-to-antibody ratio (DAR) in antibody-drug conjugates (ADCs), the molar extinction coefficients of both the protein and the HPPD-conjugate at 280 nm and 302 nm would be required.

  • Quenching and Purification (Optional but Recommended):

    • Once the reaction is complete, any unreacted HPPD can be quenched by adding a small molar excess of a low-molecular-weight thiol like L-cysteine or β-mercaptoethanol.

    • The final conjugate should be purified to remove unreacted HPPD, quenching reagent, and any byproducts. Size-exclusion chromatography (SEC) or dialysis are commonly used methods for this purpose.

Comparative Analysis with Alternative Methods

While spectrophotometric monitoring is a convenient and rapid method, it is essential to understand its limitations and how it compares to other analytical techniques.

FeatureSpectrophotometric MonitoringReversed-Phase HPLC (RP-HPLC)Mass Spectrometry (MS)
Principle Measures the decrease in absorbance of the maleimide group at ~302 nm upon reaction.[3][4]Separates reaction components based on hydrophobicity, allowing for quantification of conjugated and unconjugated species.Determines the precise mass of the biomolecule, revealing the number of conjugated HPPD molecules.
Information Provided Real-time reaction kinetics, overall conjugation efficiency.Quantitative analysis of conjugated vs. unconjugated species, purity of the final product.Exact mass of the conjugate, drug-to-antibody ratio (DAR) distribution, identification of byproducts.
Advantages Simple, rapid, real-time monitoring, requires standard lab equipment.High resolution and sensitivity, provides information on purity and heterogeneity.Unambiguous identification of products, precise DAR determination, high sensitivity.
Limitations Indirect measurement, potential for interference from other chromophores, provides an average conjugation value.Requires specialized equipment and method development, not real-time.Expensive instrumentation, complex data analysis, may require sample desalting.
Best Suited For Rapid screening of reaction conditions, real-time kinetic studies.Detailed characterization of the final product, quality control.In-depth structural characterization, precise determination of conjugation stoichiometry.

The Underlying Chemistry: A Closer Look

The success of the spectrophotometric monitoring relies on the specific chemical transformation occurring during the conjugation reaction.

Caption: Michael Addition of a Thiol to HPPD.

The nucleophilic attack of the thiolate anion on one of the carbons of the maleimide's double bond leads to the formation of a stable thioether linkage. This saturates the double bond, thereby eliminating the conjugation that gives rise to the characteristic UV absorbance at 302 nm. It is this direct correlation between bond formation and absorbance change that makes spectrophotometry a powerful tool for monitoring this specific reaction.

Conclusion: Selecting the Right Tool for the Job

The spectrophotometric monitoring of this compound conjugation offers a rapid, accessible, and cost-effective method for assessing reaction kinetics and overall success. Its primary strength lies in its ability to provide real-time feedback, which is invaluable for optimizing reaction conditions. However, for a comprehensive characterization of the final bioconjugate, including purity and precise stoichiometry, it is best used in conjunction with higher-resolution techniques such as RP-HPLC and Mass Spectrometry. By understanding the principles, advantages, and limitations of each method, researchers can make informed decisions to ensure the quality and efficacy of their bioconjugates.

References

A Comparative Guide to N-Substituted Maleimides in Polymerization for Biomedical Applications

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the judicious selection of monomers is a cornerstone of innovative polymer design. Among the diverse array of polymerizable molecules, N-substituted maleimides stand out for their capacity to yield polymers with high thermal stability, tunable functionalities, and significant potential in the biomedical field. This guide offers an in-depth, objective comparison of the polymerization behavior of various N-substituted maleimides. We will delve into the nuances of different polymerization techniques, supported by experimental data, detailed protocols, and process visualizations, to empower you in selecting the optimal monomer and polymerization strategy for your research and development endeavors.

The Influence of the N-Substituent: A Pivotal Factor in Polymer Properties

The nature of the substituent on the nitrogen atom of the maleimide ring profoundly dictates the polymerization characteristics and the ultimate properties of the resulting polymer. The steric bulk, electronic effects, and polarity of the N-substituent directly impact monomer reactivity, polymer chain rigidity, solubility, and thermal stability. This guide will explore these relationships through a comparative analysis of alkyl, aryl, and cycloalkyl N-substituted maleimides across various polymerization platforms.

Comparative Analysis of Polymerization Methodologies

N-substituted maleimides can be polymerized through several methods, each offering distinct advantages and levels of control over the final polymer architecture. The choice of polymerization technique is a critical experimental decision that influences molecular weight, polydispersity, and end-group fidelity—all crucial parameters for biomedical applications such as drug delivery and bioconjugation.

Free-Radical Polymerization: The Workhorse Method

Free-radical polymerization is a widely employed and relatively straightforward method for polymerizing N-substituted maleimides. Typically initiated by thermal or photochemical decomposition of an initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), this method is versatile and compatible with a broad range of N-substituents.

However, a significant drawback of conventional free-radical polymerization is the limited control over polymer molecular weight and dispersity, leading to a broader distribution of chain lengths. This lack of precision can be a limiting factor in applications requiring well-defined polymer architectures.

Table 1: Comparative Data for Free-Radical Polymerization of N-Substituted Maleimides

N-SubstituentInitiatorSolventMn ( g/mol )PDI (Mw/Mn)Tg (°C)Td (°C)Reference
PhenylAIBNTHF15,4001.85225380[1]
CyclohexylAIBNTHF12,3001.92185365[1]
n-ButylAIBNToluene9,5002.05135350[2]
tert-ButylAIBNBenzene11,2001.98195370[3]

Mn = Number-average molecular weight, PDI = Polydispersity Index, Tg = Glass transition temperature, Td = Decomposition temperature, AIBN = Azobisisobutyronitrile, THF = Tetrahydrofuran.

The data clearly indicates that aromatic N-substituents like phenyl lead to polymers with higher glass transition and decomposition temperatures, a direct consequence of the increased rigidity of the polymer backbone. In contrast, aliphatic substituents result in more flexible chains with lower thermal stability.

Controlled Radical Polymerization: Precision and Functionality

For applications demanding precise control over polymer architecture, such as the synthesis of block copolymers for drug delivery micelles or polymers for bioconjugation, controlled radical polymerization (CRP) techniques are indispensable. Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are two prominent CRP methods that enable the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low PDI), and defined end-group functionalities.[4][5]

Atom Transfer Radical Polymerization (ATRP)

ATRP utilizes a transition metal catalyst (typically copper-based) to establish a dynamic equilibrium between active propagating radicals and dormant species.[6] This reversible activation/deactivation process allows for the controlled growth of polymer chains. The choice of initiator, ligand, and solvent is critical to achieving a well-controlled polymerization.

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization

RAFT polymerization employs a chain transfer agent, typically a thiocarbonylthio compound, to mediate the polymerization via a reversible chain transfer process.[7] This technique is known for its tolerance to a wide variety of functional groups and solvents, making it a powerful tool for creating complex polymer architectures.[8]

Table 2: Comparative Data for Controlled Radical Polymerization of N-Substituted Maleimides

N-SubstituentPolymerization MethodMn ( g/mol )PDI (Mw/Mn)Reference
N-phenylmaleimideATRP12,5001.15[6]
N-(2-acetoxyethyl)maleimideATRP10,8001.20[6]
N-isopropylacrylamideRAFT (with maleimide end-group)15,0001.10[5]
N,N-dimethylaminoethyl methacrylateRAFT (with maleimide end-group)10,6001.14[5]

The significantly lower PDI values in Table 2 compared to Table 1 highlight the superior control over polymerization afforded by ATRP and RAFT. This control is paramount for creating well-defined polymers for advanced biomedical applications.

Anionic Polymerization: A Pathway to Stereoregular Polymers

Anionic polymerization, initiated by nucleophiles such as organolithium compounds or amines, offers another avenue for polymerizing N-substituted maleimides.[9] A key advantage of this method is the potential to achieve stereoregular polymers, which can influence the material's physical and biological properties. However, anionic polymerization is highly sensitive to impurities and requires stringent reaction conditions, including high-purity reagents and an inert atmosphere.

Experimental Protocols: A Practical Guide

To facilitate the practical application of the concepts discussed, this section provides detailed, step-by-step methodologies for the synthesis of N-substituted maleimides and their subsequent polymerization.

Synthesis of N-Substituted Maleimides

The most common route to N-substituted maleimides involves a two-step process: the formation of a maleamic acid followed by cyclodehydration.[1][10]

Step 1: Formation of Maleamic Acid

  • Dissolve maleic anhydride in a suitable solvent (e.g., diethyl ether or acetone) in a round-bottom flask equipped with a magnetic stirrer.[11]

  • Slowly add a stoichiometric amount of the desired primary amine dropwise to the solution at room temperature.

  • Stir the reaction mixture for 1-2 hours. The maleamic acid will typically precipitate out of the solution.

  • Collect the solid product by filtration, wash with cold solvent, and dry under vacuum.

Step 2: Cyclodehydration to N-Substituted Maleimide

  • In a round-bottom flask, combine the dried maleamic acid with a dehydrating agent, such as acetic anhydride, and a catalyst, like sodium acetate.[1]

  • Heat the mixture under reflux with stirring. The reaction progress can be monitored by the dissolution of the maleamic acid and a change in color.

  • After the reaction is complete (typically 1-3 hours), cool the mixture and pour it into ice-water to precipitate the N-substituted maleimide.

  • Collect the crude product by filtration, wash thoroughly with water, and purify by recrystallization from a suitable solvent (e.g., ethanol or toluene).

Diagram 1: Synthesis of N-Substituted Maleimides

Synthesis cluster_step1 Step 1: Maleamic Acid Formation cluster_step2 Step 2: Cyclodehydration MA Maleic Anhydride Reaction1 Stir at RT MA->Reaction1 Amine Primary Amine Amine->Reaction1 Solvent1 Solvent (e.g., Ether) Solvent1->Reaction1 MaleamicAcid Maleamic Acid Reaction1->MaleamicAcid Filter1 Filter and Dry MaleamicAcid->Filter1 Filter1->MaleamicAcid_in DehydratingAgent Dehydrating Agent (e.g., Acetic Anhydride) Reaction2 Heat DehydratingAgent->Reaction2 Catalyst Catalyst (e.g., NaOAc) Catalyst->Reaction2 Maleimide N-Substituted Maleimide Reaction2->Maleimide Recrystallize Recrystallize Maleimide->Recrystallize

Caption: General workflow for the two-step synthesis of N-substituted maleimides.

Free-Radical Polymerization Protocol
  • In a Schlenk flask, dissolve the N-substituted maleimide monomer and a radical initiator (e.g., AIBN, 0.1-1 mol%) in a suitable solvent (e.g., THF or toluene).[1]

  • Degas the solution by subjecting it to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.

  • Backfill the flask with an inert gas (e.g., nitrogen or argon) and place it in a preheated oil bath at the desired temperature (typically 60-80 °C).

  • Stir the reaction mixture for the specified time (e.g., 12-24 hours).

  • Terminate the polymerization by cooling the flask in an ice bath and exposing the solution to air.

  • Precipitate the polymer by slowly adding the reaction mixture to a non-solvent (e.g., methanol or hexane).

  • Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum to a constant weight.

Diagram 2: Free-Radical Polymerization Workflow

FRP Start Dissolve Monomer and Initiator in Solvent Degas Degas (Freeze-Pump-Thaw) Start->Degas Polymerize Heat under Inert Atmosphere Degas->Polymerize Terminate Cool and Expose to Air Polymerize->Terminate Precipitate Precipitate in Non-solvent Terminate->Precipitate Isolate Filter, Wash, and Dry Precipitate->Isolate Product Poly(N-Substituted Maleimide) Isolate->Product

Caption: A typical workflow for the free-radical polymerization of N-substituted maleimides.

Polymer Characterization

The synthesized polymers should be thoroughly characterized to determine their molecular weight, dispersity, and thermal properties.

  • Gel Permeation Chromatography (GPC): Used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).[1]

  • Differential Scanning Calorimetry (DSC): Employed to measure the glass transition temperature (Tg), which provides information about the polymer's rigidity and amorphous or crystalline nature.[12]

  • Thermogravimetric Analysis (TGA): Used to evaluate the thermal stability of the polymer by measuring its weight loss as a function of temperature, providing the decomposition temperature (Td).[1][12]

Diagram 3: Polymer Characterization Workflow

Characterization Polymer Polymer Sample GPC GPC Analysis (Mn, Mw, PDI) Polymer->GPC DSC DSC Analysis (Tg) Polymer->DSC TGA TGA Analysis (Td) Polymer->TGA

Caption: Standard techniques for the characterization of poly(N-substituted maleimide)s.

Hydrolytic Stability: A Critical Consideration for Biomedical Applications

For polymers intended for use in biological environments, hydrolytic stability is a crucial parameter. The maleimide ring is susceptible to hydrolysis, which can lead to ring-opening and the formation of maleamic acid.[13] This can alter the polymer's properties and, in the context of bioconjugation, lead to the cleavage of the conjugated molecule.

The rate of hydrolysis is influenced by the N-substituent. Electron-withdrawing groups on the N-substituent can increase the susceptibility of the maleimide ring to nucleophilic attack by water. Conversely, bulky N-substituents can sterically hinder the approach of water molecules, thereby enhancing hydrolytic stability. For long-term stability in aqueous media, it is often necessary to design maleimide-terminated polymers with linkers that improve hydrolytic stability.[14][15]

Applications in Drug Delivery and Bioconjugation

The unique properties of N-substituted maleimide-based polymers make them highly attractive for various biomedical applications.

  • Drug Delivery: The ability to synthesize well-defined block copolymers using CRP allows for the creation of amphiphilic structures that can self-assemble into micelles or vesicles for encapsulating and delivering therapeutic agents.[16][17][18][19] The high glass transition temperatures of some polymaleimides can also contribute to the stability of these drug delivery systems.

  • Bioconjugation: The maleimide group is a highly efficient Michael acceptor that reacts specifically with thiols under mild conditions. This makes maleimide-functionalized polymers excellent tools for conjugating to cysteine residues in proteins and peptides.[4][5] This site-specific conjugation is invaluable for creating long-circulating protein therapeutics, antibody-drug conjugates (ADCs), and targeted drug delivery systems.[14]

Conclusion

N-substituted maleimides are a versatile class of monomers that offer a wide design space for the synthesis of high-performance polymers for biomedical applications. The choice of the N-substituent and the polymerization methodology are key determinants of the final polymer's properties and its suitability for a specific application. Free-radical polymerization provides a straightforward route to these polymers, while controlled radical techniques like ATRP and RAFT offer unparalleled precision for creating complex and well-defined architectures. As the demand for advanced polymeric biomaterials continues to grow, a thorough understanding of the comparative polymerization behavior of N-substituted maleimides will be essential for driving innovation in drug delivery, tissue engineering, and bioconjugation.

References

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 1-(4-Hydroxyphenyl)-1H-pyrrole-2,5-dione

Author: BenchChem Technical Support Team. Date: January 2026

As laboratory professionals dedicated to advancing science, our commitment extends beyond discovery to ensuring a safe and environmentally responsible research environment. The handling and disposal of specialized chemical reagents like 1-(4-Hydroxyphenyl)-1H-pyrrole-2,5-dione, also known as N-(4-Hydroxyphenyl)maleimide, demand a meticulous and informed approach. This guide provides a comprehensive, step-by-step framework for its proper disposal, grounded in established safety protocols and regulatory compliance.

Section 1: Hazard Profile and Essential Safety Precautions

Before handling or disposing of any chemical, a thorough understanding of its hazard profile is paramount. This compound is an organic compound that presents several health hazards.[1] It is crucial to recognize these risks to implement appropriate safety measures.

Key Hazards:

  • Acute Oral Toxicity (Category 4): Harmful if swallowed.[2]

  • Skin Irritation (Category 2): Causes skin irritation upon contact.[2][3][4]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[2][3][4]

  • Respiratory Irritation: May cause respiratory irritation.[4]

The following table summarizes the GHS (Globally Harmonized System of Classification and Labelling of Chemicals) information for this compound.

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Acute Toxicity, Oral (Category 4)GHS07WarningH302: Harmful if swallowed
Skin Corrosion/Irritation (Category 2)GHS07WarningH315: Causes skin irritation
Serious Eye Damage/Irritation (Category 2A)GHS07WarningH319: Causes serious eye irritation
Specific target organ toxicity — Single exposure (Category 3), Respiratory systemGHS07WarningH335: May cause respiratory irritation

Personal Protective Equipment (PPE): Given these hazards, the following PPE is mandatory when handling this compound in any form (solid powder, in solution, or as waste):

  • Eye Protection: Safety goggles with side-shields or a face shield.[2]

  • Hand Protection: Chemically resistant protective gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling.

  • Body Protection: An impervious laboratory coat.[2]

  • Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood to avoid breathing dust or vapors.[2][5][6]

Section 2: Waste Characterization and Segregation

Proper disposal begins with correct waste segregation at the point of generation. This is a critical step to prevent dangerous chemical reactions and to ensure compliance with waste management regulations.

Waste Streams for this compound:

  • Solid Waste: This includes expired or unused pure compound, residues scraped from reaction vessels, and grossly contaminated items like weigh boats or filter paper.

  • Liquid Waste: This includes solutions containing the compound, such as reaction mixtures or solutions from analytical procedures.

  • Contaminated Labware (Sharps and Non-Sharps): This includes items like pipette tips, vials, and gloves that are contaminated with trace amounts of the compound.

Segregation Protocol:

  • NEVER mix waste containing this compound with other waste streams, especially incompatible materials like strong oxidizing agents, acids, or bases.[7]

  • DO NOT dispose of this chemical down the drain or in the general trash.[8] This compound is an aromatic organic substance, and its introduction into aquatic systems must be avoided.

  • Use designated, clearly labeled hazardous waste containers. The label should include the full chemical name: "this compound", the CAS number (7300-91-6), and the appropriate hazard symbols.

Section 3: Step-by-Step Disposal Procedures

Disposal of this chemical waste must be carried out in strict accordance with local, state, and federal regulations.[7] The primary method of disposal is through a licensed professional waste disposal service.[9]

Workflow for Disposal of this compound

G cluster_0 Step 1: Identification & Segregation cluster_1 Step 2: Waste Accumulation cluster_2 Step 3: Final Disposal start Waste Generated (Solid, Liquid, Contaminated Items) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate into Designated Hazardous Waste Container ppe->segregate label_container Label Container Clearly: Chemical Name, CAS#, Hazards segregate->label_container store Store container in a secure, designated area label_container->store check_compat Ensure storage is away from incompatible materials store->check_compat contact_EHS Contact Institutional EHS or Waste Management Service check_compat->contact_EHS schedule_pickup Schedule Waste Pickup contact_EHS->schedule_pickup documentation Complete all required waste disposal documentation schedule_pickup->documentation end_node Waste collected by Licensed Disposal Company documentation->end_node

Caption: Workflow for the safe disposal of this compound.

Procedure for Solid Waste:

  • Carefully transfer all solid waste into a robust, sealable container designated for solid hazardous chemical waste.

  • Avoid generating dust during transfer by handling the material within a chemical fume hood.

  • Ensure the container is properly labeled as described above.

  • Store the sealed container in a designated satellite accumulation area until it is collected by your institution's Environmental Health and Safety (EHS) department or a certified waste management contractor.[6]

Procedure for Liquid Waste:

  • Collect all solutions containing this compound in a compatible, leak-proof container designated for non-halogenated organic liquid waste.[6]

  • The container must have a screw cap and be kept closed when not in use.

  • Label the container with the full chemical name of all constituents and their approximate concentrations.

  • Store in a secondary containment tray within a designated waste accumulation area.

Procedure for Contaminated Labware:

  • Non-Sharps (Gloves, Pipette Tips, etc.): Place these items in a dedicated, clearly labeled hazardous waste bag or container. Do not dispose of these in general laboratory bins or standard biohazard bags, as the waste is destined for chemical incineration, not autoclaving.[10]

  • Empty Containers: The original product container must be handled as hazardous waste unless properly decontaminated. To decontaminate, triple-rinse the container with a suitable solvent (e.g., acetone or ethanol). Collect the rinsate as hazardous liquid waste. After rinsing, deface the original label and dispose of the container according to institutional guidelines for glass or plastic recycling.[10]

Section 4: Spill Management

In the event of an accidental spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Evacuate non-essential personnel from the immediate area and alert colleagues and your laboratory supervisor.[2]

  • Ventilate: Ensure the area is well-ventilated. If the spill is significant, work within a fume hood if possible.

  • Containment: For a solid spill, carefully sweep or scoop the material into a hazardous waste container, avoiding dust generation.[5] For a liquid spill, absorb the material with an inert absorbent material like diatomite or universal binders.[2]

  • Decontamination: Clean the spill area thoroughly. Decontaminate surfaces by scrubbing with alcohol or a suitable laboratory detergent.[2] Collect all cleaning materials as hazardous waste.

  • Prevent Environmental Release: Do not allow the spilled material or cleaning rinsate to enter drains or waterways.[2]

Section 5: Emergency First Aid
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]

  • Skin Contact: Take off contaminated clothing immediately. Wash the affected skin area with plenty of soap and water. If skin irritation occurs, get medical advice.[2][3]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide respiratory support. Seek medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[2]

By adhering to these rigorous procedures, researchers can ensure the safe handling and environmentally sound disposal of this compound, upholding the principles of responsible scientific practice.

References

A Researcher's Guide to the Safe Handling of 1-(4-Hydroxyphenyl)-1H-pyrrole-2,5-dione

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Protocol for Laboratory Safety and Product Stewardship

As researchers and scientists working at the forefront of drug development and organic synthesis, our commitment to innovation is intrinsically linked to our dedication to safety. The handling of specialized reagents like 1-(4-Hydroxyphenyl)-1H-pyrrole-2,5-dione, a key intermediate for pharmaceuticals and functional materials, demands a comprehensive understanding of its properties and the implementation of rigorous safety protocols.[1] This guide provides a detailed, step-by-step framework for the safe handling, storage, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of your research.

Hazard Identification and Risk Assessment: Understanding the Compound

This compound (CAS No. 7300-91-6) is a solid, typically appearing as a white to light yellow or orange powder or crystal.[2] While its utility in research is significant, it is crucial to recognize its potential hazards. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as:

  • Acute toxicity, oral (Category 4), H302: Harmful if swallowed.[3]

  • Skin corrosion/irritation (Category 2), H315: Causes skin irritation.[3]

  • Serious eye damage/eye irritation (Category 2A), H319: Causes serious eye irritation.[3]

The primary routes of exposure are inhalation of dust, skin contact, eye contact, and ingestion. A thorough risk assessment should be conducted before any handling of this chemical, considering the quantities being used and the nature of the experimental procedures.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling this compound. The causality behind each piece of equipment is rooted in preventing contact with the chemical through its identified exposure routes.

PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber, inspect before use)To prevent skin contact and subsequent irritation.[3] Proper glove removal technique is essential to avoid contaminating hands.
Eye Protection Safety goggles with side-shields or a face shieldTo protect against dust particles and splashes, which can cause serious eye irritation.[3]
Skin and Body Protection Impervious clothing, such as a lab coatTo protect the skin on the arms and body from accidental contact with the chemical.[3]
Respiratory Protection Use in a well-ventilated area. A suitable respirator is recommended if dust formation is likely.To prevent inhalation of the powder, which can be harmful.[3]

Operational Protocol: From Receipt to Disposal

A systematic approach to the entire lifecycle of the chemical in the laboratory is essential for maintaining a safe working environment.

Handling and Storage: Maintaining Chemical Integrity and Safety

Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a tightly closed container in a dry and well-ventilated place.

  • Recommended storage is at room temperature, under an inert gas like argon.[1][4] Some suppliers recommend refrigerated storage at 2-8°C. Always consult the supplier's specific storage conditions.[2]

  • The compound is light-sensitive, so storage in an opaque or amber container is advisable.

Handling:

  • Preparation: Before handling, ensure a safety shower and eye wash station are readily accessible.[3]

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize dust inhalation.[3]

  • Dispensing: Avoid creating dust when weighing or transferring the solid. Use appropriate tools and techniques to minimize aerosolization.

  • Personal Hygiene: Wash hands thoroughly after handling.[3] Do not eat, drink, or smoke in the work area.[3]

Emergency Procedures: Preparedness is Key

Accidents can happen, and a well-defined emergency plan is critical.

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water.[3] Remove contaminated clothing and wash it before reuse.[3] If skin irritation occurs, seek medical advice.

  • In Case of Eye Contact: Rinse cautiously with water for several minutes.[3] Remove contact lenses if present and easy to do.[3] Continue rinsing and seek immediate medical attention.[3]

  • In Case of Inhalation: Move the person to fresh air. If breathing is difficult, provide respiratory support.[3][5] Seek medical attention.

  • In Case of Ingestion: Rinse the mouth with water.[3] Do NOT induce vomiting. Seek immediate medical attention.[3]

  • In Case of a Spill: Evacuate the area. Avoid breathing dust.[3] Wear full personal protective equipment.[3] Cover drains to prevent environmental contamination. Carefully sweep up the spilled solid, avoiding dust generation, and place it in a suitable, closed container for disposal.[6] Clean the affected area thoroughly.

Disposal Plan: Responsible Waste Management

All chemical waste must be disposed of in accordance with local, state, and federal regulations.

  • Waste Collection: Collect waste material in its original container or a suitable, labeled, and sealed container. Do not mix with other waste.

  • Container Disposal: Handle uncleaned, empty containers as you would the product itself.

  • Professional Disposal: Dispose of the contents and container at an approved waste disposal plant. Do not allow the product to enter drains.

Visualizing the Workflow

To further clarify the procedural flow, the following diagram illustrates the key decision points and actions for the safe handling of this compound.

start Start: Handling This compound risk_assessment Conduct Risk Assessment start->risk_assessment ppe Don Appropriate PPE: - Gloves - Goggles - Lab Coat risk_assessment->ppe handling Handle in Ventilated Area (Fume Hood) ppe->handling spill Spill Occurs? handling->spill no_spill No spill->no_spill No yes_spill Yes spill->yes_spill Yes exposure Exposure Occurs? no_spill->exposure spill_procedure Follow Spill Procedure: - Evacuate - Contain - Clean Up yes_spill->spill_procedure work_complete Work Complete spill_procedure->work_complete no_exposure No exposure->no_exposure No yes_exposure Yes exposure->yes_exposure Yes no_exposure->work_complete first_aid Administer First Aid (Skin, Eyes, Inhalation) yes_exposure->first_aid seek_medical Seek Medical Attention first_aid->seek_medical seek_medical->work_complete decontaminate Decontaminate Work Area work_complete->decontaminate waste_disposal Dispose of Waste Properly decontaminate->waste_disposal end End waste_disposal->end

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.